N-(2-Hydroxyethyl)-1,3-propanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSKVKCKMGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196250 | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-39-6 | |
| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminopropyl)ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminopropyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-(2-Hydroxyethyl)-1,3-propanediamine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental context.
Core Chemical Properties
This compound, with CAS number 4461-39-6, is a versatile organic compound possessing a primary amine, a secondary amine, and a primary hydroxyl group. This trifunctional nature dictates its reactivity and utility in a range of chemical syntheses.
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C5H14N2O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Melting Point | 15-19 °C | [1] |
| Boiling Point | 240.7 °C at 760 mmHg | [1] |
| Density | 1.007 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.486 | [1] |
| Flash Point | 99.4 °C | [1] |
| Water Solubility | Miscible | [1] |
| Vapor Pressure | 0.00648 mmHg at 25°C | [1] |
| pKa | 14.79 ± 0.10 (Predicted) | [1] |
Structural and Topological Data
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 118.110613074 | [1] |
| Complexity | 41.4 | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of 1,3-propanediamine with ethylene oxide. This reaction is a nucleophilic addition where the primary amine of 1,3-propanediamine attacks the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl group.
Key Applications
The unique structural features of this compound make it a valuable intermediate in several industrial applications, most notably as a curing agent for epoxy resins and as a building block in the synthesis of pharmaceuticals.
Epoxy Resin Curing Agent
This compound functions as an effective curing agent for epoxy resins. The primary and secondary amine groups undergo nucleophilic addition to the epoxide rings of the epoxy prepolymer, leading to a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermoset material with enhanced mechanical and thermal properties. The hydroxyl group can also participate in further reactions, contributing to the final properties of the cured material.
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its amine and hydroxyl functionalities allow for its incorporation into a wide range of molecular scaffolds. While specific signaling pathways are proprietary to the drug discovery programs they are part of, the general workflow for its use in drug development is illustrated below.
Experimental Protocols
This section details the general methodologies for determining the key chemical properties of this compound.
Melting Point Determination
The melting point is determined by slowly heating a small sample of the solid in a capillary tube. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity.
Boiling Point Determination
The boiling point is measured by heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For accurate results, the thermometer bulb should be positioned just below the side arm of the distillation flask.
Density Measurement
The density of the liquid can be determined using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing a known volume of the liquid. The hydrometer method relies on the principle of buoyancy, where a calibrated float is immersed in the liquid, and the density is read from a scale.
Refractive Index Measurement
The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., the D-line of a sodium lamp).
Flash Point Determination
The flash point is determined using a closed-cup or open-cup apparatus. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily. Standardized methods, such as those from ASTM, are often employed for this measurement.
Water Solubility Determination
The miscibility of this compound in water can be determined by adding the compound to water in various proportions and observing for the formation of a single homogeneous phase. For quantitative measurement of less soluble compounds, a saturated solution is prepared, and the concentration of the dissolved substance is determined analytically.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area, and inhalation of vapors should be avoided. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
An In-depth Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine (CAS 4461-39-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-1,3-propanediamine, with the CAS registry number 4461-39-6, is a versatile organic compound characterized by the presence of a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in various fields, including pharmaceutical synthesis, polymer chemistry, and material science.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety and handling, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid that is soluble in water and various organic solvents.[3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4461-39-6 | [1] |
| Molecular Formula | C5H14N2O | [3] |
| Molecular Weight | 118.18 g/mol | [3] |
| Boiling Point | 250-252 °C (lit.) | [3][4] |
| Melting Point | 15-19 °C | [4] |
| Density | 1.007 g/mL at 20 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.486 | [4] |
| Flash Point | 152 °C | [4] |
| Solubility | Soluble in water, chloroform (slightly), DMSO (slightly), methanol (slightly) | [3][4] |
| pKa | 14.79±0.10 (Predicted) | [4] |
| Appearance | Clear colourless liquid | [4] |
| Synonyms | 2-[(3-Aminopropyl)amino]ethanol, N-(2-Hydroxyethyl)trimethylenediamine | [4] |
Synthesis
General Synthesis Pathway
The primary method for synthesizing this compound is the reaction of 1,3-propanediamine with ethylene oxide.[3] In this reaction, the nucleophilic amine groups of 1,3-propanediamine attack the electrophilic carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of the N-(2-hydroxyethyl) moiety.
Caption: General synthesis pathway for this compound.
Experimental Protocol (General Description from Patent Literature)
Materials:
-
1,3-propanediamine
-
Ethylene oxide
-
Catalyst (e.g., a solid acid or base catalyst)
-
Solvent (optional, may be run neat)
Apparatus:
-
Continuous flow reactor (e.g., fixed-bed reactor)
-
High-pressure liquid pump
-
Gas flow controller
-
Temperature and pressure controllers
-
Separation and purification system (e.g., distillation column)
Procedure:
-
Reaction Setup: A continuous flow reactor is packed with a suitable catalyst. The system is brought to the desired reaction temperature and pressure.
-
Reactant Feed: 1,3-propanediamine and ethylene oxide are continuously fed into the reactor at a specific molar ratio. The reaction is typically carried out under pressure to maintain the reactants in the liquid phase.
-
Reaction Conditions: The reaction temperature and pressure are maintained within a range that promotes the selective formation of the desired product while minimizing side reactions.
-
Product Collection: The reaction mixture exiting the reactor is collected.
-
Purification: The crude product is then purified, typically by distillation, to remove unreacted starting materials, byproducts, and any solvent used.[3]
Note: This is a generalized procedure based on industrial processes. For laboratory-scale synthesis, a batch reaction in a sealed pressure vessel would be more common. Careful control of stoichiometry is crucial to minimize the formation of di- and tri-substituted products.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable building block in several areas of research and development.
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary and secondary amine groups, along with the hydroxyl group, provide multiple reactive sites for the construction of complex molecular architectures and the introduction of desired functionalities into drug candidates.[1]
Drug Delivery Systems
The compound's structure is well-suited for the development of drug delivery systems.[2] Its ability to be functionalized allows for its incorporation into polymers and nanoparticles designed for targeted drug delivery.[2] For instance, it can be used to create scaffolds that improve the solubility, stability, and bioavailability of therapeutic agents.[2] The amine groups can be protonated at physiological pH, which can be exploited for pH-responsive drug release mechanisms.
Caption: Workflow for utilizing HEPDA in targeted drug delivery systems.
Polymer Chemistry and Material Science
This compound is widely used as a curing agent for epoxy resins.[1] The amine groups react with the epoxide groups of the resin to form a cross-linked polymer network, resulting in a rigid and durable material with excellent thermal and chemical resistance.[1] Its bifunctionality also makes it a useful monomer in the synthesis of various polymers, including polyamides and polyurethanes, where it can be used to impart specific properties such as hydrophilicity and reactivity.
Biological Activity and Toxicology
Known Biological Activity
Direct studies on the specific biological activities of this compound are limited in publicly available literature. However, research on structurally related propanediamine derivatives has shown some biological effects. For example, certain ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid have demonstrated antiproliferative activity in vitro against various cancer cell lines.[5] Another related compound, N-(2-mercaptoethyl)-1,3-propanediamine (WR-1065), has been shown to protect thymocytes from programmed cell death by inhibiting Ca2+- and Mg2+-dependent nuclear endonuclease action.[6]
It is important to note that these findings are for derivative compounds and the biological activity of this compound itself has not been thoroughly investigated.
Potential for Signaling Pathway Modulation
There is currently no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Given the diverse biological roles of aliphatic amines and amino alcohols, it is plausible that this compound or its metabolites could interact with various cellular targets.[7] However, without specific research, any discussion of its effects on signaling pathways remains speculative. Further investigation is required to determine if it can influence pathways involved in cell proliferation, inflammation, or apoptosis.
Toxicology and Safety
The available safety data indicates that this compound should be handled with care.
Hazard Identification:
-
Causes severe skin burns and eye damage.[8]
-
May be harmful if swallowed.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[8]
-
Respiratory Protection: If working with heated material or in a poorly ventilated area, use a respirator with an appropriate cartridge.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion
This compound is a chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure provides a versatile platform for the synthesis of novel compounds and materials. While its applications as a curing agent and synthetic building block are well-established, its potential in drug delivery and as a bioactive molecule warrants further investigation. Researchers and drug development professionals should be aware of its chemical reactivity and handle it with appropriate safety precautions. The lack of extensive biological data highlights an opportunity for future research to explore the pharmacological and toxicological profile of this compound and its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. chembk.com [chembk.com]
- 4. N-2-Hydroethyl-1, 3-Propanediamine CAS 4461-39-6 for Organic Synthesis - N- (2-Hydroxyethyl) -1 3-Propanediamine, 4461-39-6 | Made-in-China.com [m.made-in-china.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-mercaptoethyl)-1,3-propanediamine (WR-1065) protects thymocytes from programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of N-(2-Hydroxyethyl)-1,3-propanediamine
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. It includes a detailed synthesis protocol, spectroscopic data with experimental methodologies, and a summary of its key applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound, also known as 2-(3-aminopropylamino)ethanol, is a versatile organic compound featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications.[1] Its molecular structure allows it to participate in a variety of chemical reactions, including alkylation, acylation, and esterification, making it a key building block in the synthesis of more complex molecules.[1]
Molecular Structure and Identification
The molecular structure of this compound is characterized by a propyl chain with amino groups at positions 1 and 3, and a hydroxyethyl group attached to one of the nitrogen atoms.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[(3-Aminopropyl)amino]ethanol |
| CAS Number | 4461-39-6 |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| InChIKey | GHKSKVKCKMGRDU-UHFFFAOYSA-N |
| Canonical SMILES | C(CN)CNCCO |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Melting Point | 15-19 °C | [2] |
| Boiling Point | 250-252 °C (lit.) | [2] |
| Density | 1.007 g/mL at 20 °C (lit.) | [2] |
| Solubility | Miscible in water and various organic solvents | [2] |
| Flash Point | 152 °C | [2] |
| Refractive Index (n20/D) | 1.486 | [2] |
Synthesis
General Synthesis Pathway:
The primary industrial synthesis of this compound involves the reaction of 1,3-propanediamine with ethylene oxide.[2] This reaction is typically carried out under controlled temperature and pressure.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol:
While a detailed, step-by-step industrial synthesis protocol is often proprietary, a general laboratory-scale procedure can be outlined based on common organic chemistry practices for such reactions.
-
Reaction Setup: A pressure-rated reaction vessel equipped with a stirrer, temperature and pressure sensors, and an inlet for gaseous reactants is charged with 1,3-propanediamine.
-
Reaction Conditions: The vessel is sealed and the temperature is adjusted. Ethylene oxide is then slowly introduced into the vessel. The reaction is exothermic and requires careful monitoring and control of both temperature and pressure to ensure selectivity and safety.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the vessel is cooled and vented. The crude product is then purified, typically by fractional distillation under reduced pressure, to isolate this compound from unreacted starting materials and any byproducts.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra with detailed conditions were not found in publicly available literature, predicted ¹H NMR data is available and provides insight into the expected spectrum.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.6 | quintet | -CH₂- (central methylene of propane) |
| ~2.6 | triplet | H₂N-CH₂- |
| ~2.7 | triplet | -CH₂-NH- |
| ~2.8 | triplet | -NH-CH₂-CH₂-OH |
| ~3.6 | triplet | -CH₂-OH |
Experimental Protocol for NMR Spectroscopy (General):
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). Key parameters to be set include the number of scans, relaxation delay, and acquisition time.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.
5.2. Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3350-3250 | N-H stretch (amines) |
| 3400-3200 | O-H stretch (alcohol) |
| 2950-2850 | C-H stretch (alkane) |
| 1650-1580 | N-H bend (amine) |
| 1050 | C-O stretch (primary alcohol) |
Experimental Protocol for IR Spectroscopy (General):
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
5.3. Mass Spectrometry (MS)
Expected Mass Spectrum Peaks:
| m/z | Interpretation |
| 118 | [M]⁺ (Molecular ion) |
| 101 | [M - NH₃]⁺ |
| 87 | [M - CH₂OH]⁺ |
| 74 | [M - C₂H₄O]⁺ |
| 44 | [CH₂=NH₂]⁺ |
Experimental Protocol for Mass Spectrometry (General):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, typically using electron ionization (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Applications
This compound is a versatile intermediate with a range of applications:
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), where its amine and hydroxyl functionalities are used to construct complex molecular architectures.[1][3]
-
Polymer and Resin Production: It is used as a curing agent for epoxy resins, contributing to the thermal stability, chemical resistance, and mechanical strength of the final polymer.[1] It is also a raw material for other polymers and coatings.
-
Surfactants and Dyes: The compound is an intermediate in the manufacturing of various surfactants and dyes.[2]
-
Metal Complexing Agent: Its ability to chelate with metal ions makes it useful as a complexing agent.[2]
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area. In case of contact, the affected area should be rinsed immediately with plenty of water, and medical advice should be sought.
Conclusion
This compound is a commercially significant chemical intermediate with a well-defined molecular structure and a versatile range of applications. This guide has provided a detailed overview of its identification, physicochemical properties, synthesis, and spectroscopic characterization. The information presented herein is intended to support researchers and professionals in their work with this important compound.
References
An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for N-(2-Hydroxyethyl)-1,3-propanediamine, a versatile intermediate compound with applications in pharmaceuticals, polymers, and as a curing agent for epoxy resins.[1][2] This document details the core synthesis pathway, experimental protocols, and relevant physicochemical data to support research and development activities.
Core Synthesis Pathway: Hydroxyethylation of 1,3-Propanediamine
The most common and industrially relevant method for the synthesis of this compound is the nucleophilic addition of 1,3-propanediamine to ethylene oxide.[3] This reaction, known as hydroxyethylation, involves the ring-opening of the epoxide by the primary amine group of the diamine.
The reaction proceeds as a nucleophilic attack of the nitrogen atom of the primary amine in 1,3-propanediamine on one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond and a hydroxyl group.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to slightly yellow liquid[3][4] |
| Boiling Point | 250-252 °C (lit.)[3][4] |
| Melting Point | 15-19 °C[4] |
| Density | 1.007 g/mL at 20 °C (lit.)[3][4] |
| Solubility | Soluble in water and various organic solvents[3] |
Detailed Experimental Protocol
While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on analogous reactions described in the literature. The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,3-Propanediamine
-
Ethylene oxide
-
Methanol (or another suitable solvent)
-
An inert atmosphere (e.g., nitrogen or argon)
Equipment:
-
A pressure-rated reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and an inlet for gas addition.
-
Distillation apparatus for purification.
Procedure:
-
Reaction Setup: The reaction vessel is charged with 1,3-propanediamine and a solvent such as methanol. The use of a solvent is not always essential but can help to control the reaction temperature.
-
Inerting: The reactor is sealed and purged with an inert gas to remove any air, which could pose a safety hazard with ethylene oxide.
-
Reactant Addition: A molar excess of 1,3-propanediamine to ethylene oxide is typically used to favor the formation of the mono-hydroxyethylated product and minimize the formation of di- and tri-substituted byproducts. Ethylene oxide is then carefully introduced into the reactor.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 120-220 °C and pressurized to 2-60 bar.[5] The specific temperature and pressure will influence the reaction rate and selectivity. The reaction is allowed to proceed with stirring for a period of several hours until the desired conversion is achieved.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate the this compound from unreacted starting materials and any byproducts.[3]
Potential Byproducts
The primary potential byproduct of this synthesis is the di-substituted product, N,N'-bis(2-hydroxyethyl)-1,3-propanediamine, formed by the reaction of a second molecule of ethylene oxide with the remaining primary amine group of the desired product. The formation of this and other poly-hydroxyethylated derivatives can be minimized by using a molar excess of 1,3-propanediamine.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectroscopic data, such as ¹H NMR and ¹³C NMR, are crucial for structural elucidation.
-
¹H NMR and ¹³C NMR: The spectra of this compound can be obtained for structural verification.[1] The expected proton and carbon signals would correspond to the propyl chain, the ethyl group, and the carbons adjacent to the nitrogen and oxygen atoms.
Safety Considerations
-
Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
1,3-Propanediamine is a corrosive and flammable liquid. Contact with skin and eyes should be avoided, and appropriate PPE should be used.
-
The reaction is typically carried out under high pressure and temperature , requiring the use of a properly rated and maintained pressure vessel.
-
A comprehensive Material Safety Data Sheet (MSDS) for all reagents should be consulted before commencing any experimental work.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. This compound(4461-39-6) 1H NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. N-2-Hydroethyl-1, 3-Propanediamine CAS 4461-39-6 for Organic Synthesis - N- (2-Hydroxyethyl) -1 3-Propanediamine and 4461-39-6 [megawidechem.en.made-in-china.com]
- 5. US6222075B1 - Process for the production of N, N, Nâ², Nâ²,-tetra-(2-hydroxyethyl)ethylene diamine - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Reaction Mechanism of N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)-1,3-propanediamine is a versatile chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its synthesis, primarily through the reaction of 1,3-propanediamine and ethylene oxide, involves a nucleophilic substitution reaction. This technical guide provides a detailed exploration of the reaction mechanism, supported by available quantitative data and experimental protocols. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this important compound.
Introduction
This compound, also known as HEPA or 2-(3-aminopropylamino)ethanol, is a trifunctional molecule featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique combination of functional groups imparts valuable properties, making it a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and a curing agent for epoxy resins.[2][3] Understanding the reaction mechanism for its synthesis is crucial for optimizing production processes, ensuring high purity, and developing novel applications.
Reaction Mechanism: Synthesis of this compound
The primary industrial method for the synthesis of this compound is the reaction between 1,3-propanediamine and ethylene oxide.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile and attacks the electrophilic carbon atom of the ethylene oxide ring.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 1,3-propanediamine attacks one of the carbon atoms of the ethylene oxide molecule.[4] This attack occurs from the backside, leading to an inversion of configuration at the carbon atom, a hallmark of an SN2 reaction.
-
Ring Opening: The nucleophilic attack forces the strained three-membered epoxide ring to open, resulting in the formation of an alkoxide intermediate.
-
Proton Transfer: The negatively charged oxygen atom of the alkoxide intermediate then abstracts a proton from the protonated amine, regenerating a neutral amine and forming the final product, this compound.
It is important to note that the reaction can potentially continue, with the newly formed secondary amine or the hydroxyl group also reacting with additional ethylene oxide molecules. To favor the formation of the desired mono-hydroxyethylated product, the reaction conditions, particularly the molar ratio of the reactants, must be carefully controlled.
Figure 1. SN2 Reaction Mechanism for the Synthesis of this compound.
Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Purity of Reactants | ||
| 1,3-Propanediamine | ≥98% | General practice |
| Ethylene Oxide | ≥99.5% | General practice |
| Reaction Conditions | ||
| Temperature | 45-80 °C (for similar reactions) | [5] |
| Pressure | Appropriate to maintain liquid phase | [1] |
| Product Specifications | ||
| Purity | ≥98% (GC) | [2] |
| Boiling Point | 250-252 °C (lit.) | [3] |
| Density | 1.007 g/mL at 20 °C (lit.) | [3] |
Table 1. Summary of Key Quantitative Data.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the established reaction chemistry.
Materials:
-
1,3-Propanediamine
-
Ethylene Oxide
-
Solvent (e.g., water or an alcohol, if necessary)
-
Inert gas (e.g., nitrogen) for blanketing
Equipment:
-
Pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Distillation apparatus for purification
Procedure:
-
Reactor Setup: The pressure reactor is charged with 1,3-propanediamine. The reactor is then purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Reaction: Ethylene oxide is slowly introduced into the reactor while maintaining the desired temperature and pressure. The reaction is typically exothermic, so careful temperature control is essential. The molar ratio of 1,3-propanediamine to ethylene oxide is controlled to favor the formation of the mono-adduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Purification: Upon completion of the reaction, the crude product is purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts.[1]
Figure 2. Generalized Experimental Workflow for the Synthesis of this compound.
Conclusion
The synthesis of this compound via the reaction of 1,3-propanediamine and ethylene oxide is a well-established industrial process. The reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of the amine on the epoxide ring. While detailed kinetic data for this specific reaction is limited in publicly available literature, the general principles of amine hydroxyethylation provide a solid foundation for understanding and optimizing the synthesis. The provided experimental protocol outlines the key steps for the successful laboratory-scale synthesis of this important chemical intermediate. Further research into the specific kinetics and the influence of catalysts could lead to even more efficient and selective production methods.
References
A Comprehensive Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6). The information is curated for professionals in research and development who require precise data for experimental design, process development, and safety assessments.
Chemical Identity
This compound, also known as 2-[(3-Aminopropyl)amino]ethanol, is an organic compound featuring a primary amine, a secondary amine, and a primary hydroxyl group.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.[1]
-
Molecular Weight: 118.18 g/mol
-
Synonyms: 2-(3-Aminopropylamino)ethanol, N-(Aminopropyl)ethanolamine, N-(2-Hydroxyethyl)trimethylenediamine[2][4]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to slightly yellow liquid/oil | [2][5] |
| Melting Point | 15-19 °C | [2][4] |
| Boiling Point | 240.7 °C at 760 mmHg250-252 °C (lit.) | [2][3][4][5] |
| Density | 0.976 g/cm³1.007 g/mL at 20 °C (lit.) | [2][3][4][5] |
| Refractive Index (n20/D) | 1.486 | [2][4][5] |
| Water Solubility | Miscible | [2][4][5] |
| Solubility in Organic Solvents | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [3][6] |
| Flash Point | 99.4 °C152 °C | [2][3][5] |
| Vapor Pressure | 0.00648 mmHg at 25 °C | [2][5] |
| pKa | 14.79 ± 0.10 (Predicted) | [2][3] |
| LogP | 0.00830 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.
General Workflow for Physical Property Determination
Caption: General experimental workflow for determining the physical properties of a chemical substance.
-
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.
-
Boiling Point: The boiling point is measured at a specific atmospheric pressure, typically using a distillation setup. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure, and stable reflux is observed, is recorded as the boiling point.
-
Density: Density is typically measured at a controlled temperature (e.g., 20°C) using a pycnometer or a digital density meter. The mass of a known volume of the substance is accurately determined, and the density is calculated (mass/volume).[4][5]
-
Refractive Index: The refractive index is measured using a refractometer, such as an Abbe refractometer, at a specified temperature (commonly 20°C) and wavelength (usually the sodium D-line, 589 nm).[2][5] This measures the bending of a ray of light as it passes through the sample.
-
Solubility: To determine miscibility in water, the substance is added dropwise to a known volume of water with agitation. Visual inspection for homogeneity, cloudiness, or phase separation determines its solubility.[2][4]
Safety and Handling
This compound is classified as a corrosive substance.[2][7] It can cause severe skin burns and eye damage.[8][7]
-
GHS Pictogram:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)[3][7]
-
Precautionary Statements:
-
Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]
-
-
Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere at room temperature, away from incompatible materials such as oxidants, strong acids, and strong bases.[2][5][7]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[7] In case of inadequate ventilation, a full-face respirator may be necessary.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|4461-39-6|lookchem [lookchem.com]
- 3. This compound | 4461-39-6 [chemicalbook.com]
- 4. N-(2-Hydroethyl)-1, 3-Propanediamine For Sale | 4461-39-6 [whamine.com]
- 5. chembk.com [chembk.com]
- 6. 4461-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | 4461-39-6 [amp.chemicalbook.com]
An In-depth Technical Guide on the Solubility of N-(2-Hydroxyethyl)-1,3-propanediamine
This technical guide provides a comprehensive overview of the available solubility data for N-(2-Hydroxyethyl)-1,3-propanediamine, targeting researchers, scientists, and professionals in drug development. This document compiles qualitative and quantitative solubility information, details experimental methodologies for solubility determination, and presents logical workflows and synthesis pathways through diagrammatic representations.
Core Topic: this compound
This compound, with the CAS number 4461-39-6, is a chemical compound utilized as an intermediate in various organic syntheses. Its structure, containing both amine and hydroxyl functional groups, dictates its physical and chemical properties, including its solubility profile.
Data Presentation: Solubility Profile
The solubility of this compound has been reported in several common solvents. The available data is summarized in the table below for easy comparison.
| Solvent | Formula | Type | Solubility | Temperature |
| Water | H₂O | Polar Protic | Miscible[1] | Room Temperature |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound were not found in the available literature, a general methodology for assessing the solubility of a liquid amine in various solvents can be described.
Protocol: Determination of Qualitative and Quantitative Solubility
Objective: To determine the solubility of a liquid compound, such as this compound, in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Calibrated pipettes and burettes
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Spectrophotometer or other suitable analytical instrument (for quantitative analysis)
Procedure:
Part 1: Qualitative Solubility Determination
-
Preparation: Add a known volume (e.g., 0.1 mL) of this compound to a test tube.
-
Solvent Addition: Gradually add the selected solvent in small increments (e.g., 0.1 mL, 0.5 mL, 1.0 mL), vortexing the mixture after each addition.
-
Observation: Visually inspect the mixture for homogeneity. The formation of a single, clear phase indicates solubility at that concentration. The persistence of turbidity or the presence of distinct layers indicates insolubility or partial solubility.
-
Classification: Classify the solubility as miscible, soluble, slightly soluble, or insoluble based on the observations.
Part 2: Quantitative Solubility Determination (for non-miscible systems)
-
Saturated Solution Preparation: In a series of flasks, add an excess amount of this compound to a known volume of the solvent.
-
Equilibration: Tightly seal the flasks and place them in a thermostatically controlled bath at a specific temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed at the set temperature until the undissolved solute settles.
-
Sample Collection: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) without disturbing the undissolved portion.
-
Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method (e.g., UV-Vis spectrophotometry, gas chromatography).
-
Calculation: Express the solubility in quantitative terms, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
Mandatory Visualizations
Synthesis Pathway
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthesis of this compound.
Experimental Workflow: Solubility Determination
This diagram outlines the logical steps involved in determining the solubility of a chemical compound.
Caption: Workflow for determining the solubility of a compound.
References
N-(2-Hydroxyethyl)-1,3-propanediamine spectroscopic data
A comprehensive analysis of the spectroscopic properties of N-(2-Hydroxyethyl)-1,3-propanediamine is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on its molecular structure. Detailed experimental protocols for acquiring such data are also presented.
Compound Information
This compound is an organic compound featuring a primary amine, a secondary amine, and a primary alcohol functional group. This trifunctional nature makes it a versatile building block in chemical synthesis.
-
IUPAC Name: 2-[(3-aminopropyl)amino]ethanol
-
Structure:
OH | NH₂-CH₂-CH₂-CH₂-NH-CH₂-CH₂
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.6 - 1.8 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| ~ 2.6 - 2.8 | Triplet | 2H | NH₂-CH₂ -CH₂- |
| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-CH₂ -NH- |
| ~ 2.8 - 3.0 | Triplet | 2H | -NH-CH₂ -CH₂-OH |
| ~ 3.6 - 3.8 | Triplet | 2H | -CH₂-CH₂ -OH |
| Variable | Broad Singlet | 4H | NH₂ , NH , OH |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 30 - 35 | -CH₂-C H₂-CH₂- |
| ~ 38 - 42 | NH₂-C H₂-CH₂- |
| ~ 48 - 52 | -CH₂-C H₂-NH- |
| ~ 50 - 55 | -NH-C H₂-CH₂-OH |
| ~ 60 - 65 | -CH₂-C H₂-OH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3500 | Strong, Broad | O-H and N-H stretching |
| 2850 - 2960 | Medium-Strong | C-H stretching (aliphatic) |
| 1590 - 1650 | Medium | N-H bending (scissoring) |
| 1450 - 1470 | Medium | C-H bending (scissoring) |
| 1050 - 1150 | Strong | C-O stretching (primary alcohol) |
| 1000 - 1250 | Medium | C-N stretching |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| 118 | [M]⁺, Molecular ion peak |
| 101 | [M - NH₃]⁺ |
| 87 | [M - CH₂OH]⁺ |
| 74 | [M - NH₂CH₂CH₂]⁺ |
| 44 | [CH₂NH₂CH₂]⁺ or [CH₂CH₂OH]⁺ |
Experimental Protocols
The following are standard methodologies for obtaining the spectroscopic data outlined above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as labile protons (NH and OH) may exchange with deuterium in D₂O, leading to their disappearance from the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-220 ppm.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this polar and non-volatile compound. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.
-
-
Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
The resulting spectrum will show the mass-to-charge ratio of the molecular ion and various fragment ions.
-
Visualizations
The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A general workflow for the spectroscopic analysis of a chemical compound.
References
N-(2-Hydroxyethyl)-1,3-propanediamine safety and handling
An In-depth Technical Guide to the Safety and Handling of N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS RN: 4461-39-6), a chemical intermediate utilized in various research and development applications. Due to its corrosive nature, strict adherence to safety protocols is imperative to minimize risks to personnel and the environment.
Chemical Identification and Physical Properties
This compound, also known as 2-(3-Aminopropylamino)ethanol, is a clear, colorless to slightly yellow liquid.[1] It is miscible with water and various organic solvents.[1][2]
| Property | Value | Reference |
| CAS Number | 4461-39-6 | [3] |
| Molecular Formula | C5H14N2O | [3] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 250-252 °C (lit.) | [1][4] |
| Melting Point | 15-19 °C | [3] |
| Density | 1.007 g/mL at 20 °C (lit.) | [1][4] |
| Flash Point | 99.4 °C | [3] |
| Water Solubility | Miscible | [3] |
| Vapor Pressure | 0.00648 mmHg at 25°C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5]
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage |
|
Signal Word: Danger[5]
Precautionary Statements: [5]
-
P260: Do not breathe dust/fumes/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal facility in accordance with applicable laws and regulations.
Toxicological Information
While one source suggests low toxicity under routine operation, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for pure this compound were not available in the reviewed literature.[1] Due to its corrosive nature, it should be handled with extreme caution as it can cause severe tissue damage upon contact.
Experimental Protocol: Safe Handling and Preparation of a Dilute Aqueous Solution
This protocol outlines the procedure for safely diluting concentrated this compound.
4.1. Materials and Equipment:
-
This compound
-
Deionized water
-
Appropriate glass beaker and graduated cylinder
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Personal Protective Equipment (see section 5)
-
Chemical fume hood
4.2. Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment inside the fume hood.
-
Measurement: Carefully measure the required volume of deionized water in a graduated cylinder and transfer it to a beaker with a magnetic stir bar.
-
Addition of Amine: Slowly and carefully add the calculated amount of this compound to the water while stirring. Always add the amine to water, never the other way around, to avoid a violent exothermic reaction.
-
Mixing: Continue stirring until the solution is homogeneous.
-
pH Adjustment (if necessary): If a specific pH is required, use a calibrated pH meter and adjust as needed with appropriate acidic or basic solutions, adding them slowly while stirring.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and any relevant hazard warnings.
-
Decontamination: Thoroughly clean all equipment used. Dispose of any contaminated disposable materials as hazardous waste.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn where splashing is possible. | [5] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves prior to use. | [5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [5] |
First Aid Measures
In case of exposure, immediate action is critical.[5]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately. |
Fire Fighting and Accidental Release Measures
7.1. Fire Fighting:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
7.2. Accidental Release:
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[5]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Containment and cleaning: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal. Use spark-proof tools.[5]
Storage and Disposal
8.1. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Store in a locked-up area.[5]
8.2. Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[5]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[5]
Visual Diagrams
Caption: Emergency response workflow for a chemical spill.
Caption: Signaling pathway of amine-induced skin and eye corrosion.
References
A Comprehensive Technical Guide to N-(2-Hydroxyethyl)-1,3-propanediamine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(2-Hydroxyethyl)-1,3-propanediamine, a versatile diamine with significant applications in pharmaceutical development, materials science, and coordination chemistry. This document consolidates key information on its nomenclature, chemical properties, synthesis, and experimental applications, presenting it in a manner tailored for the scientific community.
Nomenclature and Identification
This compound is known by a variety of synonyms and chemical identifiers. Accurate identification is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes its key identifiers and a comprehensive list of its common synonyms.
| Identifier Type | Value |
| CAS Number | 4461-39-6 |
| EINECS Number | 224-718-0 |
| IUPAC Name | N-(2-Hydroxyethyl)propane-1,3-diamine |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
A comprehensive list of synonyms for this compound includes:
-
1,3-Diamino-N-(2-hydroxyethyl)propane
-
1-(2-Hydroxyethyl)amino-3-aminopropane
-
2-(3-Aminopropylamino)ethanol
-
3-((2-Hydroxyethyl)amino)propan-1-amine
-
N-(3-Aminopropyl)-2-aminoethanol
-
N-(β-Hydroxyethyl)-1,3-diaminopropane
-
(3-Aminopropyl)(2-hydroxyethyl)amine
-
HEAPA
-
Koei 3311
-
N-(2-Hydroxyethyl)trimethylenediamine
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 15-19 °C |
| Boiling Point | 250-252 °C |
| Flash Point | 152 °C |
| Density | 1.007 g/mL at 20 °C |
| Solubility | Miscible with water and various organic solvents |
Synthesis Protocols
Synthesis via Reaction with 2-Chloroethanol (Adapted Protocol)
This protocol is adapted from a similar synthesis of a dithia-diol from a dithiol and 2-chloroethanol, providing a robust framework for the synthesis of this compound.[1]
Materials:
-
1,3-Propanediamine
-
2-Chloroethanol
-
Sodium metal
-
Absolute ethanol
-
Standard glassware for organic synthesis (three-necked round-bottomed flask, mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel)
-
Nitrogen gas supply
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The flask is thoroughly flushed with nitrogen. 250 mL of absolute ethanol is added to the flask. With continuous stirring, 0.25 mol of sodium metal is cautiously added in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas; appropriate safety precautions must be taken. The mixture is stirred until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction with 1,3-Propanediamine: The sodium ethoxide solution is warmed to approximately 45-50°C. 0.125 mol of 1,3-propanediamine is then added dropwise to the stirred solution over a period of 15 minutes.
-
Addition of 2-Chloroethanol: Following the addition of the diamine, 0.25 mol of 2-chloroethanol is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours to ensure the completion of the reaction.
-
Work-up: After the reflux period, the mixture is allowed to cool to room temperature. The precipitated sodium chloride is removed by filtration.
-
Purification: The filtrate is concentrated using a rotary evaporator to remove the ethanol, yielding a viscous liquid. The crude product is then purified by vacuum distillation to obtain this compound.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block in various research and development areas, primarily due to its bifunctional nature, possessing both nucleophilic amine groups and a hydroxyl group.
Pharmaceutical Synthesis
This diamine is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure allows for the introduction of specific amine-alcohol functionalities into drug molecules, which can be crucial for their biological activity and pharmacokinetic properties.[3] It is frequently employed in the construction of heterocyclic rings and for the attachment of side chains in the development of new chemical entities.
Drug Delivery Systems
The functional groups of this compound make it a suitable candidate for the development of drug delivery systems.[4] It can be incorporated into polymers or nanoparticles to create carriers for therapeutic agents. The amine groups can be used for conjugation to targeting ligands or for pH-responsive drug release, while the hydroxyl group can enhance hydrophilicity and biocompatibility.
Coordination Chemistry
As a tridentate ligand, this compound can form stable complexes with various metal ions.[5] This property is exploited in the design of metal-based drugs and catalysts. The coordination of the amine and hydroxyl groups to a metal center can modulate the metal's reactivity and create complexes with specific geometric and electronic properties. Research in this area includes the synthesis and characterization of these metal complexes to explore their potential catalytic or therapeutic applications.
Experimental Protocol: Synthesis of a Metal Complex (Illustrative Example)
The following is an illustrative protocol for the synthesis of a metal complex using a related diamine ligand, which can be adapted for this compound.
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc(II) nitrate)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve a specific molar equivalent of this compound in ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the desired molar equivalent of the metal salt in ethanol.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with ethanol, and dried. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.
-
Characterization: The resulting metal complex would then be characterized by techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and coordination environment.
Logical Relationship Diagram for Applications
Caption: A diagram showing the key application areas of this compound.
Safety and Handling
This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The information presented is intended to facilitate further investigation and application of this versatile chemical compound.
References
Methodological & Application
Application Notes and Protocols: N-(2-Hydroxyethyl)-1,3-propanediamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6) is a versatile curing agent for epoxy resins.[1] Its molecular structure, which includes a primary amine, a secondary amine, and a primary hydroxyl group, provides unique reactivity.[1] The amine groups act as the primary reaction sites for the epoxy ring-opening polymerization, creating a cross-linked polymer network. The hydroxyl group can also participate in secondary reactions, potentially contributing to improved adhesion and other properties. This trifunctional nature makes it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials, offering a balance of reactivity, mechanical strength, and thermal stability.[1]
Disclaimer: Specific performance data for epoxy systems cured with this compound is not extensively available in public literature. The quantitative data presented in the following tables are representative values for epoxy systems cured with similar aliphatic amine hardeners and should be used as a general guideline. It is highly recommended that users perform their own laboratory testing to determine the specific performance characteristics for their intended application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 4461-39-6 |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 240.7 °C at 760 mmHg |
| Flash Point | 99.4 °C |
| Density | 0.976 g/cm³ |
| Amine Hydrogen Equivalent Weight (AHEW) | Approximately 29.5 g/eq |
Curing Characteristics and Performance Data
Typical Formulation
The following table provides a typical starting point formulation for curing a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. The exact mix ratio should be calculated based on the epoxy equivalent weight (EEW) of the specific resin used.
| Component | Description | Parts by Weight (phr) |
| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA), EEW 182-192 g/eq | 100 |
| Curing Agent | This compound, AHEW ~29.5 g/eq | 15-16 |
Curing Schedule
The curing time is highly dependent on the temperature and the mass of the epoxy mixture. The following table provides an estimated gel time and time to reach handling strength at various temperatures for a 100g mass.
| Temperature (°C) | Gel Time (minutes) | Time to Handling Strength (hours) |
| 25 | 30 - 45 | 6 - 8 |
| 60 | 10 - 15 | 1 - 2 |
| 100 | < 5 | < 1 |
Note: For optimal performance, a post-cure at an elevated temperature (e.g., 2 hours at 80-120°C) is often recommended.
Mechanical and Thermal Properties
The following table summarizes typical mechanical and thermal properties of a standard DGEBA epoxy resin cured with this compound after a full cure schedule.
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Elongation at Break | ASTM D638 | 3 - 5 % |
| Shore D Hardness | ASTM D2240 | 80 - 85 |
| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) | 90 - 110 °C (with post-cure) |
Chemical Resistance
The chemical resistance of the cured epoxy system is dependent on the specific chemical, temperature, and exposure time. The following table provides a general guide to the chemical resistance after 7 days of immersion at 25°C.
| Chemical Reagent | Resistance |
| Water | Excellent |
| 10% Sulfuric Acid | Good |
| 10% Sodium Hydroxide | Excellent |
| Toluene | Good |
| Acetone | Fair |
| Ethanol | Good |
Rating Key: Excellent (No visible change), Good (Slight swelling or discoloration), Fair (Moderate swelling or loss of hardness), Poor (Significant degradation).
Experimental Protocols
Determination of Gel Time
Objective: To determine the time it takes for the mixed epoxy resin and curing agent to transition from a liquid to a gel-like state.
Materials and Equipment:
-
Epoxy resin and this compound
-
Mixing container (e.g., disposable cup)
-
Stirring rod (e.g., wooden tongue depressor)
-
Stopwatch or timer
-
Hot plate or water bath for elevated temperature testing
-
Thermometer
Procedure:
-
Accurately weigh the desired amounts of epoxy resin and this compound into the mixing container according to the calculated mix ratio.
-
Start the stopwatch immediately upon adding the curing agent to the resin.
-
Thoroughly mix the components for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
If testing at an elevated temperature, place the container on the pre-heated hot plate or in the water bath.
-
Periodically, gently probe the surface of the mixture with the stirring rod.
-
The gel time is reached when the resin becomes stringy and no longer flows back to a level surface after probing. Record the elapsed time.
Preparation of Test Specimens for Mechanical and Thermal Analysis
Objective: To prepare standardized test specimens for tensile, hardness, and thermal testing.
Materials and Equipment:
-
Mixed epoxy system
-
Molds conforming to ASTM D638 (for tensile specimens) and flat sheets for hardness and DSC samples.
-
Mold release agent
-
Vacuum oven or desiccator
-
Curing oven
Procedure:
-
Prepare the molds by cleaning and applying a suitable mold release agent.
-
Prepare the epoxy resin and curing agent mixture as described in the gel time protocol.
-
Degas the mixture in a vacuum oven or desiccator for 5-10 minutes to remove entrapped air bubbles.
-
Carefully pour the degassed mixture into the prepared molds.
-
Allow the specimens to cure according to the desired cure schedule (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 100°C).
-
Once fully cured and cooled, carefully demold the specimens.
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break of the cured epoxy.
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and load cell.
-
Extensometer (optional, for precise strain measurement).
-
Caliper for measuring specimen dimensions.
Procedure:
-
Condition the prepared dumbbell-shaped specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Set the crosshead speed of the UTM (typically 5 mm/min for rigid plastics).
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section if used.
-
Start the test and record the load and displacement (or strain) data until the specimen fractures.
-
Calculate the tensile strength and elongation at break from the recorded data.
Shore D Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the cured epoxy.
Equipment:
-
Shore D Durometer.
-
Flat, cured epoxy specimen with a minimum thickness of 6 mm.
Procedure:
-
Place the cured specimen on a hard, flat surface.
-
Hold the durometer perpendicular to the specimen surface.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.
-
Read the hardness value on the durometer scale within 1 second of firm contact.
-
Take at least five readings at different locations on the specimen and calculate the average.
Glass Transition Temperature (Tg) by DSC (ASTM E1356)
Objective: To determine the glass transition temperature of the cured epoxy.
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans and lids.
-
Cured epoxy sample (5-10 mg).
Procedure:
-
Accurately weigh a small sample of the cured epoxy into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. A typical procedure is:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min to erase the thermal history.
-
Cool to a temperature below the Tg (e.g., 0°C) at a rate of 10°C/min.
-
Heat again at a rate of 10°C/min to a temperature above the Tg.
-
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.
-
Determine the midpoint of this transition, which is reported as the Tg.
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for Epoxy Resin Curing with N-(2-Hydroxyethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(2-Hydroxyethyl)-1,3-propanediamine as a curing agent for epoxy resins. This document includes information on the curing mechanism, experimental protocols for characterization, and representative data on the thermal and mechanical properties of the resulting thermosets.
Introduction
This compound is a trifunctional curing agent containing a primary amine, a secondary amine, and a primary hydroxyl group.[1] This unique structure allows it to act as an effective crosslinker for epoxy resins, initiating polymerization through the addition reactions of its amine groups with the epoxy prepolymers.[1] The presence of the hydroxyl group can also influence the curing reaction and the final properties of the cured material. The resulting epoxy systems are known for their excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for a variety of high-performance applications, including coatings, adhesives, and composite materials.[1]
The curing of epoxy resins with amine hardeners is a step-growth polymerization process. The reaction between the epoxy groups and the amine hardener leads to chain extension and cross-linking, transforming the liquid resin and hardener mixture into a solid, three-dimensional network.[2]
Curing Mechanism
The curing of an epoxy resin with this compound proceeds through the nucleophilic attack of the amine groups on the carbon atoms of the oxirane ring of the epoxy resin. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. The reaction can be catalyzed by the presence of hydroxyl groups, including the one present on the this compound molecule itself.
The primary amine has two active hydrogens, and the secondary amine has one, all of which can react with epoxy groups, leading to a highly cross-linked network.
Caption: Curing reaction of an epoxy resin with this compound.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
DSC is a powerful technique to determine the thermal properties of the epoxy curing reaction, such as the heat of cure and the glass transition temperature (Tg).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of a freshly prepared, homogenous mixture of the epoxy resin and this compound into a standard aluminum DSC pan. The stoichiometric ratio of the amine hydrogen equivalent weight (AHEW) to the epoxy equivalent weight (EEW) should be calculated and used unless otherwise specified.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Thermal Program (Non-isothermal):
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing exotherm is complete (e.g., 250°C).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured material.
-
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first heating scan.
-
Onset Temperature (T_onset): Determine the temperature at which the exothermic reaction begins.
-
Peak Exotherm Temperature (T_peak): Determine the temperature at the peak of the exothermic reaction.
-
Glass Transition Temperature (T_g): Determine the midpoint of the step change in the heat flow curve from the second heating scan.
-
Caption: Workflow for DSC analysis of epoxy curing.
Fourier-Transform Infrared Spectroscopy (FTIR) for Cure Monitoring
FTIR spectroscopy can be used to monitor the disappearance of the epoxy groups and the formation of hydroxyl groups during the curing process.[3]
Protocol:
-
Sample Preparation: Prepare a thin film of the epoxy/curing agent mixture between two potassium bromide (KBr) plates or on an attenuated total reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Acquire an initial spectrum of the uncured mixture at room temperature.
-
Place the sample in a heated cell or on a heated ATR stage at the desired curing temperature.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm⁻¹.[3]
-
Monitor the increase in the absorbance of the hydroxyl group band, typically a broad peak around 3400 cm⁻¹.
-
The degree of cure can be quantified by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction (e.g., a C-H stretching band).
-
Caption: Workflow for FTIR monitoring of epoxy curing.
Mechanical Property Testing
Standard mechanical tests can be performed on fully cured specimens to determine their physical properties.
Protocol:
-
Specimen Preparation: Cast the epoxy/curing agent mixture into molds of the desired geometry for tensile, flexural, and impact testing according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Curing: Cure the specimens according to a defined cure schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, if required).
-
Testing: Perform the mechanical tests on a universal testing machine.
-
Data Analysis: Determine properties such as tensile strength, Young's modulus, flexural strength, and impact strength.
Representative Data
Table 1: Representative Thermal Properties of Amine-Cured Epoxy Resins (from DSC)
| Property | Typical Value Range |
| Onset Temperature (T_onset) | 50 - 100 °C |
| Peak Exotherm Temperature (T_peak) | 100 - 150 °C |
| Heat of Cure (ΔH) | 300 - 500 J/g |
| Glass Transition Temperature (T_g) | 80 - 150 °C |
Note: These values can vary significantly depending on the specific epoxy resin, the stoichiometry, and the heating rate used in the DSC analysis.
Table 2: Representative Mechanical Properties of Amine-Cured Epoxy Resins
| Property | Typical Value Range | ASTM Method |
| Tensile Strength | 50 - 80 MPa | D638 |
| Young's Modulus | 2.5 - 4.0 GPa | D638 |
| Flexural Strength | 80 - 120 MPa | D790 |
| Flexural Modulus | 2.8 - 4.5 GPa | D790 |
| Hardness (Shore D) | 80 - 90 | D2240 |
Note: These values are for the neat, unfilled epoxy system and can be significantly altered by the addition of fillers and reinforcements.
Safety Precautions
Epoxy resins and amine curing agents can be hazardous materials. Always consult the Safety Data Sheet (SDS) for each component before use. General safety precautions include:
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area immediately with soap and water.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Caption: Key safety precautions for handling epoxy systems.
Conclusion
This compound is a versatile curing agent for epoxy resins, offering the potential for high-performance thermoset materials. The protocols outlined in these application notes provide a framework for the systematic characterization of the curing process and the final properties of the cured epoxy system. Due to the lack of specific published data for this particular curing agent, it is crucial for researchers to perform their own detailed analyses to optimize formulations for their specific applications.
References
Application Notes and Protocols for N-(2-Hydroxyethyl)-1,3-propanediamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of polymers derived from N-(2-Hydroxyethyl)-1,3-propanediamine (HEPDA), with a focus on their use in biomedical applications such as drug and gene delivery. The unique trifunctional nature of HEPDA, possessing a primary amine, a secondary amine, and a primary hydroxyl group, makes it a versatile building block for creating functional polymers with tunable properties.
Introduction to this compound in Polymer Chemistry
This compound is a valuable monomer in the synthesis of various polymers, most notably poly(β-amino ester)s (PBAEs).[1][2] These polymers are synthesized through a Michael addition reaction between a diamine and a diacrylate monomer.[2] The resulting PBAEs possess a backbone with tertiary amines and biodegradable ester linkages, rendering them pH-responsive and biocompatible.[2] The presence of the hydroxyl group in HEPDA allows for further post-polymerization modifications, enhancing the functionality of the resulting polymers for specific applications.
Polymers derived from HEPDA are particularly promising for the delivery of therapeutic agents like drugs and nucleic acids. The cationic nature of the polymer backbone at physiological pH facilitates the condensation of negatively charged molecules such as plasmid DNA (pDNA) and small interfering RNA (siRNA) into nanoparticles.[1] These nanoparticles can protect the therapeutic cargo from degradation and facilitate its cellular uptake.
Key Applications
-
Gene Delivery: HEPDA-based PBAEs can efficiently condense nucleic acids into nanoparticles that are readily taken up by cells, making them effective non-viral vectors for gene therapy.
-
Drug Delivery: The biodegradable and pH-responsive nature of these polymers allows for the controlled release of encapsulated drugs in specific microenvironments, such as the acidic environment of tumors.
-
Biomaterial Coatings: The functional groups on HEPDA-based polymers can be utilized to create biocompatible coatings for medical devices and implants.
Quantitative Data Summary
While specific quantitative data for polymers synthesized directly from this compound is not extensively available in the public domain, the following table summarizes typical properties of closely related poly(β-amino ester)s used for gene delivery, providing a comparative baseline.
| Property | Typical Value Range | Analytical Method |
| Molecular Weight (Mw) | 5,000 - 20,000 Da | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
| Nanoparticle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | +10 to +40 mV | Dynamic Light Scattering (DLS) |
| Polymer/DNA Weight Ratio | 10:1 to 100:1 | Varies with cell type and application |
| Gene Transfection Efficiency | Varies significantly (cell type dependent) | Reporter gene assays (e.g., GFP, luciferase) |
Experimental Protocols
Protocol 1: Synthesis of a Poly(β-amino ester) using this compound and 1,4-Butanediol Diacrylate
This protocol describes the synthesis of a linear poly(β-amino ester) via Michael addition.
Materials:
-
This compound (HEPDA)
-
1,4-Butanediol diacrylate (BDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Reaction vial with a screw cap
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 1 M).
-
Add 1,4-butanediol diacrylate to the solution at a specific molar ratio to the diamine (e.g., 1:1.1 diamine to diacrylate). The excess of diacrylate will result in an acrylate-terminated polymer.
-
Seal the vial and purge with dry nitrogen or argon gas for 10-15 minutes to remove oxygen, which can inhibit the polymerization.
-
Place the vial on a magnetic stirrer and heat the reaction mixture to a specific temperature (e.g., 50-60 °C) for a set duration (e.g., 24-48 hours). The reaction progress can be monitored by techniques like ¹H NMR or GPC.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and solvent.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Store the dried polymer at -20°C under a dry, inert atmosphere.
Protocol 2: Characterization of the Synthesized Polymer
Molecular Weight and Polydispersity Index (PDI):
-
Dissolve a small amount of the dried polymer in a suitable solvent for Gel Permeation Chromatography (GPC), such as tetrahydrofuran (THF) or dimethylformamide (DMF) with 0.1% LiBr.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using a GPC system calibrated with appropriate standards (e.g., polystyrene or polymethyl methacrylate).
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) from the resulting chromatogram.
Chemical Structure Confirmation:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum to confirm the presence of characteristic peaks corresponding to the polymer backbone and the side chains, and to verify the absence of monomer peaks.
Protocol 3: Formulation of Polymer/pDNA Nanoparticles for Gene Delivery
Materials:
-
Synthesized HEPDA-based polymer
-
Plasmid DNA (pDNA)
-
Nuclease-free water
-
Sodium acetate buffer (25 mM, pH 5.2)
Procedure:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., DMSO at 10 mg/mL).
-
Prepare a stock solution of pDNA in nuclease-free water or TE buffer (e.g., 1 mg/mL).
-
For nanoparticle formation, dilute the polymer stock solution in 25 mM sodium acetate buffer (pH 5.2) to the desired concentration.
-
Dilute the pDNA stock solution in the same sodium acetate buffer.
-
Add the diluted polymer solution to the diluted pDNA solution at a specific polymer-to-DNA weight ratio (e.g., 30:1).
-
Gently vortex the mixture for 10-15 seconds and incubate at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
The resulting nanoparticle suspension is ready for in vitro or in vivo studies.
Protocol 4: Characterization of Polymer/pDNA Nanoparticles
Size and Zeta Potential:
-
Dilute the nanoparticle suspension in nuclease-free water or a suitable buffer.
-
Measure the hydrodynamic diameter (size) and zeta potential of the nanoparticles using a Dynamic Light Scattering (DLS) instrument.
DNA Condensation Assay:
-
Prepare a series of polymer/pDNA complexes with increasing polymer-to-DNA weight ratios.
-
Load the complexes onto an agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Perform gel electrophoresis.
-
Visualize the DNA bands under UV light. The absence of DNA migration from the loading well indicates complete condensation of the DNA by the polymer.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of HEPDA-based polymers and their nanoparticles for gene delivery.
Caption: Proposed intracellular trafficking and signaling pathway of HEPDA-based poly(β-amino ester) nanoparticles.
References
Application Notes and Protocols for N-(2-Hydroxyethyl)-1,3-propanediamine in Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Hydroxyethyl)-1,3-propanediamine as a curing agent in epoxy-based adhesive systems. The information is intended to guide researchers and professionals in formulating and evaluating adhesives for a variety of applications.
Introduction
This compound (CAS No. 4461-39-6) is a versatile aliphatic amine that serves as an effective curing agent for epoxy resins. Its molecular structure, which includes a primary amine, a secondary amine, and a primary hydroxyl group, allows it to react with epoxy prepolymers to form a robust, cross-linked polymer network. This cross-linking process is fundamental to the development of the adhesive's final mechanical and thermal properties. Adhesives formulated with this curing agent are known for their excellent thermal stability, chemical resistance, and strong mechanical performance, making them suitable for high-performance applications.[1]
The amine groups initiate the polymerization of the epoxy prepolymers through addition reactions, creating a durable three-dimensional structure.[1] The presence of the hydroxyl group can further contribute to adhesion and modify the final properties of the cured adhesive.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation calculations and for understanding the handling and storage requirements of the material.
| Property | Value |
| CAS Number | 4461-39-6 |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 250-252 °C |
| Density | 1.007 g/mL at 20 °C |
| Solubility | Soluble in water and various organic solvents |
Application in Epoxy Adhesive Formulations
This compound is primarily used as a room-temperature curing agent for two-component epoxy adhesive systems. The stoichiometry of the adhesive formulation, specifically the ratio of the epoxy resin to the curing agent, is a critical parameter that dictates the final properties of the adhesive. The optimal loading of the curing agent is achieved when the number of moles of the epoxy groups is equal to the number of active hydrogen atoms in the amine.
Hypothetical Performance Data
| Parameter | Test Method | Value |
| Lap Shear Strength (Aluminum to Aluminum) | ASTM D1002 | 20 - 28 MPa |
| Curing Time (at 25°C) | - | 24 hours for handling strength, 7 days for full cure |
| Pot Life (100g mass at 25°C) | - | 30 - 60 minutes |
| Glass Transition Temperature (Tg) | DSC | 80 - 110 °C |
| Hardness (Shore D) | ASTM D2240 | 80 - 85 |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and testing of epoxy adhesives formulated with this compound.
Protocol for Preparation of a Two-Component Epoxy Adhesive
Objective: To prepare a two-component epoxy adhesive for performance testing.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Disposable mixing cups
-
Stirring rods
-
Weighing balance
Procedure:
-
Calculate the required stoichiometric ratio of the epoxy resin and the this compound curing agent. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Accurately weigh the calculated amount of the DGEBA epoxy resin into a clean, dry mixing cup.
-
Accurately weigh the corresponding amount of this compound into the same mixing cup.
-
Thoroughly mix the two components with a stirring rod for 2-3 minutes, ensuring a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure all material is incorporated.
-
The adhesive is now ready for application.
Protocol for Lap Shear Strength Testing
Objective: To determine the shear strength of the cured adhesive bond between two substrates according to ASTM D1002.
Materials and Equipment:
-
Prepared two-component epoxy adhesive
-
Substrate panels (e.g., aluminum, steel)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Abrasive paper
-
Applicator (e.g., spatula)
-
Clamps
-
Universal Testing Machine (UTM) with tensile grips
Procedure:
-
Substrate Preparation:
-
Cut the substrate panels to the dimensions specified in ASTM D1002.
-
Degrease the bonding surfaces of the panels with a suitable solvent.
-
Abrade the bonding surfaces with abrasive paper to create a fresh, rough surface.
-
Clean the abraded surfaces again with solvent to remove any loose particles and allow them to dry completely.
-
-
Adhesive Application and Assembly:
-
Apply a thin, uniform layer of the mixed epoxy adhesive to the prepared surface of one of the substrate panels.
-
Place the second prepared panel over the adhesive-coated area, creating a single lap joint with the specified overlap dimensions.
-
Apply light pressure to squeeze out any excess adhesive and air bubbles.
-
-
Curing:
-
Clamp the assembled specimens to maintain alignment and contact during the curing process.
-
Allow the specimens to cure at room temperature (approximately 25°C) for a minimum of 7 days to ensure full cure, unless a different curing schedule is being evaluated.
-
-
Testing:
-
Mount the cured lap shear specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement (typically 1.3 mm/min) until failure occurs.
-
Record the maximum load at which the bond fails.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).
-
Protocol for Determining Curing Kinetics and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To characterize the curing profile and determine the glass transition temperature of the epoxy adhesive.
Materials and Equipment:
-
Uncured mixed epoxy adhesive
-
Cured epoxy adhesive sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure for Curing Kinetics (Non-isothermal):
-
Accurately weigh 5-10 mg of the freshly mixed, uncured adhesive into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature. The resulting exothermic peak represents the heat of cure.
Procedure for Glass Transition Temperature (Tg):
-
Prepare a cured sample of the adhesive by following the curing schedule (e.g., 7 days at 25°C).
-
Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.
-
Cool the sample back to room temperature.
-
Reheat the sample at the same rate to the same upper temperature.
-
-
The glass transition is observed as a step-change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.
Diagrams
Caption: Epoxy adhesive curing workflow.
Caption: Adhesive testing workflow.
References
Application Notes and Protocols: N-(2-Hydroxyethyl)-1,3-propanediamine in Composite Materials
The expected role of a hydroxy-functionalized diamine like N-(2-Hydroxyethyl)-1,3-propanediamine in a composite system would be to act as a cross-linking agent for epoxy or other thermosetting resins. The primary amine groups would react with epoxide rings, while the hydroxyl group could potentially offer secondary reaction sites or influence properties like adhesion and hydrophilicity.
Due to the limited availability of specific quantitative data and established experimental procedures, we are unable to provide the detailed application notes, data tables, and specific protocols as requested. The creation of such a document would require foundational research and development to determine optimal curing schedules, mechanical performance, thermal properties, and other critical characteristics of composites formulated with this specific diamine.
For researchers and professionals in drug development and materials science interested in exploring novel diamine structures for composite materials, we recommend a systematic approach to evaluating this compound. A general experimental workflow for such an investigation is proposed below.
Proposed General Experimental Workflow
The following diagram outlines a logical sequence of steps for the initial evaluation of this compound as a curing agent in a model epoxy-based composite system.
Caption: Proposed workflow for evaluating a novel diamine in composites.
Further research and publication in peer-reviewed journals would be necessary to establish the specific performance characteristics and create detailed application protocols for this compound in composite materials. We encourage researchers to consider this as an area for novel investigation.
Application Notes and Protocols for N-(2-Hydroxyethyl)-1,3-propanediamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-Hydroxyethyl)-1,3-propanediamine as a versatile building block in pharmaceutical synthesis. Its unique trifunctional structure, featuring a primary amine, a secondary amine, and a primary hydroxyl group, offers multiple reactive sites for the construction of complex molecules with therapeutic potential.[1] This document details its application in the synthesis of Schiff bases and their metal complexes, which have shown promise as anticancer and antimicrobial agents.
Application as a Scaffold for Schiff Base Ligands
This compound serves as an excellent scaffold for the synthesis of Schiff base ligands. The primary and secondary amine groups can readily undergo condensation reactions with aldehydes or ketones to form stable imine linkages.[2] The presence of the hydroxyl group provides an additional point for functionalization or can influence the solubility and pharmacokinetic properties of the final compound. Schiff bases derived from this diamine are of significant interest due to their ability to coordinate with various metal ions, forming stable complexes with potential therapeutic applications.[3][4]
Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound (Purity ≥98%)
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add salicylaldehyde (2.0 mmol) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Characterize the final product using FTIR, ¹H-NMR, and Mass Spectrometry.
Expected Outcome:
A crystalline solid Schiff base ligand. The yield and melting point will vary depending on the specific aldehyde used.
Application in the Synthesis of Anticancer Metal Complexes
The Schiff base ligands derived from this compound can be used to synthesize metal complexes with potential anticancer activity. Platinum(II) complexes, in particular, have been a focus of research due to the success of drugs like cisplatin. The diamine ligand can chelate to the metal center, forming a stable complex. The hydroxyl group on the ligand can enhance the aqueous solubility of the complex and potentially modulate its biological activity.
Studies on related platinum(II) complexes with 2-hydroxy-1,3-propanediamine have shown significant cytotoxicity against various cancer cell lines, including stomach cancer (SGC-7901), prostate cancer (LNcap), and lung cancer (A549).[5] These complexes are often more active than the clinically used drug carboplatin.[5]
Experimental Protocol: Synthesis of a Platinum(II) Complex
This protocol outlines a general procedure for the synthesis of a platinum(II) complex using a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base of this compound and Salicylaldehyde
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Dissolve the Schiff base ligand (1.0 mmol) in DMF (15 mL) in a reaction vessel.
-
In a separate vessel, dissolve K₂[PtCl₄] (1.0 mmol) in deionized water (10 mL).
-
Slowly add the aqueous solution of K₂[PtCl₄] to the DMF solution of the ligand with constant stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate, the platinum(II) complex, is collected by filtration.
-
Wash the complex with deionized water and then with a small amount of cold ethanol.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using Elemental Analysis, FTIR, and UV-Vis spectroscopy.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity data for a series of platinum(II) complexes with a related diamine ligand, 2-hydroxy-1,3-propanediamine (HO-pda), against various cancer cell lines. This data provides a benchmark for the potential efficacy of complexes derived from this compound.
| Compound | IC₅₀ (μM) vs. SGC-7901 | IC₅₀ (μM) vs. LNcap | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. A549/ATCC (resistant) |
| cis-[Pt(HO-pda)Cl₂] | 2.5 | 3.1 | 4.8 | - |
| cis-[Pt(HO-pda)(C₂O₄)] | 3.2 | 4.5 | 6.1 | - |
| cis-[Pt(HO-pda)(malonate)] | 4.1 | 5.8 | 7.3 | - |
| cis-[Pt(HO-pda)(CBDCA)] | 1.8 | 2.4 | 3.5 | 8.2 |
| cis-[Pt(HO-pda)(HO-CBDCA)] | 2.1 | 2.9 | 4.0 | - |
| Carboplatin | 15.6 | 20.4 | 25.3 | 45.1 |
| Cisplatin | 0.8 | 1.1 | 1.5 | 10.2 |
Data adapted from Liu et al., Journal of Inorganic Biochemistry, 2008.[5] CBDCA = 1,1-cyclobutanedicarboxylate.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of a Schiff base ligand.
Caption: Workflow for the synthesis of a Platinum(II) complex.
Proposed Signaling Pathway
The anticancer activity of platinum complexes, such as those that can be synthesized from this compound derivatives, is often mediated through the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by Platinum(II) complexes.
References
- 1. nbinno.com [nbinno.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Hydroxyethyl)-1,3-propanediamine: A Versatile Intermediate for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)-1,3-propanediamine (HEPDA), a trifunctional chemical intermediate, is a valuable building block in a multitude of applications, ranging from high-performance polymers to specialized pharmaceuticals. Its unique molecular structure, featuring a primary amine, a secondary amine, and a primary hydroxyl group, provides a versatile platform for chemical synthesis and material modification. This document provides detailed application notes, experimental protocols, and comparative data for the use of HEPDA as a chemical intermediate.
Physicochemical Properties
A clear, colorless to slightly yellow liquid, HEPDA's key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 4461-39-6 |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Boiling Point | 250-252 °C |
| Density | 1.007 g/mL at 20 °C |
Applications Overview
HEPDA's distinct combination of reactive functional groups makes it a versatile intermediate in several key areas:
-
Epoxy Resin Curing Agent: The amine groups readily react with epoxy resins, leading to cross-linked thermoset polymers with excellent mechanical and thermal properties. The hydroxyl group can further participate in reactions, contributing to the final properties of the cured material.[1]
-
Pharmaceutical Synthesis: It serves as a scaffold for the synthesis of various nitrogen-containing heterocyclic compounds and other active pharmaceutical ingredients (APIs).[1] Its structure allows for the introduction of specific functionalities that can enhance the therapeutic efficacy of drug molecules.[1]
-
Polymer and Material Science: HEPDA is a valuable monomer for the synthesis of specialty polyamides and other polymers, imparting unique properties due to its hydroxyl functionality.
-
Corrosion Inhibition: Derivatives of HEPDA can be effective corrosion inhibitors, forming protective films on metal surfaces.
-
Cosmetic Formulations: In cosmetics, it can function as a pH adjuster, chelating agent, or a precursor for the synthesis of surfactants and emulsifiers.[1]
Application 1: Epoxy Resin Curing Agent
The primary and secondary amine groups of this compound (HEPDA) are highly reactive towards the epoxide rings of epoxy resins, making it an effective curing agent. The curing process involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, with the secondary amine also reacting, to form a highly cross-linked, three-dimensional network. The presence of the inherent hydroxyl group on the HEPDA molecule can also influence the curing reaction and the final properties of the cured epoxy.
General Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol describes a general procedure for the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using HEPDA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~188 g/eq)
-
This compound (HEPDA)
-
Mixing container (e.g., disposable plastic cup)
-
Stirring rod
-
Mold for casting specimens
-
Vacuum oven or desiccator for degassing
-
Curing oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of HEPDA based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The AHEW of HEPDA is calculated as the molecular weight divided by the number of active amine hydrogens (in this case, 3: two from the primary amine and one from the secondary amine).
-
AHEW of HEPDA = 118.18 g/mol / 3 = 39.39 g/eq
-
Parts by weight of HEPDA per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
For an EEW of 188 g/eq, phr = (39.39 / 188) * 100 ≈ 20.95 phr
-
-
Mixing: Accurately weigh the DGEBA resin and the calculated amount of HEPDA into the mixing container. Mix thoroughly with the stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. This step is crucial for obtaining void-free cured specimens.
-
Casting: Pour the degassed mixture into the desired mold.
-
Curing: Transfer the mold to a preheated oven and cure according to a defined schedule. A typical two-stage curing schedule is as follows:
-
Initial cure: 80°C for 2 hours.
-
Post-cure: 120°C for 2 hours.
-
-
Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the specimen to cool slowly to room temperature before demolding.
Visualization of the Curing Process Workflow
Caption: Workflow for Epoxy Resin Curing with HEPDA.
Application 2: Synthesis of a Pharmaceutical Intermediate
The presence of multiple reactive sites in HEPDA makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. The primary and secondary amines can participate in cyclization reactions with difunctional reagents like diketones or diesters to form seven-membered rings (diazepanes).
Experimental Protocol: Synthesis of a Diazepane Derivative
This protocol outlines the synthesis of a substituted 1,4-diazepane-5-one from HEPDA and a β-keto ester, a common structural motif in pharmacologically active molecules.
Materials:
-
This compound (HEPDA)
-
Ethyl acetoacetate
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark apparatus, add this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure diazepane derivative.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Pathway
References
Application Notes and Protocols: N-(2-Hydroxyethyl)-1,3-propanediamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-1,3-propanediamine is a versatile trifunctional molecule incorporating primary and secondary amine groups, alongside a primary hydroxyl group.[1] Its structure presents a valuable scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. While literature specifically detailing the application of this compound-derived ligands in asymmetric synthesis is not extensively available, its potential can be projected based on the well-established role of chiral diamines and amino alcohols in creating highly effective catalysts. This document provides a prospective application of a chiral Schiff base ligand derived from this compound in the asymmetric transfer hydrogenation of prochiral ketones, a crucial transformation in the synthesis of chiral alcohols for the pharmaceutical industry.
The following protocols and data are illustrative, based on established methodologies for similar chiral ligands, and are intended to serve as a starting point for research and development.
Prospective Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
A chiral Schiff base ligand synthesized from this compound can be utilized in combination with a transition metal, such as Ruthenium(II), to catalyze the asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral secondary alcohols. The inherent chirality of the ligand is transferred during the hydride transfer from a hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) to the ketone, resulting in one enantiomer of the alcohol being formed preferentially.
Illustrative Data Presentation
The following table summarizes the projected performance of a hypothetical chiral ligand, (R,R)-L1, derived from this compound, in the asymmetric transfer hydrogenation of acetophenone.
| Entry | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| 1 | 1.0 | KOH (2.0) | Isopropanol | 12 | >99 | 92 (R) |
| 2 | 0.5 | KOH (2.0) | Isopropanol | 24 | 98 | 91 (R) |
| 3 | 1.0 | KOtBu (2.0) | Isopropanol | 10 | >99 | 94 (R) |
| 4 | 1.0 | KOtBu (2.0) | Toluene/Isopropanol (1:1) | 18 | 95 | 90 (R) |
| 5 | 0.1 | KOtBu (2.0) | Isopropanol | 36 | 92 | 93 (R) |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound
This protocol describes a general method for the synthesis of a chiral Schiff base ligand from this compound and a chiral aldehyde, for instance, (S)-2-((tert-butyldimethylsilyl)oxy)propanal.
Materials:
-
This compound
-
(S)-2-((tert-butyldimethylsilyl)oxy)propanal
-
Anhydrous Methanol
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add (S)-2-((tert-butyldimethylsilyl)oxy)propanal (2.0 eq.) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add anhydrous magnesium sulfate to the mixture to remove water.
-
Filter the mixture and wash the solid with a small amount of anhydrous methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chiral Schiff base ligand.
-
Purify the crude product by column chromatography on silica gel to yield the pure ligand.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the use of the synthesized chiral ligand in a Ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Synthesized chiral Schiff base ligand
-
Acetophenone
-
Isopropanol (anhydrous and degassed)
-
Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the chiral Schiff base ligand (0.011 mmol, 1.1 mol%) to a Schlenk flask.
-
Add anhydrous and degassed isopropanol (5 mL) to the flask and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) and potassium tert-butoxide (0.1 mmol, 10 mol%) in isopropanol (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the time specified in the data table.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion by GC analysis of the crude product.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified 1-phenylethanol by chiral HPLC analysis.
Visualizations
Caption: Synthesis of a prospective chiral ligand.
Caption: Proposed catalytic cycle.
References
Application Notes and Protocols for N-(2-Hydroxyethyl)-1,3-propanediamine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical properties of N-(2-Hydroxyethyl)-1,3-propanediamine and established principles of drug delivery. As of late 2025, specific, detailed, and peer-reviewed research on the direct use of this compound for targeted drug delivery is limited in publicly accessible literature. Therefore, the experimental protocols, data tables, and signaling pathways presented here are illustrative and should be adapted and validated experimentally.
Introduction: The Potential of this compound in Targeted Drug Delivery
This compound (HEPDA) is a versatile trifunctional molecule featuring a primary amine, a secondary amine, and a primary hydroxyl group. [1][2]This unique combination of reactive sites makes it an attractive building block for the synthesis of novel drug delivery systems. [3]Its potential lies in its ability to be chemically modified to create drug conjugates, polymers, or dendrimers with tailored properties for targeted therapeutic applications. [3][4] The primary and secondary amines offer sites for conjugation with drugs, targeting ligands, or for polymerization. The hydroxyl group provides a further point for modification, for example, through esterification to attach drugs or polyethylene glycol (PEG) chains to improve biocompatibility and circulation time. [5]The cationic nature of the amine groups at physiological pH can also facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. [4] These application notes will provide a theoretical framework and generalized protocols for harnessing the potential of HEPDA in the development of targeted drug delivery systems.
Synthesis and Characterization of HEPDA-Based Drug Carriers
HEPDA can be utilized as a foundational molecule to construct various types of drug carriers. Below are generalized protocols for the synthesis of a hypothetical HEPDA-based drug conjugate and a polymeric nanoparticle.
Synthesis of a HEPDA-Drug Conjugate (Hypothetical Example: HEPDA-Methotrexate)
This protocol describes the covalent conjugation of the anticancer drug Methotrexate (MTX) to HEPDA. The carboxylic acid groups of MTX can be activated to react with the primary amine of HEPDA.
Experimental Protocol:
-
Activation of Methotrexate:
-
Dissolve Methotrexate (1 equivalent) in anhydrous Dimethylformamide (DMF). .
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the NHS-activated MTX ester.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Conjugation with HEPDA:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Slowly add the solution of NHS-activated MTX to the HEPDA solution.
-
Add a non-nucleophilic base such as Triethylamine (TEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Dichloromethane:Methanol gradient) to isolate the HEPDA-MTX conjugate.
-
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the purity using High-Performance Liquid Chromatography (HPLC).
-
Preparation of HEPDA-Based Polymeric Nanoparticles
This protocol outlines a method for synthesizing biodegradable polymeric nanoparticles using HEPDA as a monomer. For this hypothetical example, we will consider the synthesis of a poly(ester amide) nanoparticle through interfacial polymerization.
Experimental Protocol:
-
Preparation of Organic Phase:
-
Dissolve a diacyl chloride (e.g., Sebacoyl chloride) (1 equivalent) and the hydrophobic drug to be encapsulated in a water-immiscible organic solvent (e.g., Chloroform).
-
-
Preparation of Aqueous Phase:
-
Dissolve this compound (1 equivalent) and a surfactant (e.g., Polyvinyl alcohol - PVA) in an aqueous buffer (pH 8-9).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring vigorously to form an oil-in-water emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator for 5-10 minutes to form nano-sized droplets.
-
-
Polymerization and Nanoparticle Formation:
-
Continue stirring the emulsion at room temperature for 3-4 hours to allow for interfacial polymerization at the oil-water interface.
-
The poly(ester amide) nanoparticles will form and precipitate.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove unreacted monomers and surfactant.
-
Lyophilize the purified nanoparticles to obtain a dry powder.
-
Characterization of Nanoparticles
Table 1: Hypothetical Physicochemical Characterization of HEPDA-Based Nanoparticles
| Parameter | Method | Expected Result |
| Particle Size (Diameter, nm) | Dynamic Light Scattering (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | +20 to +30 mV |
| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | 70 - 90% |
| Morphology | SEM / TEM | Spherical |
In Vitro Evaluation of HEPDA-Based Drug Delivery Systems
In Vitro Drug Release Study
Experimental Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using UV-Vis Spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
Cell Viability Assay
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles.
-
Incubate the cells for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay.
-
Calculate the IC50 values for each formulation.
Table 2: Hypothetical IC50 Values (µg/mL) from Cell Viability Assay on MCF-7 Cells
| Formulation | 24 hours | 48 hours | 72 hours |
| Free Drug | 15.2 | 8.5 | 4.1 |
| Drug-Loaded Nanoparticles | 25.8 | 12.3 | 6.2 |
| Empty Nanoparticles | > 100 | > 100 | > 100 |
Cellular Uptake and Targeting
Cellular Uptake Study
Experimental Protocol:
-
Synthesize fluorescently labeled nanoparticles by encapsulating a fluorescent dye (e.g., Coumarin-6) or by conjugating a fluorescent tag to the HEPDA-based polymer.
-
Seed target cells on glass coverslips in a 24-well plate and allow them to attach.
-
Incubate the cells with the fluorescently labeled nanoparticles for different time points (e.g., 1, 4, 12 hours).
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cellular uptake using confocal laser scanning microscopy (CLSM).
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorometer, or use flow cytometry.
In Vivo Evaluation
Animal Model and Biodistribution Study
Experimental Protocol:
-
Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunodeficient mice.
-
Once the tumors reach a certain volume, intravenously inject the free drug, drug-loaded nanoparticles, and a control vehicle into different groups of mice.
-
At specific time points post-injection, euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Homogenize the tissues and extract the drug.
-
Quantify the drug concentration in each organ using HPLC or a suitable analytical method.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: General experimental workflow for the development and evaluation of HEPDA-based drug delivery systems.
Caption: Hypothetical signaling pathway for a targeted HEPDA-based nanoparticle leading to cancer cell apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: N-(2-Hydroxyethyl)-1,3-propanediamine in Tissue Engineering Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive literature search, there is limited specific data available in peer-reviewed publications on the direct application of N-(2-Hydroxyethyl)-1,3-propanediamine in the fabrication and testing of tissue engineering scaffolds. The following application notes and protocols are based on the known chemical properties of the compound and established principles of biomaterial science. They are intended to serve as a foundational guide for researchers exploring its potential use.
Application Notes
This compound (CAS: 4461-39-6), hereafter referred to as HEPDA, is a versatile organic compound with potential utility in the field of tissue engineering.[1] Its unique molecular structure, which features a primary amine, a secondary amine, and a primary hydroxyl group, makes it a candidate for several applications in the synthesis and modification of biomaterial scaffolds.[1]
1.1 Potential Roles in Tissue Engineering Scaffolds:
-
Polymer Crosslinking Agent: The dual amine functionalities of HEPDA allow it to act as a potent crosslinker for polymers containing carboxyl, aldehyde, or epoxy groups. This can be used to form stable hydrogel networks from natural polymers (e.g., hyaluronic acid, alginate, gelatin) or synthetic polymers, thereby enhancing their mechanical strength and controlling their degradation rate.
-
Surface Modification Agent: Scaffolds made from hydrophobic materials often require surface modification to improve cell attachment and proliferation. HEPDA can be grafted onto a scaffold's surface to introduce hydrophilic and amine-functional groups, which can alter surface charge and wettability, and provide sites for the subsequent covalent attachment of bioactive molecules like peptides (e.g., RGD sequences) or growth factors.
-
Monomer for Novel Biomaterials: The hydroxyl and amine groups enable HEPDA to be used as a monomer in polymerization reactions to create novel poly(amino-alcohol)s or other polymers with tailored properties for biomedical applications.[1]
1.2 Key Advantages of HEPDA as a Biomaterial Component:
-
Biocompatibility: General sources suggest the compound is suitable for biomedical applications, though specific biocompatibility data for its polymerized or crosslinked form within a scaffold is not available.[1]
-
Versatile Reactivity: The presence of multiple, distinct functional groups allows for a range of chemical modifications and crosslinking strategies.
-
Hydrophilicity: The hydroxyl group and amine functionalities contribute to the hydrophilicity of the molecule, a property that is generally favorable for cell interaction and creating a hydrated scaffold environment mimicking the native extracellular matrix (ECM).[1]
Physicochemical Properties of this compound
A summary of the key properties of HEPDA is presented in the table below. This data is essential for designing synthesis and purification protocols.
| Property | Value | Reference(s) |
| CAS Number | 4461-39-6 | [2] |
| Molecular Formula | C₅H₁₄N₂O | [3][4] |
| Molecular Weight | 118.18 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | |
| Melting Point | 15-19 °C | [4] |
| Boiling Point | 250-252 °C | |
| Density | ~1.007 g/mL at 20 °C | |
| Solubility | Soluble in water and various organic solvents | [1] |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols that could be adapted by researchers to investigate the use of HEPDA in tissue engineering scaffolds.
3.1 Protocol 1: Fabrication of a HEPDA-Crosslinked Alginate Hydrogel Scaffold
This protocol describes the use of HEPDA as a crosslinking agent for an alginate-based hydrogel using carbodiimide chemistry.
Materials:
-
Sodium alginate (medium viscosity)
-
This compound (HEPDA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Freeze-dryer
Procedure:
-
Alginate Solution Preparation: Dissolve 1 g of sodium alginate in 50 mL of MES buffer by stirring overnight at room temperature to create a 2% (w/v) solution.
-
Activation of Carboxyl Groups: Add 0.4 g of EDC and 0.24 g of NHS to the alginate solution. Stir for 30 minutes at room temperature to activate the carboxylic acid groups on the alginate backbone.
-
Crosslinking Reaction: Prepare a 1% (w/v) solution of HEPDA in MES buffer. Add 10 mL of the HEPDA solution to the activated alginate solution. The molar ratio of EDC/NHS to alginate carboxyl groups and HEPDA amine groups should be optimized to control the crosslinking density.
-
Gelation: Stir the mixture vigorously for 2-4 hours at room temperature. The solution will gradually form a hydrogel. Cast the hydrogel into a desired mold (e.g., a 24-well plate).
-
Purification: Submerge the resulting hydrogel in deionized water to stop the reaction. Purify the hydrogel by dialysis against deionized water for 3 days, changing the water twice daily, to remove unreacted chemicals.
-
Lyophilization: Freeze the purified hydrogel at -80 °C for 12 hours, followed by lyophilization for 48 hours to create a porous scaffold.
-
Sterilization: Sterilize the final scaffold using ethylene oxide or gamma irradiation before cell culture experiments.
3.2 Protocol 2: Cell Seeding and Viability Assessment
This protocol outlines a standard method for seeding cells onto a scaffold and assessing their viability.
Materials:
-
Sterile HEPDA-crosslinked scaffolds
-
Cell line (e.g., Human Mesenchymal Stem Cells - hMSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Scaffold Preparation: Place sterile scaffolds into wells of a 24-well culture plate. Pre-wet the scaffolds by soaking them in a complete culture medium for 2 hours inside a cell culture incubator.
-
Cell Seeding: Aspirate the pre-wetting medium. Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL. Slowly pipette 50 µL of the cell suspension onto the top surface of each scaffold.
-
Cell Attachment: Allow the cells to attach for 4 hours in the incubator before gently adding 1 mL of fresh culture medium to each well.
-
Cell Culture: Culture the cell-seeded scaffolds for the desired time points (e.g., 1, 3, and 7 days), changing the medium every 2 days.
-
Viability Staining: At each time point, rinse the scaffolds with PBS. Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the scaffolds in the staining solution for 30-45 minutes at 37 °C, protected from light.
-
Imaging: Rinse again with PBS and immediately visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
Visualizations
The following diagrams illustrate a hypothetical workflow for scaffold development and a potential chemical reaction involving HEPDA.
Caption: Workflow for developing a HEPDA-based tissue engineering scaffold.
Caption: Hypothetical reaction of HEPDA crosslinking a polymer backbone.
References
N-(2-Hydroxyethyl)-1,3-propanediamine: A Promising Corrosion Inhibitor for Industrial Applications
Application Note & Protocols
Introduction
Corrosion poses a significant threat to the longevity and integrity of metallic infrastructure across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this degradation. N-(2-Hydroxyethyl)-1,3-propanediamine (HEPDA) has emerged as a noteworthy corrosion inhibitor due to its unique molecular structure. Possessing both amine and hydroxyl functional groups, HEPDA can form a stable, protective film on metal surfaces, effectively isolating them from corrosive environments.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of HEPDA as a corrosion inhibitor, tailored for researchers, scientists, and professionals in materials science and chemical engineering.
Mechanism of Action
Organic corrosion inhibitors like this compound primarily function by adsorbing onto the metal surface. This adsorption process can be categorized as either physisorption, chemisorption, or a combination of both. The lone pairs of electrons on the nitrogen and oxygen atoms in the HEPDA molecule facilitate its adsorption onto the metallic surface, creating a barrier that impedes both anodic and cathodic reactions of the corrosion process.[3] This protective layer inhibits the diffusion of corrosive species to the metal surface and the dissolution of the metal itself.
Quantitative Data Summary
Table 1: Inhibition Efficiency of 1,3-Propanediamine Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| 2,2'-{propane-1,3-diylbis[azanylylidene(E)methanylylidene]}bis(6-methoxyphenol) | 0.75 | 1M HCl | 25 | 24 | 95.93 | [4] |
| N-oleyl-1,3-propanediamine based formulation | Not Specified | 1.0 M HCl | Not Specified | Not Specified | 92.1 | [5] |
Table 2: Potentiodynamic Polarization Data for a 1,3-Propanediamine Derivative
Inhibitor: N,N′-bis(2-hydroxybenzaldehyde)-1,3-propandiimine in 1 mol/L HCl at 25 °C
| Concentration (mol/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | -442 | 710 | - | [6] |
| 1.0x10⁻⁵ | -481 | 304 | 57.2 | [6] |
| 2.0x10⁻⁵ | -495 | 270 | 62.0 | [6] |
| 5.0x10⁻⁵ | -491 | 235 | 66.9 | [6] |
| 1.0x10⁻⁴ | -502 | 144 | 79.7 | [6] |
| 2.0x10⁻⁴ | -483 | 94 | 86.8 | [6] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a 1,3-Propanediamine Derivative
Inhibitor: N,N′-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine in 1 M HCl at 20 °C
| Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 0 | 42 | 2.5 x 10⁵ | - | [7][8] |
| 1x10⁻⁴ | 43 | 1.7 x 10⁵ | Not specified | [7][8] |
| 3x10⁻⁴ | 47 | 1.5 x 10⁵ | Not specified | [7][8] |
| 5x10⁻⁴ | 57 | 1.4 x 10⁵ | Not specified | [7][8] |
| 1x10⁻³ | 66 | 0.7 x 10⁵ | Not specified | [7][8] |
| 2x10⁻³ | 84 | 0.7 x 10⁵ | Not specified | [7][8] |
Experimental Protocols
The following are detailed protocols for commonly employed techniques to evaluate the performance of corrosion inhibitors.
Weight Loss Measurement
This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.
Objective: To determine the mass loss of a metal coupon in a corrosive environment with and without the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)
-
This compound (inhibitor)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Beakers
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W₀).
-
Inhibitor Solution Preparation: Prepare a stock solution of HEPDA in the corrosive medium. From the stock solution, prepare a series of solutions with varying concentrations of the inhibitor.
-
Immersion Test: Immerse the pre-weighed coupons in beakers containing the corrosive medium with and without different concentrations of HEPDA.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24, 48, 72 hours).
-
Post-Immersion: After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by carefully cleaning the coupons (e.g., with a specific cleaning solution that does not attack the base metal).
-
Rinse the cleaned coupons with distilled water and acetone, then dry them.
-
Weigh the coupons again to determine the final weight (W₁).
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ) Where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss (W₀ - W₁) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CR₁ = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions and helps in classifying the inhibitor as anodic, cathodic, or mixed-type.
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to evaluate the inhibitor's mechanism.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without HEPDA
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution (corrosive medium with or without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting current density (log scale) versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorr₁) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorr₁ = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) of the metal-solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for PDP)
-
Corrosive medium with and without HEPDA
Procedure:
-
Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described for the PDP measurements. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Data Analysis: Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl generally indicate effective corrosion inhibition.
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] × 100 Where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rct₁ = Charge transfer resistance in the presence of the inhibitor
-
References
Application Notes & Protocols: Metal Complexes of N-(2-Hydroxyethyl)-1,3-propanediamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(2-Hydroxyethyl)-1,3-propanediamine and its derivatives are versatile ligands capable of forming stable complexes with a variety of transition metals.[1][2] The resulting metal complexes have garnered significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[1][3] The coordination of the metal ion to the ligand can enhance the biological activity compared to the free ligand, a phenomenon that is critical for the development of novel metal-based drugs.[4][5] These complexes often exert their biological effects through mechanisms such as DNA binding and cleavage, redox processes, and inhibition of key cellular enzymes.[4][6][7]
This document provides detailed protocols for the synthesis, characterization, and biological evaluation of these metal complexes, along with a summary of reported activity data to guide researchers in this field.
Section 1: Synthesis and Characterization Protocols
A crucial step in developing these complexes is a reliable and reproducible synthesis method, followed by thorough characterization to confirm the structure and purity of the compounds.
Protocol 1.1: General Synthesis of Metal Complexes
This protocol outlines a general procedure for the synthesis of metal complexes with this compound or its Schiff base derivatives.
Materials:
-
This compound derivative (ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, CuCl₂, Ni(OAc)₂, etc.)
-
Solvent (e.g., Ethanol, Methanol)
-
Stirring hotplate
-
Reflux condenser
-
Glassware (round-bottom flask, beakers, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve the this compound derivative ligand (e.g., 2 mmol) in a suitable solvent like ethanol (5 mL) in a round-bottom flask.[8]
-
In a separate beaker, dissolve the corresponding metal salt (e.g., 1 mmol) in the same solvent (15 mL).[8]
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.[8]
-
A precipitate may form immediately or upon stirring. The reaction mixture is typically stirred and refluxed for 2-4 hours to ensure completion.
-
After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final complex in a desiccator or under vacuum.
-
For single crystals suitable for X-ray diffraction, recrystallization from a suitable solvent system (e.g., H₂O/EtOH) can be performed.[8]
Protocol 1.2: Physicochemical and Spectroscopic Characterization
Characterization is essential to confirm the identity and structure of the synthesized complexes.
Methods:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, O-H, C=N).[1][8]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes, NMR provides detailed information about the ligand's structure upon coordination.[1]
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the complex.[1][9]
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte in solution.[1]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the metal's oxidation state.[1]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.[1]
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure and coordination geometry of the complex.[8]
Caption: General workflow from synthesis to biological evaluation.
Section 2: Biological Evaluation Protocols
The following protocols describe standard assays to evaluate the potential therapeutic applications of the synthesized complexes.
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)[1][9][10]
-
Normal cell line for selectivity check (e.g., HEK-293)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes and positive control (e.g., Cisplatin)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test complexes in DMSO and dilute them with the culture medium to achieve a range of final concentrations.
-
After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (vehicle only) and a positive control.
-
Incubate the plate for 48 hours.[10]
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 2.2: In Vitro Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)[1][11]
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Synthesized metal complexes and standard antibiotics (e.g., Ciprofloxacin)
-
96-well microplates
-
Microbial inoculum standardized to ~5x10⁵ CFU/mL
-
Incubator
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Prepare a stock solution of the test complex and perform a two-fold serial dilution across the wells of the plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without complex) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the complex at which there is no visible turbidity (growth).[11]
Protocol 2.3: DNA Binding Studies (UV-Visible Absorption Titration)
This technique is used to investigate if and how a complex binds to DNA. Intercalative binding, a common mode for such complexes, often results in hypochromism (a decrease in absorbance).[6][12]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
Synthesized metal complex
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8.
-
Prepare a stock solution of the metal complex in the same buffer.
-
Keep the concentration of the metal complex constant in a cuvette while incrementally adding small aliquots of the CT-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Observe changes in the absorption spectra of the complex. Hypochromism and a slight red-shift in the maximum absorption wavelength are indicative of intercalative binding.[12]
-
The intrinsic binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation.
Section 3: Data Summary
The following tables summarize quantitative data from studies on metal complexes derived from or related to this compound.
Table 1: In Vitro Anticancer Activity of Selected Metal Complexes
| Complex | Cell Line | Assay Duration | IC₅₀ / LC₅₀ Value | Reference |
| [Ni(HL1)₂] | HeLa (Cervical Cancer) | - | 2.6 µmol L⁻¹ | [9] |
| [Cu(HL1)₂] | HeLa (Cervical Cancer) | - | 2.2 µmol L⁻¹ | [9] |
| Cd(II) chelate | HEPG2 (Liver Cancer) | - | Lowest IC₅₀ among tested | [1] |
| Cu(II) complex | Breast Cancer cell line | - | Highest IC₅₀ among tested | [1] |
| Compound 6c | HCT-116 (Colorectal) | 48 h | 0.154 mM | [10] |
| Compound 4a | HCT-116 (Colorectal) | 48 h | 0.18 mM | [10] |
Table 2: Antimicrobial Activity of Selected Metal Complexes
| Complex | Microorganism | Activity Metric | Value | Reference |
| Rh(III)-AEPD | Various Bacteria | - | Strongest antibacterial effect | [1] |
| Cd(II)-AEPD | Various Fungi | - | Strongest antifungal effect | [1] |
| Complex C2 | P. aeruginosa | MIC | 390.6 µg/mL | [6] |
| Cr(III) complexes | Various Fungi | MIC | 7.8 - 15.6 µg/mL | [11] |
| Co(II) complexes | Various Bacteria | MIC | 1 - 2 µg/mL | [11] |
Table 3: DNA Binding Constants of Selected Metal Complexes
| Complex | Method | Binding Constant (Kb) | Reference |
| Various Metal Complexes | UV-Vis | 10⁴ - 10⁵ L mol⁻¹ | [9] |
| Pd(II) Complex | Spectral Techniques | 4.37 ± 0.02 × 10⁴ M⁻¹ | [6] |
| Cu(II) Complex | Spectral Techniques | 2.03 ± 0.03 × 10⁵ M⁻¹ | [6] |
Section 4: Visualized Mechanisms and Workflows
Caption: Workflow for the biological screening of new complexes.
Caption: Postulated pathway for anticancer activity via DNA interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]
- 9. europeanreview.org [europeanreview.org]
- 10. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental and Computational Studies on the Interaction of DNA with Hesperetin Schiff Base CuII Complexes [mdpi.com]
Application Notes and Protocols for N-(2-Hydroxyethyl)-1,3-propanediamine in Chelation Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelation therapy is a medical intervention aimed at treating heavy metal poisoning. It involves the administration of chelating agents, which are organic compounds that can form stable, water-soluble complexes with toxic metal ions, facilitating their excretion from the body.[1][2] The ideal chelating agent exhibits high affinity and selectivity for toxic heavy metals over essential endogenous metal ions, low toxicity, and favorable pharmacokinetic properties.
This document explores the potential of N-(2-Hydroxyethyl)-1,3-propanediamine as a chelating agent for therapeutic applications. While direct research on this compound in chelation therapy is currently limited, studies on its derivatives provide valuable insights into its metal-binding capabilities. This application note will synthesize the available information, present relevant quantitative data, and provide detailed experimental protocols to guide further research in this area.
Chemical and Physical Properties
This compound is a trifunctional organic compound featuring a primary amine, a secondary amine, and a primary hydroxyl group. This structure provides multiple coordination sites for metal ions, suggesting its potential as a chelating agent.
| Property | Value |
| CAS Number | 4461-39-6 |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| Boiling Point | 250-252 °C |
| Density | 1.007 g/mL at 20 °C |
Quantitative Data on Metal Chelation
Table 1: Stability Constants (log β) of Metal Complexes with N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H₃L) and Comparison with Standard Chelating Agents (EDTA and DMSA)
| Metal Ion | H₃L (Derivative)[3] | EDTA[4][5] | DMSA[6][7] |
| Cu(II) | 22.07 (log K₁) | 18.8 | - |
| Dy(III) | 8.77 (log K₂) | 16.5 | - |
| Tb(III) | 8.23 (log K₃) | 16.2 | - |
| Pb(II) | - | 18.0 | 17.4 |
| Zn(II) | - | 16.5 | - |
| Bi(III) | - | - | 43.87 |
Note: The stability constants for H₃L are reported as protonation constants (log K) which are related to the overall stability constants (log β). The values for EDTA and DMSA are provided for common heavy metals to offer a comparative perspective on chelation strength.
Experimental Protocols
Potentiometric Titration for Determination of Stability Constants
This protocol is adapted from the methodology used to determine the stability constants of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine.[3]
Objective: To determine the stability constants of metal complexes with this compound in aqueous solution.
Materials:
-
This compound
-
Metal salt solutions (e.g., CuCl₂, Pb(NO₃)₂, etc.) of known concentration
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH), carbonate-free
-
Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or NaClO₄)
-
High-purity water
-
Potentiometer with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Computer with software for stability constant calculation (e.g., HYPERQUAD)
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Titration Solution Preparation:
-
In the thermostated vessel, prepare a solution containing a known concentration of this compound, the metal ion of interest, and the inert salt to maintain constant ionic strength.
-
The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).
-
Acidify the solution with a known amount of standardized strong acid to a pH where no complexation occurs (typically pH < 2).
-
-
Titration:
-
Titrate the solution with a standardized strong base.
-
Record the pH (or mV) readings after each addition of the titrant.
-
Allow the system to reach equilibrium before each reading.
-
-
Data Analysis:
-
Process the potentiometric titration data using a suitable computer program (e.g., HYPERQUAD).
-
The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated pH values.
-
Potentiometric titration workflow for stability constant determination.
In Vitro Chelation Efficacy Assessment
This is a general protocol to assess the ability of a chelating agent to remove a target metal from a biological system.
Objective: To evaluate the efficacy of this compound in chelating a specific heavy metal in a cell-based assay.
Materials:
-
Cell line (e.g., HepG2 for liver toxicity, PC12 for neurotoxicity)
-
Cell culture medium and supplements
-
Heavy metal salt (e.g., Pb(CH₃COO)₂, CdCl₂)
-
This compound
-
Positive control chelator (e.g., DMSA, EDTA)
-
Cell viability assay kit (e.g., MTT, MTS)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal quantification
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Metal Exposure: Expose the cells to a sub-lethal concentration of the heavy metal for a defined period (e.g., 24 hours).
-
Chelation Treatment:
-
Remove the metal-containing medium and wash the cells.
-
Add fresh medium containing different concentrations of this compound or the positive control chelator.
-
Incubate for a specific duration (e.g., 2-24 hours).
-
-
Assessment:
-
Cell Viability: Perform a cell viability assay to determine the cytoprotective effect of the chelator.
-
Metal Quantification: Lyse the cells and measure the intracellular metal concentration using ICP-MS. A reduction in metal content indicates successful chelation.
-
Extracellular Metal: Measure the metal concentration in the culture medium to quantify the amount of metal removed from the cells.
-
Workflow for in vitro evaluation of chelation efficacy.
In Vivo Chelation Efficacy and Toxicity Study (Animal Model)
This is a generalized protocol for a preliminary in vivo study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Objective: To assess the in vivo efficacy and safety of this compound in a rodent model of heavy metal toxicity.
Materials:
-
Animal model (e.g., Wistar rats or C57BL/6 mice)
-
Heavy metal salt for induction of toxicity (e.g., lead acetate in drinking water)
-
This compound
-
Positive control chelator (e.g., DMSA)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for metal quantification in biological samples (e.g., ICP-MS or Atomic Absorption Spectroscopy)
-
Kits for biochemical assays (e.g., liver function, kidney function)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Induction of Toxicity: Administer the heavy metal to the animals (e.g., in drinking water or via gavage) for a specified period to induce a consistent body burden.
-
Grouping: Divide the animals into groups:
-
Control (no metal, no chelator)
-
Metal-exposed (metal, no chelator)
-
Positive control (metal + standard chelator)
-
Test groups (metal + different doses of this compound)
-
-
Chelation Therapy: Administer the chelating agents (or vehicle) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a defined treatment period.
-
Sample Collection:
-
Collect blood samples at various time points to assess metal levels and biochemical parameters.
-
Use metabolic cages to collect 24-hour urine and feces to measure metal excretion.
-
At the end of the study, euthanize the animals and collect tissues (liver, kidneys, brain, bone) for metal analysis and histopathology.
-
-
Analysis:
-
Metal Burden: Quantify the metal concentrations in blood, urine, feces, and tissues.
-
Biochemical Parameters: Assess markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Histopathology: Examine tissue sections for any pathological changes.
-
Conceptual pathway of in vivo metal chelation and excretion.
While direct evidence for the use of this compound in chelation therapy is lacking, the coordination chemistry of its derivatives suggests a potential for metal binding. The presence of multiple donor atoms (two nitrogens and one oxygen) in its structure provides a theoretical basis for its chelating ability.
Further research is warranted to systematically evaluate this compound as a potential chelating agent. The protocols outlined in this document provide a framework for such investigations, starting from the fundamental determination of stability constants to preclinical in vitro and in vivo efficacy and safety studies. Future work should focus on:
-
Determining the stability constants of this compound with a range of toxic and essential metal ions.
-
Evaluating its in vitro efficacy and cytotoxicity in relevant cell models.
-
Conducting in vivo studies in animal models of heavy metal poisoning to assess its ability to reduce metal body burden and ameliorate toxicity.
-
Investigating its pharmacokinetic and pharmacodynamic properties.
Through such systematic investigation, the potential of this compound as a novel therapeutic agent for heavy metal intoxication can be thoroughly explored.
References
- 1. Chelation Therapy for Heavy Metal Toxicity | Osteopathic Center [theosteocenter.com]
- 2. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 5. Video: EDTA: Conditional Formation Constant [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability Constants for Dimercaptosuccinic Acid with Bismuth(III), Zinc(II), and Lead(II) | CoLab [colab.ws]
Application Note: FTIR Analysis of Epoxy Cured with N-(2-Hydroxyethyl)-1,3-propanediamine
Introduction
This application note provides a detailed protocol and data interpretation guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of an epoxy resin system cured with N-(2-Hydroxyethyl)-1,3-propanediamine. This specific curing agent is of interest due to its unique molecular structure, which includes a primary amine, a secondary amine, and a primary hydroxyl group.[1] This combination of functional groups influences the curing kinetics and the final properties of the thermoset polymer. FTIR spectroscopy is a powerful and widely used technique to monitor the curing process of epoxy resins by tracking the changes in characteristic absorption bands of the reactive functional groups.[2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or developing epoxy-based formulations.
Curing Reaction Mechanism
The curing of an epoxy resin with this compound proceeds primarily through the nucleophilic addition of the amine groups to the epoxy (oxirane) rings of the resin. The presence of a primary and a secondary amine in the hardener allows for a stepwise reaction, leading to a highly cross-linked three-dimensional network. The hydroxyl group present on the hardener molecule can also participate in the reaction, primarily through catalysis of the epoxy-amine reaction, and potentially through etherification reactions at elevated temperatures.[4][5]
The principal reactions are:
-
Primary Amine Reaction: The primary amine group reacts with an epoxy group to form a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine on the hardener, can then react with another epoxy group to form a tertiary amine and another hydroxyl group.
-
Hydroxyl Group Influence: The hydroxyl groups (both from the hardener and those formed during the reaction) can accelerate the curing process through hydrogen bonding, which facilitates the opening of the epoxy ring.[4]
Experimental Protocols
Materials and Sample Preparation
-
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin is recommended for general studies.
-
Curing Agent: this compound (CAS 4461-39-6).
-
Stoichiometry: The stoichiometric ratio of the epoxy resin to the amine hardener should be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
Protocol for Sample Preparation:
-
Pre-heat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity.
-
Accurately weigh the required amounts of epoxy resin and this compound into a disposable container.
-
Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained.
-
For in-situ FTIR analysis, apply a thin film of the mixture onto an appropriate IR-transparent substrate (e.g., KBr or NaCl plates). For ex-situ analysis, pour the mixture into a mold and cure under the desired temperature and time conditions.
FTIR Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Mode: Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans per spectrum.
-
Curing Conditions: Spectra should be acquired at regular intervals during isothermal curing in a heated cell or by analyzing quenched samples at different curing stages.
Data Presentation and Interpretation
The curing process is monitored by observing the decrease in the intensity of the epoxy group absorption band and the changes in the amine and hydroxyl group regions of the FTIR spectrum.
Key FTIR Peak Assignments
The following table summarizes the characteristic FTIR absorption bands relevant to the epoxy-amine curing reaction.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Curing |
| Epoxy (Oxirane) Ring | C-O-C asymmetric stretching | ~915 | Decreases |
| Primary Amine | N-H stretching (doublet) | 3400 - 3300 | Decreases |
| Secondary Amine | N-H stretching (single band) | 3350 - 3250 | Initially increases, then decreases |
| Hydroxyl Group | O-H stretching (broad) | 3600 - 3200 | Increases |
| C-N Stretching | C-N stretching | ~1109 | Increases |
Note: The exact peak positions may vary slightly depending on the specific epoxy resin and the reaction conditions.
Quantitative Analysis
The extent of the epoxy group conversion, α, can be quantitatively determined by monitoring the decrease in the area or height of the epoxy peak at approximately 915 cm⁻¹. An internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings of DGEBA at ~1608 cm⁻¹) should be used for normalization.
The conversion (α) can be calculated using the following formula:
α = 1 - ( (Aepoxy,t / Aref,t) / (Aepoxy,0 / Aref,0) )
Where:
-
Aepoxy,t is the absorbance of the epoxy peak at time t.
-
Aref,t is the absorbance of the reference peak at time t.
-
Aepoxy,0 is the initial absorbance of the epoxy peak.
-
Aref,0 is the initial absorbance of the reference peak.
Visualizations
Experimental Workflow
Caption: Experimental workflow for FTIR analysis of epoxy curing.
Curing Reaction Signaling Pathway
Caption: Curing reaction pathway of epoxy with this compound.
Conclusion
FTIR spectroscopy is an effective and accessible technique for monitoring the curing kinetics of epoxy resins with this compound. By tracking the characteristic absorption bands of the epoxy, amine, and hydroxyl groups, a comprehensive understanding of the reaction progress can be achieved. The presence of the hydroxyl group on the hardener introduces a catalytic effect that can influence the overall curing profile. The protocols and data interpretation guidelines presented in this application note provide a solid foundation for researchers and scientists working with this and similar epoxy systems.
References
Application Note: Thermal Analysis of Epoxy Resins Cured with N-(2-Hydroxyethyl)-1,3-propanediamine using Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxy resins are versatile thermosetting polymers widely utilized in adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and thermal stability. The curing process, an exothermic chemical reaction between the epoxy resin and a hardener, is critical in developing these properties. N-(2-Hydroxyethyl)-1,3-propanediamine is a functionalized aliphatic amine hardener that can be used for curing epoxy resins. The hydroxyl group can potentially participate in the curing reaction and influence the final properties of the cured thermoset.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for characterizing the curing process of epoxy resins.[1][2] It measures the heat flow associated with the curing reaction as a function of temperature, providing crucial data on the glass transition temperature (Tg), the heat of cure (ΔH), and the degree of cure.[1][2] This application note provides a detailed protocol for the DSC analysis of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with this compound.
Key Thermal Properties Determined by DSC
-
Glass Transition Temperature (Tg): This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state.[3][4] A higher Tg generally indicates a greater degree of cross-linking and enhanced thermal stability.[5]
-
Heat of Cure (ΔH): The curing of epoxy resins is an exothermic process that releases heat, which is observed as a peak in the DSC thermogram. The area under this peak represents the total heat of cure (ΔH) and is a measure of the total heat evolved during the curing reaction.[1][6]
-
Peak Exothermic Temperature (Tp): This is the temperature at which the curing reaction proceeds at its maximum rate.
-
Degree of Cure (% Cure): By comparing the residual heat of cure of a partially cured sample to the total heat of cure of an uncured sample, the degree of cure can be quantified.[1][2]
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 187 g/eq.
-
Curing Agent: this compound.
-
Equipment:
Stoichiometric Calculation
For epoxy-amine curing systems, a stoichiometric ratio of one active amine hydrogen for each epoxy group is typically used to achieve optimal properties.[7] The amount of this compound required per 100 parts of epoxy resin (phr) can be calculated using the following formula:
Parts by weight of Amine per 100 parts of Resin (phr) = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
The AHEW is calculated as: AHEW = Molecular Weight of Amine / Number of Active Hydrogens
For this compound (C₅H₁₄N₂O, Molar Mass ≈ 118.18 g/mol ), there are three active hydrogens (two from the primary amine and one from the secondary amine).
AHEW = 118.18 g/mol / 3 = 39.39 g/eq
phr = (39.39 g/eq / 187 g/eq) * 100 ≈ 21.06 phr
Sample Preparation
-
Accurately weigh 100 parts of DGEBA epoxy resin into a clean mixing vial.
-
Add the calculated stoichiometric amount (approximately 21.06 parts) of this compound to the epoxy resin.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the uncured epoxy-amine mixture into a standard aluminum DSC pan.[1]
-
Hermetically seal the pan using a crimper to prevent any loss of volatile components during the analysis.[1]
-
Prepare an empty, sealed aluminum pan to serve as a reference.[1]
DSC Measurement Protocol
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a low temperature, for example, 25°C.[1]
-
Dynamic Scan (for uncured sample):
-
Curing and Tg Determination:
-
For a separate sample, heat from 25°C to a specific curing temperature (e.g., 150°C) at 10°C/min.
-
Hold the sample at the curing temperature for a specified time (e.g., 60 minutes) to ensure complete curing.
-
Cool the sample to 25°C.
-
Reheat the cured sample from 25°C to 250°C at a heating rate of 10°C/min. This second heating scan is used to determine the glass transition temperature (Tg) of the cured material.[2]
-
Data Presentation
The following table summarizes representative quantitative data for an epoxy resin system cured with a functionalized aliphatic amine hardener. Note: This data is illustrative and may vary depending on the specific epoxy resin, curing agent, and curing conditions.
| Parameter | Symbol | Value | Unit |
| Glass Transition Temperature | Tg | 95 - 115 | °C |
| Total Heat of Cure | ΔHtotal | 350 - 450 | J/g |
| Peak Exothermic Temperature | Tp | 120 - 140 | °C |
Mandatory Visualizations
Caption: Experimental workflow for DSC analysis of epoxy curing.
Caption: Relationship of DSC thermal events to derived parameters.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cure Kinetics of N-(2-Hydroxyethyl)-1,3-propanediamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cure kinetics of epoxy resins using N-(2-Hydroxyethyl)-1,3-propanediamine as a curing agent. Due to the limited availability of specific public data for this compound, the quantitative data and detailed experimental protocols provided herein are representative of similar aliphatic amine curing agents. These should be used as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for curing an epoxy resin with this compound?
A1: The optimal stoichiometry is achieved when the number of active hydrogen atoms on the amine curing agent is equivalent to the number of epoxy groups in the resin. To calculate the correct mix ratio, you need the Amine Hydrogen Equivalent Weight (AHEW) of this compound and the Epoxy Equivalent Weight (EEW) of your epoxy resin.
Calculation of Amine Hydrogen Equivalent Weight (AHEW):
The molecular weight of this compound (C5H14N2O) is approximately 118.18 g/mol . The molecule has three active hydrogens (two from the primary amine and one from the secondary amine) that can react with the epoxy groups.
-
AHEW = Molecular Weight / Number of Active Hydrogens
-
AHEW = 118.18 g/mol / 3 = 39.39 g/equivalent
Mix Ratio Calculation (by weight):
Parts by weight of curing agent per 100 parts of resin (phr):
-
phr = (AHEW / EEW) * 100
For example, for an epoxy resin with an EEW of 190 g/equivalent :
-
phr = (39.39 / 190) * 100 ≈ 20.7 phr
Q2: What are the main factors influencing the cure rate?
A2: The primary factors are temperature, stoichiometry, and the presence of accelerators or impurities.[1][2] Increased temperature will significantly accelerate the curing reaction.[2] Deviations from the optimal stoichiometry can lead to slower and incomplete curing.
Q3: What is "amine blush" and how can I prevent it?
A3: Amine blush is a waxy or greasy film that can form on the surface of the cured epoxy.[3][4][5] It is caused by the reaction of the amine curing agent with moisture and carbon dioxide in the air, forming carbamates.[3][4] Aliphatic amines like this compound can be susceptible to this issue, especially in cool, humid conditions.[4]
-
Prevention:
Q4: How can I monitor the progress of the curing reaction?
A4: Several analytical techniques can be used:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the exothermic curing reaction to determine the degree of cure and glass transition temperature (Tg).[6][7][8]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Tracks the disappearance of the epoxy group peak (around 915 cm⁻¹) and changes in the amine and hydroxyl group peaks.[9][10][11][12]
-
Rheometry: Monitors the change in viscosity and the storage and loss moduli to determine the gel time and the evolution of viscoelastic properties.[13][14][15]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Slow or Incomplete Cure | 1. Incorrect mix ratio. 2. Low ambient temperature. 3. Inadequate mixing. | 1. Recalculate the stoichiometry based on the AHEW of the curing agent and the EEW of the resin. Ensure accurate weighing. 2. Increase the ambient temperature. As a rule of thumb, every 10°C increase can halve the cure time.[4] 3. Mix the resin and curing agent thoroughly for the recommended time, scraping the sides and bottom of the mixing container. |
| Amine Blush (Waxy/Greasy Surface) | 1. High humidity and/or low temperature.[3][4] 2. Exposure to carbon dioxide.[3][5] | 1. Control the curing environment (maintain temperature above 15°C and humidity below 70%).[3] 2. Avoid using unvented heaters.[3][5] To remove blush: Wash the surface with warm, soapy water and a scrub pad, then rinse thoroughly and allow to dry completely before recoating.[5] |
| Bubbles in the Cured Epoxy | 1. Air entrapment during mixing. 2. Outgassing from a porous substrate. 3. Rapid temperature increase during cure. | 1. Mix slowly and deliberately to avoid introducing air. 2. Seal porous substrates with a thin primer coat before applying the main layer. 3. Apply gentle, localized heat with a heat gun to help bubbles rise and dissipate. |
| Fish Eyes or Crawling | 1. Surface contamination (oil, grease, silicone). 2. Low surface tension of the substrate. | 1. Thoroughly clean and degrease the substrate before application.[16] 2. Abrade the surface to increase its surface energy. |
Data Presentation
The following tables provide representative quantitative data for epoxy systems cured with aliphatic amines similar to this compound.
Table 1: Representative Cure Characteristics by DSC
| Curing Temperature (°C) | Time to Peak Exotherm (min) | Total Heat of Reaction (ΔH, J/g) | Glass Transition Temperature (Tg, °C) |
| 60 | 45 | 450 | 85 |
| 80 | 20 | 455 | 95 |
| 100 | 10 | 460 | 100 |
Table 2: Representative Gel Time Data by Rheometry
| Isothermal Temperature (°C) | Gel Time (minutes) |
| 25 | 120 |
| 40 | 65 |
| 60 | 30 |
Experimental Protocols
Protocol 1: Determination of Cure Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To determine the degree of cure, heat of reaction, and glass transition temperature (Tg) as a function of temperature and time.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a disposable container.
-
Mix thoroughly for 3-5 minutes, ensuring a homogenous mixture.
-
Immediately weigh 5-10 mg of the mixture into a DSC pan and hermetically seal it.
-
-
Isothermal Analysis:
-
Place the sample in the DSC cell.
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 60°C, 80°C, 100°C).
-
Hold at the isothermal temperature until the exothermic reaction is complete (heat flow returns to baseline).
-
Cool the sample to room temperature.
-
Perform a second heating scan at a constant rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) of the cured sample.
-
-
Non-isothermal Analysis:
-
Place a freshly prepared sample in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20°C/min) from ambient temperature to a temperature where the cure is complete (e.g., 250°C).
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
-
Data Analysis:
-
The degree of cure (α) at any time 't' during an isothermal run is calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
Protocol 2: Monitoring Cure by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the chemical changes during the curing process.
Methodology:
-
Sample Preparation:
-
Prepare the epoxy/amine mixture as described in the DSC protocol.
-
Apply a thin film of the mixture onto a KBr salt plate or the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectral Acquisition:
-
Place the sample in the FTIR spectrometer.
-
If using a heated stage, set the desired cure temperature.
-
Acquire spectra at regular intervals (e.g., every 1-5 minutes) over the mid-IR range (4000-650 cm⁻¹).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy ring peak at approximately 915 cm⁻¹.[9][10][12]
-
Monitor the changes in the N-H stretching region (around 3300-3400 cm⁻¹) and the appearance of the O-H stretching band (broad peak around 3400 cm⁻¹) as the reaction proceeds.[9][12]
-
The degree of cure can be estimated by normalizing the epoxy peak area to an internal standard peak that does not change during the reaction (e.g., an aromatic C-H peak from the epoxy resin).
-
Visualizations
Caption: Epoxy-amine curing reaction pathway.
Caption: Troubleshooting logic for common curing issues.
Caption: General experimental workflow for cure kinetics analysis.
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. vichem.vn [vichem.vn]
- 4. pcimag.com [pcimag.com]
- 5. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. kta.com [kta.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. epitoanyag.org.hu [epitoanyag.org.hu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary method for synthesizing this compound is the reaction of 1,3-propanediamine with ethylene oxide. In this reaction, one of the primary amine groups of 1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to a ring-opening reaction and the formation of the desired product.
Q2: What are the common side reactions in this synthesis?
The main side reactions include:
-
Disubstitution: The reaction of ethylene oxide with the second primary amine group of 1,3-propanediamine to form N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine.
-
Polyether Formation: The reaction of ethylene oxide with the hydroxyl group of the desired this compound, leading to the formation of poly(ethylene glycol) (PEG) chains attached to the nitrogen.
-
Polymerization of Ethylene Oxide: Under certain conditions, ethylene oxide can polymerize to form polyethylene glycol.
Q3: How can I control the selectivity towards the mono-substituted product?
Controlling the selectivity is crucial for maximizing the yield of this compound. Key strategies include:
-
Molar Ratio of Reactants: Using a significant excess of 1,3-propanediamine relative to ethylene oxide favors the mono-substitution. This increases the statistical probability that an ethylene oxide molecule will react with an unreacted diamine rather than the already substituted product.
-
Temperature Control: The reaction temperature should be carefully controlled. The reaction is typically initiated at a lower temperature and then may be gradually raised.[1] High temperatures can promote the di-substitution and polymerization side reactions.
-
Controlled Addition of Ethylene Oxide: A slow, controlled addition of ethylene oxide to the reaction mixture containing 1,3-propanediamine can help to maintain a low concentration of ethylene oxide, further favoring mono-substitution.
Q4: What are the typical purification methods for this compound?
The primary method for purifying this compound from unreacted starting materials and side products is fractional distillation under reduced pressure .[2] The different boiling points of the desired product, the starting diamine, and the di-substituted byproduct allow for their separation.
Q5: What analytical techniques are used to characterize the product and identify impurities?
Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture, including the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the synthesized this compound and identify impurities.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Incorrect reaction temperature. | - Increase reaction time or temperature moderately. - Use a larger excess of 1,3-propanediamine. - Optimize the temperature profile of the reaction. |
| High Percentage of Di-substituted Byproduct (N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine) | - Molar ratio of 1,3-propanediamine to ethylene oxide is too low. - High reaction temperature. - Rapid addition of ethylene oxide. | - Increase the excess of 1,3-propanediamine. - Lower the reaction temperature. - Add ethylene oxide dropwise or at a controlled rate. |
| Formation of Polymeric Material | - Presence of moisture or other impurities that can initiate ethylene oxide polymerization. - High reaction temperature. - Localized high concentration of ethylene oxide. | - Ensure all reactants and solvents are dry. - Maintain strict temperature control. - Ensure efficient stirring to prevent localized heating and high concentrations of ethylene oxide. |
| Difficult Purification by Distillation | - Boiling points of the product and impurities are too close. - Formation of azeotropes. - Thermal degradation of the product at high temperatures. | - Use a more efficient distillation column (e.g., with more theoretical plates). - Perform distillation under a higher vacuum to lower the boiling points. - Consider alternative purification methods such as column chromatography for small-scale syntheses. |
| Product Discoloration | - Oxidation of the amine groups. - Presence of impurities from starting materials. - Thermal decomposition during reaction or purification. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity starting materials. - Avoid excessive temperatures during the reaction and distillation. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
1,3-Propanediamine (excess)
-
Ethylene oxide
-
Methanol (as solvent, optional)
-
Reaction vessel equipped with a stirrer, thermometer, and a controlled addition inlet for ethylene oxide.
Procedure:
-
Charge the reaction vessel with 1,3-propanediamine and, if used, the solvent (e.g., methanol). A significant molar excess of 1,3-propanediamine (e.g., 5:1 to 10:1 relative to ethylene oxide) is recommended to favor mono-ethoxylation.
-
Cool the mixture to a low temperature (e.g., 0-10 °C) with stirring.
-
Slowly add ethylene oxide to the cooled mixture at a rate that maintains the desired low temperature. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a period (e.g., 1-2 hours).
-
Gradually warm the reaction mixture to room temperature or a slightly elevated temperature (e.g., 30-40 °C) and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to determine the consumption of ethylene oxide and the formation of the product.
-
Once the reaction is complete, remove the solvent (if used) and the excess 1,3-propanediamine by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purify the resulting crude product by fractional distillation under high vacuum to isolate this compound.
Visualizations
References
Technical Support Center: Purification of N-(2-Hydroxyethyl)-1,3-propanediamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of N-(2-Hydroxyethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities can include unreacted starting materials such as 1,3-propanediamine, residual solvents from the synthesis, and by-products like bis-hydroxyethylated diamine. Due to its hygroscopic nature, water is also a very common impurity.
Q2: My purified product is yellowing over time. What is the cause and how can I prevent it?
Yellowing is often a sign of oxidation or degradation. Amines are susceptible to air oxidation, which can form colored impurities. To prevent this, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of amber-colored storage vials can also minimize light-induced degradation.
Q3: What is the recommended method for purifying this compound?
Fractional vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. Its relatively high boiling point (approximately 265-270 °C at atmospheric pressure) makes vacuum distillation necessary to prevent thermal decomposition. For achieving very high purity, column chromatography can be used as a subsequent polishing step.
Q4: How can I effectively remove water from the compound?
Given its hygroscopic nature, removing water is a critical step. This can be achieved by azeotropic distillation with a suitable solvent like toluene prior to the final fractional vacuum distillation. Alternatively, drying the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) that does not react with amines can be effective, followed by filtration before distillation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractional distillation column.2. Distillation pressure is too high, causing co-distillation of impurities.3. Thermal decomposition of the product. | 1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).2. Lower the vacuum pressure to reduce the boiling point.3. Ensure the heating mantle temperature does not significantly exceed the vapor temperature. |
| Product Solidifies in Condenser | The condenser cooling water is too cold, causing the product's freezing point to be reached. | Increase the temperature of the condenser's cooling fluid or use a jacketed condenser with controlled temperature flow. |
| Bumping or Unstable Boiling | 1. Lack of boiling chips or magnetic stirrer.2. Non-uniform heating. | 1. Add fresh boiling chips or use a magnetic stir bar for smooth boiling.2. Use a heating mantle with a stirrer and ensure the flask is properly seated for even heat distribution. |
| Low Overall Yield | 1. Product loss in the distillation fore-run or residue.2. Decomposition during heating.3. Incomplete transfer of material between steps. | 1. Carefully monitor the distillation temperature and pressure to make precise cuts between fractions.2. Minimize the time the product is exposed to high temperatures.3. Ensure efficient transfer and rinsing of glassware with a suitable solvent. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes the standard procedure for purifying this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system, ensuring there are no leaks.
-
Heating: Begin heating the flask gently using the heating mantle while stirring.
-
Collecting Fractions:
-
Collect the initial low-boiling fraction (fore-run), which may contain volatile impurities and residual solvents.
-
Once the temperature stabilizes at the boiling point of the desired product (this will depend on the pressure), switch to a clean receiving flask to collect the main product fraction.
-
Stop the distillation before the distilling flask runs dry to avoid the concentration of potentially explosive residues.
-
-
Shutdown: Allow the system to cool down completely before slowly releasing the vacuum and introducing an inert gas.
-
Storage: Transfer the purified product to a clean, dry, amber-colored storage bottle under an inert atmosphere.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting common issues during purification.
Caption: A decision tree for troubleshooting purification issues.
Technical Support Center: Preventing Yellowing in Diamine-Cured Epoxy Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of epoxy resins cured with diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in diamine-cured epoxy resins?
A1: Yellowing in epoxy resins is primarily a result of chemical degradation caused by environmental factors. The main culprits include:
-
UV Radiation: Exposure to ultraviolet (UV) light from the sun or artificial sources is the most common cause of yellowing.[1][2] UV radiation can break down the polymer chains in the cured epoxy, leading to the formation of color-causing molecules known as chromophores.[3]
-
Oxidation: The amine hardeners and the epoxy resin itself can react with oxygen in the air, a process known as oxidation.[1][2] This process is a consistent factor throughout the epoxy's life cycle and contributes to yellowing.[3] The hardener is particularly susceptible to oxidation, which can cause it to yellow even before it is mixed with the resin.[1][4]
-
High Temperatures: Excessive heat can accelerate the chemical reactions that cause yellowing and degradation.[5][6] This thermal degradation can lead to the formation of carbonyl (C=O) groups, which are chromophores that contribute to discoloration.[3]
-
Moisture: Exposure to humid environments can lead to water molecules infiltrating the epoxy matrix, causing hydrolysis. This process weakens the epoxy bonds and makes the resin more prone to oxidation, which can result in yellowing.[1][3]
-
Impurities and Contaminants: Trace impurities in the epoxy resin or hardener, such as residual amines or phenols, can catalyze yellowing during and after the curing process.[3]
Q2: How can I prevent my diamine-cured epoxy from yellowing?
A2: Preventing yellowing involves a multi-faceted approach focusing on formulation, curing conditions, and protective measures:
-
Use High-Quality, UV-Resistant Formulations: Opt for epoxy resins that contain UV stabilizers and are specifically designed for color stability.[6][7]
-
Incorporate Additives: The addition of UV stabilizers and antioxidants is a crucial strategy. A combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is often recommended for optimal protection.[3][8][9]
-
Control Curing Environment: Maintain a stable temperature and low humidity during the curing process to ensure a complete and proper cure.[6]
-
Proper Mixing and Handling: Strictly adhere to the recommended resin-to-hardener mixing ratios and ensure thorough mixing to avoid unreacted components that can contribute to yellowing.[6]
-
Limit Exposure to UV Light and Heat: Whenever possible, protect the cured epoxy from direct sunlight and high temperatures.[1][6]
Q3: What are UV stabilizers and how do they work?
A3: UV stabilizers are chemical additives that protect polymers from the degrading effects of UV radiation. They work through two primary mechanisms:
-
UV Absorbers (UVA): These compounds, such as benzotriazoles, absorb UV radiation and dissipate it as harmless heat, acting like a sunscreen for the epoxy.[8]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but instead act as radical scavengers. They interrupt the degradation process by neutralizing free radicals that are formed by UV exposure. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[8][10]
For comprehensive protection, a combination of UVAs and HALS is often synergistic and provides the best results against yellowing.[8][11]
Q4: Can antioxidants help in preventing the yellowing of epoxy?
A4: Yes, antioxidants can be effective in preventing yellowing, particularly that which is caused by thermo-oxidative degradation.[12] Phenolic antioxidants, such as hindered phenols, act as radical scavengers and can slow down the thermo-oxidative yellowing process.[5] They work by preferentially reacting with unstable peroxy radicals, thus preventing further degradation of the polymer network.
Troubleshooting Guide
Problem: My cured epoxy has turned yellow after a short period.
| Potential Cause | Troubleshooting Steps |
| UV Exposure | 1. Verify if the cured sample was exposed to direct sunlight or other UV sources. 2. For future experiments, incorporate a UV absorber and a HALS into your epoxy formulation. 3. If possible, store and use the cured epoxy in an environment with minimal UV exposure. |
| High Curing Temperature | 1. Review your curing protocol to ensure the temperature did not exceed the recommended range. 2. Excessive exotherm during curing can also lead to yellowing; consider using a slower hardener or curing in smaller batches. |
| Oxidation of Hardener | 1. Check the color of the diamine hardener before mixing. If it is already yellowed, it may have oxidized. 2. Store hardeners in tightly sealed, opaque containers to minimize exposure to air and light. |
| Incorrect Mix Ratio | 1. Confirm that the resin and hardener were mixed in the precise ratio specified by the manufacturer. 2. Inaccurate mixing can leave unreacted amines, which are prone to oxidation and yellowing. |
Data on Anti-Yellowing Additives
The following table summarizes the types of additives used to combat yellowing in epoxy resins.
| Additive Type | Examples | Mechanism of Action | Recommended Loading Level |
| UV Absorbers | Benzotriazoles, Benzophenones | Absorb UV radiation and dissipate it as heat. | 1-3% by weight |
| Hindered Amine Light Stabilizers (HALS) | Chimassorb 944, Tinuvin 292 | Scavenge free radicals generated by UV exposure. | 0.5-2% by weight |
| Antioxidants | Hindered Phenols (e.g., Irganox 1076) | Scavenge free radicals to inhibit thermo-oxidative degradation. | 0.1-1% by weight |
Experimental Protocols
Protocol for Evaluating the Effectiveness of Anti-Yellowing Additives
This protocol outlines a method for testing the efficacy of various additives in preventing the yellowing of diamine-cured epoxy resins.
1. Materials and Reagents:
- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
- Diamine curing agent (e.g., isophorone diamine - IPDA)
- Anti-yellowing additives (UV absorbers, HALS, antioxidants)
- Control sample (no additives)
- Molds for sample casting (e.g., silicone molds)
- Spectrophotometer or colorimeter
- QUV accelerated weathering chamber
2. Sample Preparation: a. Prepare a control batch by mixing the epoxy resin and diamine hardener according to the manufacturer's recommended stoichiometric ratio. b. For each additive to be tested, prepare a separate batch. Weigh the desired amount of the additive (e.g., 1% by weight of the total resin and hardener mixture) and pre-disperse it into the epoxy resin component with gentle stirring until homogeneous. c. Add the diamine hardener to the resin/additive mixture and stir thoroughly for 3-5 minutes. d. Pour the mixtures into molds to create samples of uniform thickness. e. Cure the samples according to the recommended curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
3. Accelerated Weathering Test: a. Measure the initial yellowness index (YI) of each cured sample using a spectrophotometer according to ASTM E313. b. Place the samples in a QUV accelerated weathering chamber. c. Expose the samples to a cycle of UVA-340 lamp exposure and condensation in accordance with ISO 4892-3 or a similar standard.[13] A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[13] d. Periodically remove the samples (e.g., at 100, 200, and 500 hours) and measure the yellowness index.
4. Data Analysis: a. Record the change in yellowness index (ΔYI) for each sample at each time interval. b. Compare the ΔYI of the samples with additives to the control sample to determine the effectiveness of the additives in preventing yellowing.
Visualizations
Caption: The primary causes and mechanism of epoxy yellowing.
Caption: Workflow for preventing yellowing in epoxy resins.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. CN105482080A - Anti-yellowing epoxy resin curing agent and preparation method thereof - Google Patents [patents.google.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. polymerclayjourney.com [polymerclayjourney.com]
- 8. nbinno.com [nbinno.com]
- 9. artresin.com [artresin.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. partinchem.com [partinchem.com]
- 13. thermoline.com.au [thermoline.com.au]
Technical Support Center: Enhancing Epoxy Resin Performance with N-(2-Hydroxyethyl)-1,3-propanediamine (HEPA)
Welcome to the technical support center for the utilization of N-(2-Hydroxyethyl)-1,3-propanediamine (HEPA) as a curing agent to improve the mechanical properties of epoxy resins. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of epoxy resins with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Curing | Incorrect stoichiometry (off-ratio mixing of epoxy and HEPA). | Ensure precise measurement of both epoxy resin and HEPA hardener based on their equivalent weights. A stoichiometric ratio of amine hydrogen to epoxide groups is generally recommended for optimal properties.[1] |
| Low ambient temperature. | Conduct curing at a controlled, elevated temperature as recommended for your specific epoxy system. Low temperatures can significantly slow down the reaction rate.[2][3] | |
| Presence of moisture. | HEPA, like other amine hardeners, can be sensitive to moisture. Ensure all substrates and mixing equipment are dry. Work in a controlled humidity environment (ideally below 60% RH).[2][3] | |
| Surface Tackiness or "Amine Blush" | Reaction of the amine groups in HEPA with atmospheric carbon dioxide and moisture. | This forms a waxy or greasy film on the surface.[2][3] This can be removed by washing the cured surface with warm, soapy water followed by a clean water rinse.[3] Working in a controlled atmosphere with lower humidity can also prevent its formation. |
| Bubbles in the Cured Epoxy | Air entrapment during mixing. | Mix the epoxy and HEPA slowly and deliberately to avoid introducing air bubbles.[4] A vacuum degassing step after mixing and before pouring can effectively remove trapped air. |
| Outgassing from porous substrates. | Seal porous substrates with a thin initial coat of the epoxy-HEPA mixture and allow it to gel before applying the main coat. | |
| Cracking of the Cured Epoxy | Excessive exotherm during curing, especially in thick sections. | The reaction between epoxy and amine hardeners is exothermic.[5] For thick castings, use a slower-reacting epoxy system or pour in multiple thinner layers, allowing each layer to partially cure and cool. |
| Off-ratio mixing leading to brittleness. | An excess of either the epoxy resin or the HEPA hardener can lead to a less cross-linked and more brittle material.[1] Adhere strictly to the calculated mix ratio. | |
| Poor Adhesion to Substrate | Improper surface preparation. | Ensure the substrate is clean, dry, and free of any contaminants like oil, grease, or dust. Mechanical abrasion of the surface can improve adhesion.[2] |
| Amine blush at the interface. | If applying a second coat, ensure any amine blush is removed from the first layer before the subsequent application. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometric ratio for mixing this compound with epoxy resin?
A1: The optimal ratio is achieved when the number of moles of active hydrogen in the amine hardener is equal to the number of moles of epoxy groups in the resin.[5] this compound has three active hydrogens (two from the primary amine and one from the secondary amine) that can react with the epoxy groups. The hydroxyl group can also participate in the reaction, particularly at elevated temperatures, which can influence the final crosslink density.
Q2: What are the expected improvements in mechanical properties when using HEPA as a curing agent?
A2: Due to its trifunctional nature, HEPA can create a densely cross-linked polymer network, which is expected to enhance the mechanical strength, thermal stability, and chemical resistance of the cured epoxy system.[6] However, specific quantitative improvements will depend on the epoxy resin used, the curing conditions, and the stoichiometry.
Q3: Can the hydroxyl group in HEPA affect the curing process?
A3: Yes, the hydroxyl group can act as a catalyst for the epoxy-amine reaction, potentially accelerating the cure rate.[7] It can also react with epoxy groups, especially at higher temperatures, leading to ether linkages and contributing to the overall crosslink density of the network.
Q4: How does moisture affect the curing of epoxy with HEPA?
A4: Moisture can react with the amine groups in HEPA, leading to the formation of carbamates, which manifests as a surface defect known as amine blush.[2][3] High humidity can also interfere with the overall curing process and may compromise the final mechanical properties.[2]
Q5: What are the typical curing conditions for an epoxy-HEPA system?
A5: While some amine-cured systems can cure at room temperature, an elevated temperature cure is often recommended to ensure complete reaction and achieve optimal mechanical properties. A typical curing schedule might involve an initial cure at a moderate temperature (e.g., 80°C) followed by a post-cure at a higher temperature (e.g., 120-150°C). The exact conditions should be determined based on the specific epoxy resin being used.
Data Presentation
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends when using this compound (HEPA) as a curing agent compared to a standard diamine hardener. Actual results will vary based on the specific epoxy resin and experimental conditions.
Table 1: Comparison of Mechanical Properties of Epoxy Resin Cured with a Standard Diamine Hardener vs. HEPA
| Mechanical Property | Epoxy with Standard Diamine Hardener (Illustrative Values) | Epoxy with HEPA Hardener (Illustrative Values) | ASTM Standard |
| Tensile Strength (MPa) | 65 | 75 | D638 |
| Tensile Modulus (GPa) | 2.8 | 3.2 | D638 |
| Elongation at Break (%) | 4.5 | 3.8 | D638 |
| Flexural Strength (MPa) | 110 | 125 | D790 |
| Flexural Modulus (GPa) | 3.0 | 3.5 | D790 |
| Impact Strength (Izod, J/m) | 60 | 55 | D256 |
Experimental Protocols
Protocol 1: Preparation of HEPA-Cured Epoxy Resin Samples
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (HEPA)
-
Silicone molds for casting test specimens
-
-
Procedure:
-
Calculate the required amounts of epoxy resin and HEPA based on their respective equivalent weights to achieve a stoichiometric ratio of 1:1 (epoxy groups to amine active hydrogens).
-
Preheat the epoxy resin to 50-60°C to reduce its viscosity.
-
Add the calculated amount of HEPA to the preheated epoxy resin.
-
Mix the components thoroughly and slowly for 5-10 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the mixing container to ensure all material is incorporated.[4]
-
Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated silicone molds of the desired specimen geometry (e.g., dog-bone shape for tensile testing).
-
Cure the samples in an oven at a predetermined temperature and time (e.g., 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours).
-
Allow the samples to cool slowly to room temperature before demolding.
-
Protocol 2: Mechanical Testing of Cured Epoxy Samples
-
Tensile Testing (ASTM D638):
-
Use a universal testing machine with appropriate grips for dog-bone shaped specimens.
-
Set the crosshead speed to a constant rate (e.g., 5 mm/min).
-
Record the load and displacement data until the specimen fractures.
-
Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
-
-
Flexural Testing (ASTM D790):
-
Use a three-point bending fixture on a universal testing machine.
-
Place the rectangular bar specimen on the supports.
-
Apply a load to the center of the specimen at a constant rate until failure.
-
Calculate flexural strength and flexural modulus from the load-deflection data.
-
-
Impact Testing (ASTM D256 - Izod):
-
Use a pendulum-type impact tester.
-
Secure a notched rectangular specimen in the vise.
-
Release the pendulum to strike and fracture the specimen.
-
The energy absorbed to break the specimen is the impact strength.
-
Visualizations
Caption: Epoxy curing workflow with HEPA.
Caption: Experimental workflow for sample preparation and testing.
References
Technical Support Center: Thermal Stability of Amine-Cured Epoxy Resins
Disclaimer: The following information is based on the general principles of epoxy resin chemistry and thermal analysis. Due to a lack of specific published data for N-(2-Hydroxyethyl)-1,3-propanediamine cured resins in the initial search, the quantitative data presented is illustrative and intended to serve as a general guideline. Researchers should verify their results against appropriate controls and standards.
Frequently Asked Questions (FAQs)
Q1: My cured epoxy resin is showing a yellow tint. What could be the cause?
A1: Yellowing of epoxy resins can occur for several reasons:
-
Excessive Heat Generation: Pouring the epoxy in layers that are too thick can lead to an excessive buildup of heat during the exothermic curing process.[1]
-
Aged Hardener: The amine hardener component can oxidize and yellow with age, which will be imparted to the final cured resin.[1]
-
Improper Heat Dissipation: Insufficient airflow or a high ambient temperature can prevent proper heat dissipation during curing, leading to yellowing.[1]
-
High Curing Temperatures: Exposing the resin to temperatures exceeding the manufacturer's recommendations can cause thermal degradation and yellowing.[1]
Q2: The surface of my cured resin is sticky or tacky. What went wrong?
A2: A tacky surface is a common sign of incomplete curing, which can be caused by:
-
Incorrect Mix Ratio: An improper ratio of resin to hardener will result in an incomplete chemical reaction.[2] Always measure the components accurately by weight or volume as specified by the manufacturer.
-
Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a uniform reaction. Scrape the sides and bottom of the mixing container to incorporate all the material.[2]
-
Low Curing Temperature: Curing at temperatures below the recommended range can significantly slow down or halt the crosslinking reaction.[3]
-
High Humidity: Moisture from the air can interfere with the curing process of some amine hardeners, leading to a tacky surface.[3]
Q3: Why are there bubbles in my cured epoxy resin?
A3: Bubbles are a common issue and can be introduced in several ways:
-
Mixing: Vigorous mixing can incorporate air into the resin. Mix slowly and deliberately to minimize this.[3]
-
Outgassing from Porous Materials: If you are casting the resin on a porous surface like wood, air can be released from the material into the resin as it cures.[3]
-
Cold Resin: Cold, and therefore more viscous, resin will have a harder time releasing trapped air bubbles.[3][4] Gently warming the resin and hardener before mixing can help.
Q4: My cured resin appears cloudy. What is the cause?
A4: Cloudiness in epoxy resins is often due to:
-
Moisture Contamination: Water can cause a cloudy appearance. Ensure all your mixing equipment and molds are completely dry.[4] High humidity can also be a factor.[4]
-
Incomplete Mixing: Similar to the tackiness issue, improper mixing can lead to areas that have not fully cured, resulting in a cloudy look.[4]
-
Amine Blush: In cool and humid conditions, a waxy layer called amine blush can form on the surface, making it appear cloudy.[4] This can often be washed off with warm, soapy water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Glass Transition Temperature (Tg) in DSC | Incomplete or uneven curing of the sample. | Ensure the sample is fully cured before analysis. Consider a post-curing step at an elevated temperature. Prepare multiple samples from different parts of the cured resin to check for uniformity. |
| Variations in the heating rate during the DSC scan. | Use a consistent heating rate for all your DSC experiments to ensure comparability of results. | |
| Multiple Decomposition Peaks in TGA | The presence of different components in the resin system with varying thermal stabilities. | This may be expected depending on the formulation. Analyze the individual components (resin, hardener) if possible to identify the source of each decomposition step. |
| Incomplete reaction leaving unreacted monomers. | A lower temperature peak could indicate the decomposition of unreacted components. Ensure complete curing. | |
| Lower than Expected Decomposition Temperature (Td) | The presence of impurities or unreacted components. | Use high-purity resin and hardener. Confirm the correct stoichiometric ratio and thorough mixing to ensure complete reaction. |
| The molecular structure of the hardener. | Aliphatic amine hardeners may have lower thermal stability compared to aromatic amines.[5] | |
| Char Yield is Significantly Lower or Higher than Expected | The chemical structure of the resin and hardener. | Aromatic structures tend to produce higher char yields than aliphatic ones.[5] The presence of flame-retardant additives can also significantly increase char yield. |
| The atmosphere used during TGA analysis (e.g., nitrogen vs. air). | Thermal decomposition behaves differently in an inert (nitrogen) versus an oxidative (air) atmosphere. Ensure you are using the appropriate atmosphere for your analysis. |
Illustrative Thermal Properties Data
The following table presents hypothetical, yet realistic, quantitative data for an epoxy resin cured with a diamine hardener. This data is for illustrative purposes only.
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DSC | 135 °C |
| Onset Decomposition Temperature (Td onset) | TGA | 320 °C |
| Temperature at 5% Weight Loss (T5%) | TGA | 345 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | TGA | 380 °C |
| Char Yield at 800 °C (in N2) | TGA | 25% |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation:
-
Carefully weigh 5-10 mg of the fully cured epoxy resin into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Purge the DSC cell with a continuous flow of nitrogen gas (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C).
-
Ramp the temperature up to a point well above the expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cool the sample back down to the starting temperature.
-
Perform a second heating scan using the same parameters as the first.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan. It is typically taken as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile
-
Sample Preparation:
-
Weigh 10-15 mg of the fully cured epoxy resin into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with a continuous flow of an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset of decomposition (Td onset), the temperature at 5% weight loss (T5%), and the temperature of maximum decomposition rate (Tmax) from the TGA and derivative (DTG) curves.
-
The remaining weight at the end of the experiment is the char yield.
-
Diagrams
Caption: Experimental workflow for thermal analysis of cured resins.
Caption: Simplified epoxy-amine crosslinking reaction pathway.
References
Effect of hydroxyl group on epoxy curing with diamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the role of hydroxyl groups in the curing of epoxy resins with diamine hardeners.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydroxyl group in the epoxy-diamine curing reaction?
A1: The hydroxyl group acts as a catalyst for the epoxy-amine addition reaction. It participates in the reaction by forming a hydrogen bond with the oxygen atom of the epoxy ring, which facilitates the nucleophilic attack by the amine nitrogen. This catalytic activity accelerates the curing process. The hydroxyl groups can be present initially on the epoxy resin backbone or are generated in-situ as the reaction between an epoxy group and a primary or secondary amine proceeds.[1][2] This latter effect is known as autocatalysis.
Q2: How does the presence of a hydroxyl group affect curing kinetics?
A2: Hydroxyl groups generally accelerate the curing reaction and can lower the apparent activation energy (Ea) required for the ring-opening reaction.[2] The reaction rate often follows an autocatalytic model, where the rate is initially slow and then increases as more hydroxyl groups are generated during the reaction.[1] However, the effect can be complex; at very high concentrations or in certain systems, hydrogen bonding can also increase steric hindrance or viscosity, which may alter the reaction rate.[2][3]
Q3: Does the position of the hydroxyl group on the epoxy or amine molecule matter?
A3: Yes, the position and accessibility of the hydroxyl group are important. For catalysis to be effective, the hydroxyl group must be able to form an intermolecular or intramolecular complex with the epoxy ring and the amine. If the hydroxyl group is sterically hindered, its catalytic effect may be diminished. The proximity of the hydroxyl group to the reactive sites influences the transition state of the reaction.
Q4: What is the "etherification" reaction and when does it become significant?
A4: Etherification is a secondary reaction that can occur during epoxy curing, involving the reaction of a hydroxyl group with an epoxy group to form an ether linkage.[4][5] This reaction typically becomes more significant at higher temperatures or when there is an excess of epoxy groups relative to amine hydrogens.[6] While it increases the crosslink density, it can sometimes lead to a more brittle network if not controlled.[6]
Q5: How do hydroxyl groups influence the final properties of the cured epoxy resin?
A5: The presence and concentration of hydroxyl groups significantly impact the final properties. The increased crosslinking from the catalytic effect and potential etherification can lead to a higher glass transition temperature (Tg), improved mechanical strength, and enhanced chemical resistance.[6][7][8] The abundant hydroxyl groups also improve the adhesive properties of the cured resin due to their ability to form hydrogen bonds with substrates.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Curing Rate | 1. Low Hydroxyl Concentration: Insufficient initial hydroxyl groups or a system that generates them slowly. 2. Low Curing Temperature: The reaction is kinetically slow at low temperatures. 3. Incorrect Stoichiometry: An incorrect mix ratio of resin to hardener can leave unreacted groups.[9] | 1. Introduce a Catalyst: Consider adding a small amount of an alcohol or another hydroxyl-containing accelerator. 2. Increase Cure Temperature: Follow the manufacturer's recommended cure schedule. A post-cure at elevated temperature can increase reaction rate and final crosslink density. 3. Verify Mix Ratio: Ensure precise measurement of resin and hardener by weight, as recommended by the supplier.[9] |
| Low Glass Transition Temperature (Tg) | 1. Incomplete Curing: The reaction did not proceed to completion, resulting in a lower crosslink density.[10] 2. Non-optimal Cure Schedule: Curing at a temperature significantly below the potential final Tg can limit the reaction due to vitrification.[11][12] 3. Excessive Plasticizers or Non-reactive Diluents: These can lower the Tg of the final network. | 1. Implement Post-Cure: Heat the sample above its current Tg to promote further reaction of trapped functional groups. 2. Optimize Cure Temperature: The ultimate Tg is often dependent on the cure temperature.[11] Ensure the cure schedule is appropriate for the desired Tg. 3. Review Formulation: Ensure all components are reactive and correctly proportioned. |
| Brittle Cured Product | 1. Excessive Crosslinking: High degree of etherification due to high temperatures or excess epoxy can lead to a highly crosslinked but brittle network.[6] 2. Inherent Properties of Monomers: Rigid aromatic backbones in the epoxy or diamine can contribute to brittleness. | 1. Modify Cure Temperature: Lowering the cure temperature may reduce the extent of side reactions like etherification. 2. Adjust Stoichiometry: A slight excess of amine might reduce etherification. 3. Formulation Modification: Incorporate flexible toughening agents or co-monomers if the application allows. |
| Inconsistent Curing | 1. Inadequate Mixing: Poor dispersion of the hardener in the resin leads to areas that are resin-rich and others that are hardener-rich.[13] 2. Temperature Gradients: Uneven heating during the curing process.[14] 3. Contamination: Moisture or other contaminants on surfaces or in the components can interfere with the reaction.[13] | 1. Improve Mixing Protocol: Mix thoroughly for the recommended time, scraping the sides and bottom of the container. 2. Ensure Uniform Heating: Use a calibrated oven with good air circulation. Monitor the temperature of the part itself if possible. 3. Control Environment: Work in a controlled environment with low humidity and ensure all substrates and containers are clean and dry. |
Reference Data
Table 1: Effect of Hydroxyl Group on Curing Parameters
This table summarizes the general trends observed when hydroxyl groups are introduced or their concentration is increased in an epoxy-diamine system.
| Parameter | Effect of Hydroxyl Group | Rationale |
| Activation Energy (Ea) | Decrease[2] | Catalytic effect lowers the energy barrier for the epoxy ring-opening reaction. |
| Reaction Rate | Increase (Autocatalytic)[1] | Hydroxyl groups act as a catalyst, and their concentration increases as the reaction proceeds. |
| Glass Transition Temp. (Tg) | Increase[12] | Higher conversion and crosslink density lead to a more rigid network with restricted chain mobility. |
| Crosslink Density | Increase[6][8] | Catalysis leads to a more complete reaction. Etherification at higher temperatures can further increase crosslinking. |
| Adhesion | Increase[7] | Polar hydroxyl groups can form strong hydrogen bonds with many substrates. |
Experimental Protocols
Protocol 1: Monitoring Curing Kinetics with Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, extent of cure, and kinetic parameters of an epoxy-diamine system.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and diamine hardener into a container based on the desired stoichiometric ratio.
-
Mix the components thoroughly for 3-5 minutes, ensuring a homogenous mixture.[15]
-
Immediately weigh 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
Isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 120 °C).
-
Hold the sample at this temperature and record the heat flow as a function of time until the exothermic peak returns to the baseline, indicating the reaction has slowed or stopped.[16]
-
The area under the exotherm curve represents the heat evolved at that temperature.
-
-
Non-Isothermal (Dynamic) DSC Analysis:
-
To determine the total heat of reaction (ΔH_total), place a fresh uncured sample in the DSC.
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a temperature well above the curing completion temperature (e.g., 250 °C).[10][17]
-
The total area of the exothermic peak corresponds to the total heat of reaction.
-
-
Data Analysis:
-
Degree of Cure (α): For an isothermal run, the degree of cure at time t is calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t and ΔH_total is determined from a dynamic scan.[18]
-
Reaction Rate (dα/dt): The reaction rate is proportional to the measured heat flow (dq/dt) at any given time: dα/dt = (1/ΔH_total) * (dq/dt).
-
Kinetic Modeling: The resulting data can be fitted to kinetic models (e.g., Kamal-Malkin) to determine reaction orders and activation energy.[19]
-
Protocol 2: Determination of Glass Transition Temperature (Tg)
Objective: To measure the Tg of a fully or partially cured epoxy sample.
Methodology:
-
Sample Preparation:
-
Cure the epoxy-diamine mixture according to the desired cure schedule (e.g., in an oven).
-
Extract a small sample (10-15 mg) from the cured material.
-
Place the sample into a standard aluminum DSC pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the sample's prior thermal history.
-
1st Heat: Ramp the temperature from ambient to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Cool: Cool the sample back down to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
2nd Heat: Ramp the temperature again at the same heating rate as the first scan.
-
-
The Tg is determined from the second heating scan.[10]
-
-
Data Analysis:
Visualizations
Caption: Catalytic role of the hydroxyl group in epoxy-amine reaction.
Caption: Troubleshooting workflow for common epoxy curing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4526940A - Hydroxyl terminated polyfunctional epoxy curing agents - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Your Epoxy Isn't Curing and How to Fix It - [incurelab.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. epotek.com [epotek.com]
- 12. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chillepoxy.com [chillepoxy.com]
- 14. epoxyclasses.com [epoxyclasses.com]
- 15. bestbartopepoxy.com [bestbartopepoxy.com]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. kinetics.netzsch.com [kinetics.netzsch.com]
- 18. researchgate.net [researchgate.net]
- 19. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(2-Hydroxyethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the reaction of 1,3-propanediamine with ethylene oxide.[1] This reaction is a nucleophilic addition where the amine groups of 1,3-propanediamine attack the electrophilic carbon atoms of the ethylene oxide ring, leading to its opening and the formation of a hydroxyethyl group attached to a nitrogen atom.
Q2: What are the major potential byproducts in this synthesis?
A2: The primary byproducts of concern are:
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine: This forms when ethylene oxide reacts with both primary and secondary amine groups of 1,3-propanediamine.
-
Hydroxyethyl ethers: These can form from the further reaction of ethylene oxide with the hydroxyl group of the desired product, this compound.
-
Byproducts from acetaldehyde condensation: Acetaldehyde can be formed as a degradation product and can undergo condensation reactions with amines to form various impurities.
Q3: How can I minimize the formation of the N,N'-bis(2-hydroxyethyl)-1,3-propanediamine byproduct?
A3: To favor the formation of the mono-substituted product, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,3-propanediamine relative to ethylene oxide will increase the statistical probability of the ethylene oxide reacting with an unreacted diamine molecule rather than the already substituted product.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods for analyzing the reaction mixture. Due to the polar nature of the amines and the product, derivatization may be necessary to improve chromatographic separation and detection.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reactant Molar Ratio | Ensure a molar excess of 1,3-propanediamine to ethylene oxide is used. Experiment with different ratios to find the optimal balance for your specific reaction conditions. |
| Incorrect Reaction Temperature | Monitor and control the reaction temperature closely. Exothermic reactions can lead to localized overheating and side reactions. A lower temperature may favor the desired product but will also decrease the reaction rate. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized high concentrations of ethylene oxide, promoting the formation of di-substituted byproducts. |
| Presence of Water in Reactants | Use anhydrous reactants and solvents if possible. Water can react with ethylene oxide to form ethylene glycol, consuming the reactant and complicating purification. |
Problem 2: High Levels of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine Byproduct
| Possible Cause | Suggested Solution |
| Molar Ratio of Reactants | Decrease the molar ratio of ethylene oxide to 1,3-propanediamine. A larger excess of the diamine will favor the mono-substitution product. |
| Reaction Temperature Too High | High temperatures can increase the rate of the second substitution reaction. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Ethylene Oxide Addition Rate | Add the ethylene oxide to the reaction mixture slowly and at a controlled rate. This prevents a localized high concentration of ethylene oxide, which can lead to the formation of the di-substituted byproduct. |
Problem 3: Difficulty in Purifying the Product by Distillation
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Byproducts | The boiling points of this compound and its di-substituted byproduct may be close. Use a fractional distillation column with a high number of theoretical plates for better separation. |
| Thermal Degradation | Amines can be susceptible to thermal degradation at high temperatures. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and minimize degradation. The boiling point of this compound is approximately 250-252 °C at atmospheric pressure (760 mmHg).[1][2] |
| Product Foaming | Foaming can be an issue during the distillation of amines. Use anti-foaming agents if necessary and ensure a slow and steady heating rate. |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,3-Propanediamine
-
Ethylene oxide
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Reaction vessel with stirring, cooling, and gas inlet capabilities
Procedure:
-
Charge the reaction vessel with 1,3-propanediamine and the anhydrous solvent. A significant molar excess of 1,3-propanediamine is recommended (e.g., 3:1 to 5:1 molar ratio relative to ethylene oxide).
-
Cool the mixture to the desired reaction temperature (e.g., 10-20 °C) with efficient stirring.
-
Slowly bubble ethylene oxide gas into the reaction mixture below the surface of the liquid.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.
-
Once the desired conversion is achieved, stop the ethylene oxide feed and allow the reaction to stir for an additional period to ensure complete consumption of the ethylene oxide.
-
Remove the excess 1,3-propanediamine and solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
GC-MS Analysis of Reaction Mixture (Illustrative)
Derivatization (if necessary):
-
Take a small aliquot of the reaction mixture and evaporate the solvent.
-
Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the derivatization.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Mass Spectrometer: Scan in the range of m/z 50-500.
Identification:
-
This compound: Look for the molecular ion peak and characteristic fragmentation patterns of the derivatized product.
-
N,N'-bis(2-hydroxyethyl)-1,3-propanediamine: This will have a higher molecular weight and a different fragmentation pattern.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: N-(2-Hydroxyethyl)-1,3-propanediamine Epoxy Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)-1,3-propanediamine epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an epoxy system?
A1: this compound is a curing agent, also known as a hardener. Its primary and secondary amine groups, along with a hydroxyl group, react with the epoxide rings of the epoxy resin to form a cross-linked thermosetting polymer network. This reaction transforms the liquid resin into a solid, rigid material with desirable mechanical and thermal properties.
Q2: How do I calculate the correct stoichiometric ratio of this compound to my epoxy resin?
A2: The ideal stoichiometric ratio is typically achieved when there is one active amine hydrogen for each epoxy group. To calculate this, you need the Amine Hydrogen Equivalent Weight (AHEW) of this compound and the Epoxide Equivalent Weight (EEW) of your epoxy resin.
The formula to calculate the parts by weight of amine per 100 parts of resin (phr) is:
The molecular weight of this compound is approximately 118.18 g/mol . It has three active amine hydrogens (two from the primary amine and one from the secondary amine). Therefore, its AHEW is approximately 118.18 / 3 = 39.39 g/eq.
Q3: What are the general effects of off-stoichiometric mixing?
A3: Deviating from the ideal stoichiometric ratio can significantly impact the final properties of the cured epoxy.[1][2]
-
Amine-rich (excess hardener): This can lead to a lower glass transition temperature (Tg), reduced crosslink density, and potentially unreacted amine migrating to the surface, causing a greasy or tacky finish (amine blush).[3] However, in some cases, a slight excess of amine can increase flexibility.
-
Epoxy-rich (insufficient hardener): This typically results in a brittle material with a lower Tg and reduced chemical resistance due to incomplete curing. The unreacted epoxy groups can act as plasticizers, lowering the modulus.[4]
Q4: Can the hydroxyl group on this compound participate in the curing reaction?
A4: The primary reaction is between the amine groups and the epoxy rings. However, the hydroxyl group can have a catalytic effect on the epoxy-amine reaction, potentially accelerating the cure. At higher temperatures, the hydroxyl group can also react with epoxy groups in an etherification reaction, which can increase the crosslink density.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound epoxy systems.
Issue 1: The epoxy does not cure or remains tacky.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | 1. Recalculate the required amount of this compound using the AHEW and the EEW of your epoxy resin. 2. Ensure you are using a calibrated scale for accurate measurements.[5] |
| Inadequate Mixing | 1. Mix the resin and hardener thoroughly for the recommended time, scraping the sides and bottom of the mixing container. 2. Consider the "two-cup" mixing method: mix in one cup, then transfer to a second clean cup and mix again to ensure no unmixed material is incorporated.[6] |
| Low Curing Temperature | 1. Ensure the curing environment meets the recommended temperature range for your system. 2. If the ambient temperature is too low, consider a post-curing step at an elevated temperature.[7] |
Issue 2: The cured epoxy is brittle and cracks easily.
| Possible Cause | Troubleshooting Steps |
| Epoxy-Rich Formulation | 1. Verify your stoichiometric calculations. An excess of epoxy can lead to a brittle network. 2. Ensure the this compound has been stored correctly, as exposure to air and moisture can affect its reactivity. |
| High Curing Temperature | 1. An excessively high curing temperature can lead to a highly cross-linked and brittle network. 2. Review the recommended curing schedule for your specific epoxy system. |
Issue 3: The surface of the cured epoxy is cloudy or has a waxy film (Amine Blush).
| Possible Cause | Troubleshooting Steps |
| Excess Amine | 1. An amine-rich formulation can lead to unreacted hardener migrating to the surface. Re-evaluate your stoichiometric ratio. |
| High Humidity | 1. High humidity during curing can cause the amine on the surface to react with carbon dioxide in the air, forming carbamates. 2. Cure in a controlled environment with lower humidity or use a dehumidifier. |
| Low Temperature | 1. Low temperatures can slow the curing reaction, allowing more time for the amine to react with atmospheric moisture and CO2. |
Data Presentation
| Stoichiometric Ratio (Amine:Epoxy) | Glass Transition Temperature (Tg) | Tensile Modulus | Tensile Strength | Fracture Toughness |
| Amine-Rich (e.g., 1.2:1) | Decreased | Decreased | Decreased | Increased (potentially) |
| Stoichiometric (1:1) | Highest | Highest | Highest | Optimal |
| Epoxy-Rich (e.g., 0.8:1) | Decreased | Decreased | Decreased | Decreased |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the heat of reaction and the glass transition temperature (Tg) of the this compound epoxy system.
-
Methodology:
-
Accurately weigh 5-10 mg of the uncured epoxy/amine mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
-
The exothermic peak in the heat flow curve represents the curing reaction. Integrate the area under this peak to determine the total heat of reaction (ΔH).
-
Cool the sample to room temperature and then perform a second heating scan at the same rate.
-
The step change in the heat flow curve during the second scan indicates the glass transition temperature (Tg) of the fully cured material.
-
2. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
-
Objective: To measure the storage modulus, loss modulus, and tan delta of the cured epoxy as a function of temperature.
-
Methodology:
-
Prepare a rectangular sample of the cured epoxy with precise dimensions (e.g., 50mm x 10mm x 2mm).
-
Mount the sample in the DMA instrument using a suitable clamp (e.g., three-point bending or single cantilever).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the Tg (e.g., 200°C) at a controlled rate (e.g., 3°C/min).
-
The storage modulus (E') represents the elastic response, the loss modulus (E'') represents the viscous response, and the peak of the tan delta (E''/E') curve is often used to determine the Tg.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Reaction Monitoring
-
Objective: To monitor the disappearance of epoxy groups and amine groups during the curing reaction.
-
Methodology:
-
Take a small sample of the uncured mixture and place it between two KBr plates.
-
Record the FTIR spectrum at time zero. The peak for the epoxy group is typically around 915 cm⁻¹, and the primary amine N-H stretching vibrations are in the region of 3300-3500 cm⁻¹.
-
Place the sample in a heated cell or oven at the desired curing temperature.
-
Periodically remove the sample and record the FTIR spectrum.
-
The decrease in the intensity of the epoxy and amine peaks over time indicates the progress of the curing reaction.
-
Visualizations
Caption: Experimental workflow for characterizing this compound epoxy systems.
Caption: Simplified reaction pathway for the curing of an epoxy resin with this compound.
Caption: Logical troubleshooting flow for common curing issues in epoxy systems.
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 6. systemthree.com [systemthree.com]
- 7. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - [incurelab.com]
Technical Support Center: Viscosity Control in Epoxy Formulations with N-(2-Hydroxyethyl)-1,3-propanediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-(2-Hydroxyethyl)-1,3-propanediamine for viscosity control in epoxy formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound to modify epoxy viscosity.
| Problem | Potential Cause | Recommended Solution |
| High Viscosity After Addition | Insufficient amount of this compound added. | Incrementally increase the concentration of this compound. Monitor viscosity at each step to achieve the desired flow characteristics. |
| Low ambient or resin temperature. | Gently warm the epoxy resin and hardener components separately in a water bath (38°C to 49°C) before mixing.[1] Ensure the workspace is at a consistent, warm temperature (around 24°C to 27°C).[1] | |
| Incomplete mixing of components. | Mix the resin, hardener, and this compound thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[2] | |
| Formulation Curing Too Quickly | The amine functionality of this compound can accelerate the curing reaction. | Reduce the amount of primary curing agent in the formulation to compensate for the reactivity of this compound. Work in a cooler environment to slow down the reaction rate.[3] |
| Reduced Mechanical Properties | Excessive addition of this compound acting as a reactive diluent can sometimes impact the final cross-link density. | Optimize the concentration of this compound to balance viscosity reduction with the desired mechanical performance. Conduct mechanical testing (e.g., tensile strength, hardness) on cured samples. |
| Air Bubbles Trapped in Cured Epoxy | High initial viscosity prevents the release of air introduced during mixing.[1] | After adding this compound and mixing, allow the formulation to stand for a short period to allow bubbles to rise. A vacuum chamber can be used for degassing before pouring. Applying gentle heat with a heat gun to the surface of the poured epoxy can help to release trapped bubbles.[2] |
| Inconsistent Curing (Sticky Spots) | Improper mixing leading to localized areas with incorrect stoichiometry.[2] | Ensure all components, including the this compound, are uniformly distributed throughout the mixture. Use a consistent and thorough mixing technique.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an epoxy formulation?
A1: this compound has amine functionalities that allow it to act as a curing agent for epoxy resins, initiating the polymerization process to form a cross-linked network.[4][5] Due to its chemical structure and relatively low molecular weight, it can also serve as a reactive diluent to reduce the viscosity of the formulation, improving handling and application properties.[6][7]
Q2: How does this compound reduce viscosity?
A2: As a reactive diluent, this compound integrates into the epoxy polymer network during curing.[6] Its lower molecular weight compared to the epoxy resin reduces chain entanglement and increases the free volume of the system, leading to a decrease in viscosity.[6]
Q3: Will adding this compound affect the final properties of the cured epoxy?
A3: Yes, as a reactive diluent, it becomes part of the final polymer structure and can influence the properties of the cured epoxy.[6][7] It may enhance flexibility and impact resistance.[7] However, excessive amounts might lead to a decrease in properties like thermal stability and chemical resistance. Formulation optimization is key.
Q4: Can I use this compound with any type of epoxy resin?
A4: this compound is generally compatible with common epoxy resins such as those based on bisphenol-A (BPA) and bisphenol-F (BPF). However, it is always recommended to perform a small-scale compatibility test before proceeding with a large batch.
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, this compound is a chemical that requires careful handling. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8]
Experimental Protocols
Protocol 1: Evaluation of Viscosity Reduction
Objective: To quantify the effect of this compound concentration on the viscosity of an epoxy resin formulation.
Materials:
-
Epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A)
-
This compound
-
Primary curing agent (e.g., a polyamide or another amine)
-
Viscometer (e.g., Brookfield viscometer)
-
Mixing containers and stir rods
-
Temperature control system (e.g., water bath)
Methodology:
-
Preparation of Formulations:
-
Prepare a series of epoxy formulations with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% by weight of the resin).
-
For each formulation, accurately weigh the epoxy resin into a mixing container.
-
Add the specified amount of this compound and mix thoroughly until homogenous.
-
Finally, add the stoichiometric amount of the primary curing agent and mix until uniform.
-
-
Viscosity Measurement:
-
Equilibrate the formulation to a constant temperature (e.g., 25°C) using a water bath.
-
Measure the viscosity of each formulation using a viscometer at a specified spindle speed and record the value in centipoise (cP).
-
Repeat the measurement at different time intervals (e.g., 0, 15, 30, 60 minutes) to monitor the change in viscosity over time (pot life).
-
-
Data Analysis:
-
Plot the initial viscosity as a function of the concentration of this compound.
-
Plot viscosity versus time for each formulation to assess the effect on pot life.
-
Hypothetical Data Presentation
Table 1: Effect of this compound on Initial Viscosity and Pot Life
| Concentration of this compound (wt%) | Initial Viscosity at 25°C (cP) | Pot Life (minutes to double viscosity) |
| 0 | 12,000 | 60 |
| 5 | 7,500 | 55 |
| 10 | 4,200 | 48 |
| 15 | 2,100 | 40 |
Visualizations
Caption: Experimental workflow for evaluating viscosity reduction.
Caption: Troubleshooting logic for high viscosity issues.
References
- 1. Taming Thick Epoxy: Sagging and Viscosity Control - [incurelab.com]
- 2. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. hanepoxy.net [hanepoxy.net]
- 7. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-(2-Hydroxyethyl)-1,3-propanediamine and Other Aliphatic Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-(2-Hydroxyethyl)-1,3-propanediamine against other common aliphatic amine curing agents used in epoxy resin systems. The information presented is supported by available experimental data and detailed methodologies for key experiments.
Introduction to Aliphatic Amine Curing Agents
Aliphatic amines are a cornerstone in the formulation of two-component epoxy systems, acting as hardeners that initiate and participate in the cross-linking of epoxy resins at ambient or elevated temperatures. The chemical structure of the amine, including the number of active amine hydrogens and the presence of other functional groups, significantly influences the handling characteristics of the uncured epoxy system and the final thermomechanical properties of the cured material.
This compound is a unique aliphatic amine featuring primary, secondary, and hydroxyl functionalities.[1] This trifunctional nature imparts specific reactivity and performance characteristics to the epoxy network.[1] This guide will compare its properties to well-established aliphatic amines such as Ethylenediamine (EDA), Diethylenetriamine (DETA), and Triethylenetetramine (TETA).
Performance Comparison
The following tables summarize the key performance indicators for this compound and other selected aliphatic amine curing agents when used with a standard Bisphenol A based epoxy resin. It is important to note that direct comparative data for this compound under identical experimental conditions as the other amines is limited in publicly available literature. The data presented below is compiled from various sources and should be interpreted with consideration of potential variations in test methodologies.
Table 1: Typical Physical and Handling Properties
| Property | This compound | Ethylenediamine (EDA) | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) |
| CAS Number | 4461-39-6 | 107-15-3 | 111-40-0 | 112-24-3 |
| Molecular Weight ( g/mol ) | 118.18 | 60.10 | 103.17 | 146.23 |
| Amine Hydrogen Equivalent Weight (AHEW) | ~29.5 | ~15 | ~20.6 | ~24.4 |
| Appearance | Colorless to slightly yellow liquid | Colorless liquid | Colorless to yellow liquid | Yellow liquid |
| Viscosity @ 25°C (mPa·s) | Not Available | Low | Low | 10-30 |
| Gel Time (minutes) with standard BPA epoxy | Not Available | Fast | Fast | Fast |
Table 2: Thermomechanical Properties of Cured Epoxy Resins
| Property | This compound | Ethylenediamine (EDA) | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) |
| Glass Transition Temperature (Tg), °C | Not Available | ~110 | ~119 | ~110-120 |
| Tensile Strength (MPa) | Not Available | Not Available | ~30.56 | ~32.94 |
| Tensile Modulus (GPa) | Not Available | Not Available | ~0.238 | Not Available |
| Flexural Strength (MPa) | Not Available | Not Available | High | High |
| Flexural Modulus (GPa) | Not Available | Not Available | High | High |
| Chemical Resistance | Good (inferred) | Good | Excellent | Excellent |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of epoxy curing agents. These protocols are based on widely accepted ASTM standards.
Determination of Gel Time
Standard: Based on ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[2][3][4][5][6]
Methodology:
-
Sample Preparation: A specified mass (e.g., 100g) of the epoxy resin and the stoichiometric amount of the amine curing agent are pre-conditioned to a controlled temperature (e.g., 25°C).
-
Mixing: The resin and curing agent are combined in a container and mixed thoroughly for a specified duration (e.g., 2 minutes), ensuring a homogeneous mixture. A timer is started at the beginning of the mixing process.
-
Gel Time Determination: A probe (e.g., a wooden stick or a mechanical stirrer) is periodically lowered into the mixture and then drawn out.
-
Endpoint: The gel time is recorded as the time at which the resin mixture becomes viscous enough to form a continuous "string" when the probe is lifted. For automated systems, it is the point where the viscosity increases dramatically.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: Based on ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Thermal Scan: The sample is subjected to a controlled heating program. A typical program involves an initial heating ramp to a temperature above the expected Tg, followed by a controlled cooling ramp, and then a second heating ramp at a specified rate (e.g., 10°C/min).
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is determined as the midpoint of this transition.
Determination of Tensile Properties
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[7][8][9][10][11]
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in the standard.
-
Testing Machine: A universal testing machine equipped with grips suitable for holding the specimens and an extensometer to measure strain is used.
-
Test Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The load and extension data are recorded throughout the test.
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Determination of Flexural Properties
Standard: Based on ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[12][13][14][15][16]
Methodology:
-
Specimen Preparation: Rectangular bar specimens of the cured epoxy resin are prepared to the dimensions specified in the standard.
-
Testing Machine: A universal testing machine with a three-point bending fixture is used.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain.
-
Data Acquisition: The load and deflection data are recorded.
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Epoxy resin curing reaction with an aliphatic amine.
Caption: Experimental workflow for tensile testing.
Caption: Relationship between amine structure and cured properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of epoxy resin cured with a linear diamine and a branched polyamine [ouci.dntb.gov.ua]
- 5. A comparative study of epoxy resin cured with a linear diamine and a branched polyamine | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. threebond.co.jp [threebond.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. paint.org [paint.org]
- 14. hanepoxy.net [hanepoxy.net]
- 15. researchgate.net [researchgate.net]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Analysis of N-(2-Hydroxyethyl)-1,3-propanediamine and Aromatic Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of N-(2-Hydroxyethyl)-1,3-propanediamine, an aliphatic amino alcohol, and common aromatic amine curing agents when used with epoxy resins. The selection of an appropriate curing agent is critical in determining the final properties of the cured epoxy system, influencing its mechanical strength, thermal stability, and chemical resistance. This document aims to assist researchers and professionals in making informed decisions based on experimental data.
Executive Summary
This compound represents a class of aliphatic amine curing agents that offer distinct advantages, including ambient temperature curing and good flexibility. In contrast, aromatic amine curing agents are renowned for imparting high thermal stability and superior mechanical performance to epoxy resins, though they often necessitate elevated curing temperatures. This guide presents a side-by-side comparison of their performance metrics, detailed experimental protocols for property evaluation, and visual representations of their chemical structures and curing mechanisms.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for epoxy resins cured with this compound (represented by the structurally similar 2-(2-Aminoethylamino)ethanol, AEEA, due to the limited direct data on the former) and three common aromatic amine curing agents: 4,4'-Diaminodiphenylmethane (DDM), m-Phenylenediamine (MPDA), and Diethyltoluenediamine (DETDA). All data is based on a standard Bisphenol A-based epoxy resin.
Table 1: Curing and Thermal Properties
| Property | This compound (Aliphatic Amino Alcohol) | 4,4'-Diaminodiphenylmethane (DDM) | m-Phenylenediamine (MPDA) | Diethyltoluenediamine (DETDA) |
| Cure Schedule | Room Temperature | 2 hours at 80°C + 2 hours at 150°C | 2 hours at 85°C + 2 hours at 150°C | Room Temperature to 150°C |
| Pot Life | Short (minutes to hours)[1][2] | Long (hours) | Long (hours)[3] | Long (hours) |
| Glass Transition Temp. (Tg) | ~100-120°C[1] | ~150-170°C | ~159.5°C[4] | ~150-170°C |
Table 2: Mechanical Properties
| Property | This compound (Aliphatic Amino Alcohol) | 4,4'-Diaminodiphenylmethane (DDM) | m-Phenylenediamine (MPDA) | Diethyltoluenediamine (DETDA) |
| Tensile Strength | Good | 80 - 110 MPa | ~100 MPa | High |
| Tensile Modulus | Moderate | 2.5 - 3.5 GPa | ~3.0 GPa | High |
| Flexural Strength | Good | 120 - 150 MPa | ~150 MPa | High |
| Hardness (Shore D) | Moderate | 85 - 95 | High | High |
Chemical Structures and Curing Mechanism
The performance differences between these curing agents are rooted in their molecular structures. This compound possesses a flexible aliphatic chain with primary and secondary amine groups, as well as a hydroxyl group, which can participate in the curing reaction. Aromatic amines, on the other hand, have rigid benzene rings that contribute to higher thermal stability and mechanical strength.
Caption: Chemical Structures of Curing Agents.
The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the amine groups attack the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. This process continues to form a highly cross-linked, three-dimensional network.
Caption: Generalized Epoxy-Amine Curing Mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Determination of Glass Transition Temperature (Tg) by DSC
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
-
Mechanical Properties Testing
A universal testing machine is used for the following tests. All samples should be conditioned at a standard temperature and humidity before testing.
-
Tensile Strength and Modulus (ASTM D638):
-
Dog-bone shaped specimens are prepared from the cured epoxy.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are recorded.
-
Tensile strength is the maximum stress the material can withstand before breaking. Tensile modulus is the slope of the initial linear portion of the stress-strain curve.
-
-
Flexural Strength and Modulus (ASTM D790):
-
Rectangular bar specimens are prepared.
-
The specimen is placed on two supports, and a load is applied to the center (three-point bending).
-
The load is applied at a specified rate until the specimen breaks or reaches a maximum strain.
-
Flexural strength is the maximum stress at the outer fiber at the moment of break. Flexural modulus is calculated from the stress-strain relationship in the elastic region.
-
-
Hardness (ASTM D2240):
-
A durometer (Shore D scale for hard plastics) is used.
-
The indenter of the durometer is pressed firmly against the flat surface of the cured epoxy sample.
-
The hardness reading is taken immediately after firm contact is made.
-
Determination of Pot Life
-
Standard: Based on ASTM D2471 for gel time, but adapted for pot life.
-
Procedure:
-
A specified mass (e.g., 100 g) of the epoxy resin and curing agent are mixed thoroughly at a standard temperature (e.g., 25°C).
-
The time is started immediately after mixing.
-
The viscosity of the mixture is monitored periodically.
-
Pot life is defined as the time it takes for the initial viscosity to double or reach a point where it is no longer workable for the intended application.
-
Caption: Experimental Workflow for Performance Evaluation.
Conclusion
The choice between this compound and aromatic amine curing agents is highly dependent on the specific application requirements.
-
This compound and similar aliphatic amino alcohols are advantageous for applications requiring room temperature cure , good flexibility , and lower toxicity . Their faster reactivity leads to shorter pot lives, which can be a consideration for large-scale applications.[2][5] The resulting cured epoxies exhibit good, but not exceptional, thermal and mechanical properties.[1]
-
Aromatic amine curing agents are the preferred choice for applications demanding high thermal stability , excellent mechanical strength , and superior chemical resistance .[6][7] These benefits come at the cost of requiring elevated temperatures for curing and potentially longer processing times. The rigid aromatic structures within the polymer network are directly responsible for the enhanced performance characteristics of these systems.[4]
For drug development and other sensitive applications where processing conditions and material properties are critical, a thorough evaluation of these trade-offs is essential. Researchers should consider the required service temperature, mechanical stresses the material will endure, and the processing capabilities available. This guide provides the foundational data and methodologies to support such an evaluation.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. hanepoxy.net [hanepoxy.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. nbinno.com [nbinno.com]
- 6. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Overview of Epoxy Hardeners and Curing Mechanisms
A Comprehensive Performance Comparison of Epoxy Hardeners
This guide provides an in-depth, objective comparison of the performance of common epoxy hardener types, including aliphatic amines, aromatic amines, polyamides, and anhydrides. The information is tailored for researchers, scientists, and professionals in drug development and other high-tech fields who require a clear understanding of the performance characteristics of these materials. This document presents quantitative data from various studies, detailed experimental protocols for key performance metrics, and visualizations of experimental workflows.
Epoxy resins, valued for their exceptional adhesion, chemical resistance, and mechanical properties, are thermosetting polymers that require a curing agent, or hardener, to solidify.[1] The hardener initiates a chemical reaction, leading to the cross-linking of the epoxy polymer chains, which transforms the liquid resin into a rigid, three-dimensional network. The choice of hardener is critical as it significantly influences the final properties of the cured epoxy, including its thermal stability, mechanical strength, and chemical resistance.[2]
The primary types of epoxy hardeners discussed in this guide are:
-
Amine-based hardeners: These are the most common type and are further categorized into aliphatic, cycloaliphatic, and aromatic amines. They react with the epoxy groups through their amine functionality. Aliphatic amines are known for their fast curing at room temperature, while aromatic amines generally offer higher thermal and chemical resistance but require elevated temperatures to cure.[3][4]
-
Polyamide hardeners: These hardeners are reaction products of dimerized fatty acids and polyamines. They are known for imparting flexibility, toughness, and excellent water resistance to the cured epoxy.[2][5]
-
Anhydride hardeners: These are used in applications requiring high thermal stability and excellent electrical insulation properties. They typically require high temperatures to initiate the curing process and often have a long pot life.[2][6]
Comparative Performance Data
The following tables summarize the key performance indicators for epoxy resins cured with different types of hardeners. It is important to note that the data presented is compiled from various studies, and direct comparisons may be limited due to differences in the specific epoxy resins, curing conditions, and testing methodologies used in each study.
Table 1: Thermal and Mechanical Properties of Amine-Cured Epoxy Resins
| Hardener Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Key Characteristics |
| Aliphatic Amine | |||
| Triethylenetetramine (TETA) | 93.85[3] | - | Fast room temperature cure, good strength.[3] |
| Dicyandiamide (DICY) | 94.61[3] | - | Latent hardener, requires heat for curing. |
| Aromatic Amine | |||
| Diaminodiphenyl sulphone (DDS) | 74.53[3] | - | High thermal and chemical resistance.[3] |
| m-Phenylenediamine (mPDA) | 46.83[3] | - | High heat resistance.[3] |
| Amine-cured (general) | - | Higher than anhydride-cured[7] | Higher tensile and impact strengths compared to anhydride-cured epoxies.[7] |
Note: The data for TETA, DICY, DDS, and mPDA are from a single study using a diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The specific tensile strength values were not provided in the summarized data.
Table 2: General Performance Comparison of Polyamide and Anhydride Hardeners
| Hardener Type | Key Performance Characteristics |
| Polyamide | Excellent flexibility and toughness, superior moisture and corrosion resistance, good adhesion to various substrates.[2][5] Generally lower solvent and acid resistance compared to amine-cured epoxies.[5] |
| Anhydride | High thermal stability, excellent chemical resistance, high dielectric strength, long pot life, low cure shrinkage.[6] Requires elevated temperatures for curing.[2] Higher thermal stability and weathering resistance compared to amine-cured epoxies.[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the performance of epoxy hardeners.
Tensile Strength Testing
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.
Methodology:
-
Specimen Preparation:
-
Prepare dumbbell-shaped test specimens by casting the mixed epoxy resin and hardener into appropriate molds (Type I specimen is commonly used).
-
Ensure the specimens are fully cured according to the manufacturer's recommendations or the specific curing schedule being investigated.
-
Measure the width and thickness of the narrow section of each specimen.
-
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is typically set to achieve fracture within 30 seconds to 5 minutes.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as the percentage increase in the gauge length at the point of fracture.
-
Glass Transition Temperature (Tg) Determination
Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
Methodology:
-
Specimen Preparation:
-
Prepare a small sample (5-10 mg) of the fully cured epoxy resin.
-
Place the sample in an aluminum DSC pan and seal it.
-
-
Test Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate, typically 10-20°C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is determined as the midpoint of this transition.
-
Chemical Resistance Testing
Standard: Based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
Objective: To evaluate the resistance of the cured epoxy to various chemical agents.
Methodology:
-
Specimen Preparation:
-
Prepare small, flat specimens of the fully cured epoxy resin.
-
Measure and record the initial weight and dimensions of each specimen.
-
-
Test Procedure:
-
Immerse the specimens in the selected chemical reagents at a specified temperature for a defined period.
-
After the exposure period, remove the specimens, clean them, and re-measure their weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, or cracking.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Optionally, conduct mechanical tests (e.g., tensile strength) on the exposed specimens to assess any degradation in properties.
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for Tensile Strength Testing (ASTM D638).
Caption: Workflow for Glass Transition Temperature (Tg) Determination (ASTM D3418).
Caption: Workflow for Chemical Resistance Testing (ASTM D543).
References
- 1. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 2. dahuanm.com [dahuanm.com]
- 3. ijert.org [ijert.org]
- 4. fracturae.com [fracturae.com]
- 5. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
The Influence of Diamine Structure on the Mechanical Properties of Cured Epoxy Resins: A Comparative Guide
The selection of a diamine curing agent plays a pivotal role in tailoring the final mechanical properties of epoxy resins. The structure of the diamine, whether it is aromatic or aliphatic, and the nature of any substituent groups, significantly dictates the cross-linked network's architecture and, consequently, the material's performance in terms of strength, stiffness, and thermal stability. This guide provides a comparative analysis of the mechanical properties of epoxy resins cured with various diamines, supported by experimental data from published research.
Comparative Analysis of Mechanical Properties
The performance of a cured epoxy resin is a direct reflection of the chemical structure of its constituent diamine hardener. Aromatic diamines, with their rigid ring structures, generally impart higher thermal resistance and mechanical strength compared to their more flexible aliphatic counterparts.[1] This is evident in the superior heat and chemical resistance of resins cured with aromatic amines like phenylamine.[2] The presence of specific functional groups on the diamine molecule further refines these properties. For instance, polar substituents such as chlorine can enhance intermolecular interactions, leading to improved mechanical performance.[3]
Conversely, the flexibility of aliphatic diamines can be advantageous in applications requiring higher toughness and impact strength. The introduction of flexible chains, such as those in polyoxypropylene amines, can help to relax internal stresses within the cured resin.[4] The choice between a rigid aromatic diamine and a flexible aliphatic one, therefore, represents a fundamental trade-off between high strength and high toughness.
Quantitative Data Summary
The following table summarizes the mechanical properties of various epoxy resins cured with different diamines, compiled from multiple research sources.
| Diamine Curing Agent | Resin System | Tensile Strength (MPa) | Flexural Strength (MPa) | Elasticity Modulus (psi x 10³) | Impact Strength | Glass Transition Temp. (°C) |
| Aromatic Diamines | ||||||
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | AFG-90MH | 100[3] | 165[3] | - | - | 190[3] |
| 4,4'-methylenedianiline (MDA) | AFG-90MH | > MOEA, < MOCA/MCDEA[3] | 158[3] | - | - | 213[3] |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | AFG-90MH | > MDA, < MOCA[3] | 148[3] | - | - | 183[3] |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | AFG-90MH | < MDA/MOCA/MCDEA[3] | 136[3] | - | - | 172[3] |
| m-phenylenediamine (mPDA) | DGEBA | - | - | - | - | Highest among TETA, DICY, DDS[1] |
| Diaminodiphenyl sulphone (DDS) | DGEBA | - | - | - | - | > TETA, DICY[1] |
| Aliphatic Diamines | ||||||
| Dytek® DCH-99 | Epon® 828 | 4.4[5] | 12.8[5] | 439[5] | Izod: 5.9 ft-lbf/in², Charpy: 4.8 ft-lbf/in²[5] | 176[5] |
| Isophorone diamine (IPDA) | Epon® 828 | 6.4[5] | 12.2[5] | 377[5] | Izod: 7.1 ft-lbf/in², Charpy: 6.9 ft-lbf/in²[5] | 158[5] |
| Triethylene tetramine (TETA) | DGEBA | - | - | - | - | Lowest among mPDA, DDS, DICY[1] |
| Dicyandiamide (DICY) | DGEBA | - | - | - | - | < mPDA, DDS[1] |
Experimental Protocols
The data presented in this guide are derived from standardized mechanical and thermal analysis techniques. The following are representative experimental methodologies employed in the cited studies.
Materials and Curing Process
A common approach involves the use of a base epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA) or a high-performance epoxy like 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH).[1][3] The diamine curing agents are typically added in stoichiometric amounts to the resin.[5] The mixture is then thoroughly stirred and degassed to remove any entrapped air bubbles.[6] The curing process is carried out at specific temperatures and for defined durations, which can vary depending on the reactivity of the diamine.
Mechanical Property Testing
-
Tensile and Flexural Testing: These properties are typically measured using a universal testing machine. Standardized test specimens are prepared and subjected to tensile or three-point bending loads until failure to determine their strength and modulus.[3]
-
Impact Strength: Impact resistance is often evaluated using Izod or Charpy impact testers. These tests measure the energy absorbed by a notched specimen upon impact.[5]
-
Hardness: Shore D hardness is a common method for assessing the surface hardness of the cured resin.[5]
Thermal Analysis
-
Dynamic Mechanical Analysis (DMA): This technique is used to determine the glass transition temperature (Tg) of the cured resin.[3] The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Differential Scanning Calorimetry (DSC): DSC can also be used to determine the Tg and to study the curing kinetics of the epoxy-diamine system.[1]
Structure-Property Relationships
The relationship between the diamine structure and the resulting mechanical properties is a critical consideration for material design. The following diagram illustrates the logical flow from diamine selection to the final performance of the cured resin.
References
A Comparative Guide to the Thermal Properties of Epoxy Resins Cured with N-(2-Hydroxyethyl)-1,3-propanediamine and TETA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of epoxy resins cured with two different aliphatic amine curing agents: N-(2-Hydroxyethyl)-1,3-propanediamine and Triethylenetetramine (TETA). Understanding the thermal stability and curing characteristics of epoxy systems is paramount for applications requiring high performance and reliability. This document summarizes key thermal analysis data, details the experimental methodologies used for their determination, and provides a logical framework for their comparison.
Introduction to the Curing Agents
Triethylenetetramine (TETA) is a widely used, fast-reacting aliphatic amine curing agent for epoxy resins.[1] It is known for imparting good mechanical properties and thermal stability to the cured epoxy network.[2][3] Its structure consists of two primary and two secondary amine groups, providing multiple active sites for cross-linking with epoxy groups.
This compound is another aliphatic amine curing agent that features a primary amine, a secondary amine, and a primary hydroxyl group.[4] The presence of the hydroxyl group can influence the curing reaction and the final properties of the thermoset.[5] It is expected to contribute to the formation of a robust, cross-linked network with excellent thermal stability and chemical resistance.[4]
Comparative Thermal Analysis Data
| Thermal Property | Curing Agent: TETA | Curing Agent: this compound (Hypothetical) | Analytical Method |
| Glass Transition Temperature (Tg) | 101 °C[2] | ~110-120 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (Td, 5% weight loss) | ~233 °C[3] | ~240-250 °C | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate (Tmax) | ~310 °C[3] | ~320-330 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 600 °C (in N2) | ~16 %[3] | ~18-20 % | Thermogravimetric Analysis (TGA) |
| Heat of Cure (ΔH) | ~450 J/g | ~430 J/g | Differential Scanning Calorimetry (DSC) |
Note: The data for the this compound cured system is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
The presence of the hydroxyl group in this compound is anticipated to allow for additional hydrogen bonding within the cured network, which could lead to a higher glass transition temperature and enhanced thermal stability compared to a TETA-cured system.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the heat of cure (ΔH) of the epoxy systems.[8]
-
Sample Preparation: 5-10 mg of the uncured epoxy-amine mixture is accurately weighed into a standard aluminum DSC pan. The pan is hermetically sealed to prevent volatilization. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
-
Thermal Program for Curing:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a constant rate of 10 °C/min to 250 °C. This scan measures the exothermic heat of cure.
-
-
Thermal Program for Tg Determination of Cured Sample:
-
Cool the sample from 250 °C to 25 °C at a rate of 20 °C/min.
-
Ramp the temperature at a constant rate of 10 °C/min to 200 °C. The glass transition is observed as a step change in the heat flow.
-
-
Data Analysis: The heat of cure (ΔH) is calculated by integrating the area under the exothermic peak from the first heating scan. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the second heating scan.[9]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured epoxy resins by measuring weight loss as a function of temperature.[10]
-
Sample Preparation: 10-15 mg of the fully cured epoxy resin is placed in a ceramic or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature at a constant rate of 10 °C/min to 600 °C.
-
-
Atmosphere: The experiment is conducted under a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td, 5%). The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve. The char yield is the residual weight percentage at the final temperature.
Logical Framework for Comparison
The selection of a curing agent has a profound impact on the final properties of the epoxy thermoset. The following diagram illustrates the logical relationship between the curing agent's chemical structure and the resulting thermal properties of the cured epoxy.
Caption: Logical flow from curing agent structure to thermal properties.
Conclusion
The choice between TETA and this compound as a curing agent for epoxy resins will depend on the specific performance requirements of the application. While TETA is a well-established curing agent providing good thermal stability, the presence of a hydroxyl group in this compound offers the potential for enhanced thermal properties due to increased hydrogen bonding and potentially higher cross-link density. For critical applications, it is imperative that a direct experimental comparison of these two curing agents be conducted using standardized thermal analysis techniques as outlined in this guide.
References
- 1. uotechnology.edu.iq [uotechnology.edu.iq]
- 2. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. osti.gov [osti.gov]
- 6. ijert.org [ijert.org]
- 7. scielo.br [scielo.br]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
Biocompatibility of N-(2-Hydroxyethyl)-1,3-propanediamine derivatives
A Comparative Guide to Biocompatible Polymers for Drug Delivery
An Objective Comparison of Leading Alternatives to N-(2-Hydroxyethyl)-1,3-propanediamine Derivatives for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
While specific biocompatibility data for this compound derivatives remains limited in publicly accessible research, a wealth of information exists for well-established alternative polymers used in drug delivery and biomedical applications. This guide provides a comprehensive comparison of four leading biocompatible polymers: Chitosan and its derivatives, Poly(2-hydroxyethyl methacrylate) (pHEMA), Polyethylene Glycol (PEG), and N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. The following sections detail their performance based on experimental data, outline common experimental protocols for biocompatibility testing, and visualize key concepts and workflows.
Comparative Data on Biocompatible Polymers
The selection of a suitable polymer for a biomedical application is a critical decision that hinges on a variety of factors, including its interaction with biological systems, its degradation profile, and its ability to effectively carry and release a therapeutic agent. Below, we present a summary of key biocompatibility and performance parameters for the selected polymers.
Table 1: In Vitro Cytotoxicity of Biocompatible Polymers
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| Chitosan | L929 | MTT | 100 µg/mL | > 90% | [1][2] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Fibroblasts | Direct Contact | - | > 80% | [3] |
| Polyethylene Glycol (PEG) | Various | Various | Varies | Generally > 95% | [4][5] |
| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymer | A2780 | MTT | Up to 1 mg/mL | > 90% | [6] |
Table 2: Hemocompatibility of Biocompatible Polymers
| Polymer | Assay | Hemolysis (%) | Citation |
| Chitosan | Hemolysis Assay | < 5% | [1] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Hemolysis Assay | < 2% | [7] |
| Polyethylene Glycol (PEG) | Hemolysis Assay | < 2% | [4] |
| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymer | Hemolysis Assay | < 5% | [8] |
Table 3: Key Properties of Biocompatible Polymers for Drug Delivery
| Property | Chitosan | pHEMA | PEG | HPMA Copolymers |
| Source | Natural (deacetylation of chitin) | Synthetic | Synthetic | Synthetic |
| Biocompatibility | Excellent, though can be influenced by deacetylation degree and molecular weight.[1][9] | Excellent, widely used in contact lenses and implants.[10][11] | Excellent, FDA approved for various applications.[4][5] | Excellent, low immunogenicity.[8][12] |
| Biodegradability | Biodegradable by enzymes like lysozyme.[13][14] | Generally non-degradable, though degradable versions are being developed.[3] | Not readily biodegradable, but low molecular weight chains can be cleared by the kidneys.[4] | Backbone is not biodegradable, so molecular weight must be below the renal filtration threshold.[8] |
| Solubility | Soluble in acidic aqueous solutions.[13] | Insoluble in water, but swells to form hydrogels.[11] | Soluble in water and various organic solvents.[15] | Water-soluble.[8] |
| Key Advantages | Mucoadhesive, enhances drug absorption, abundant.[1][2] | High water content in hydrogel form, good mechanical properties.[11] | "Stealth" properties to evade immune system, improves drug solubility and circulation time.[15][16] | Tunable structure for drug conjugation, well-defined molecular weight.[8][17] |
| Limitations | Poor solubility at neutral pH, potential for immunogenicity depending on purity.[13] | Non-degradable nature can be a limitation for some applications.[3] | Potential for induction of anti-PEG antibodies, which can lead to accelerated blood clearance.[16] | Non-biodegradable backbone requires careful molecular weight control.[8] |
Experimental Protocols for Biocompatibility Assessment
Detailed and standardized experimental protocols are crucial for the accurate assessment of a material's biocompatibility. Below are methodologies for key in vitro assays.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., L929, HeLa, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare serial dilutions of the test material (e.g., polymer solutions or extracts from solid materials) in a cell culture medium. Remove the old medium from the wells and add 100 µL of the material dilutions. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Hemolysis Assay for Hemocompatibility
The hemolysis assay evaluates the potential of a material to damage red blood cells, leading to the release of hemoglobin.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three to four times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Material Incubation: Add the test material at various concentrations to the RBC suspension. Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to biocompatibility testing.
References
- 1. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.universci.com [pubs.universci.com]
- 6. Synthesis of starlike N-(2-hydroxypropyl)methacrylamide copolymers: potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An ultrastructural study of the biocompatibility of poly(2-hydroxyethyl methacrylate) in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chitosan Derivatives as Carriers for Drug Delivery and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of N-(2-Hydroxyethyl)-1,3-propanediamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)-1,3-propanediamine is a versatile trifunctional molecule possessing a primary amine, a secondary amine, and a primary hydroxyl group. This unique structure allows it to serve as a valuable building block in a variety of chemical syntheses, from pharmaceutical intermediates to epoxy resin curing agents. Understanding the characteristics of its reaction products is crucial for optimizing its application and developing novel materials.
This guide provides a comparative overview of the characterization of products resulting from common reactions of this compound, including acylation, alkylation, and epoxy curing. Due to the limited availability of direct experimental data for the derivatives of this specific diamine in publicly accessible literature, this guide utilizes data from analogous compounds and general principles to provide a comprehensive overview.
Acylation Products
Acylation of this compound can occur at the primary and secondary amine groups, as well as the hydroxyl group, typically using acylating agents like acetic anhydride or acetyl chloride. The reaction conditions can be controlled to favor N-acylation or O-acylation.
Comparative Characterization Data (Hypothetical)
The following table presents hypothetical ¹H NMR and IR spectroscopy data for the mono-N-acetylated and O-acetylated products of this compound to illustrate the expected differences in their spectral characteristics.
| Product Name | Functional Group Acetylated | Key ¹H NMR Chemical Shifts (δ, ppm) | Key IR Absorption Bands (cm⁻¹) |
| N-acetyl-N'-(2-hydroxyethyl)-1,3-propanediamine | Primary Amine | ~2.0 (s, 3H, -C(O)CH₃), ~7.5 (br s, 1H, -NH) | ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch) |
| N-(2-acetoxyethyl)-1,3-propanediamine | Hydroxyl | ~2.1 (s, 3H, -OC(O)CH₃), ~4.1 (t, 2H, -CH₂-O) | ~1740 (Ester, C=O stretch), ~1240 (C-O stretch) |
Experimental Protocol: General Procedure for Acylation of a Hydroxyethyl Amine Derivative
This protocol is adapted from a general procedure for the acylation of a primary hydroxyl group in a molecule also containing an amide functionality. It can be modified for the selective O-acylation of this compound by first protecting the amine groups.
Materials:
-
This compound (with protected amines)
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine-protected this compound in anhydrous DCM.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alkylation Products
Alkylation of this compound can occur at the primary and secondary amine groups. Reductive amination is a common method for controlled N-alkylation.
Comparative Characterization Data (Hypothetical)
The following table outlines expected characterization data for a mono-N-methylated derivative.
| Product Name | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) |
| N-methyl-N'-(2-hydroxyethyl)-1,3-propanediamine | ~2.4 (s, 3H, N-CH₃) | ~36 (N-CH₃) | [M+H]⁺ = 133.13 |
Experimental Protocol: General Procedure for Reductive Amination
This protocol is a general method for the N-alkylation of diamines and can be adapted for this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Formaldehyde for methylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in DCE, add the aldehyde or ketone.
-
Stir the mixture for a short period to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Epoxy Curing and Characterization of Cured Resins
This compound can act as a curing agent (hardener) for epoxy resins, with its primary and secondary amine groups reacting with the epoxide rings to form a cross-linked polymer network. The performance of the cured epoxy is highly dependent on the structure of the curing agent.
Performance Comparison with Other Amine Hardeners
While direct comparative data for this compound is scarce, a general comparison with other aliphatic and aromatic amine hardeners can be made. Aliphatic amines, like this compound, typically lead to faster curing at lower temperatures compared to aromatic amines. However, aromatic amines often result in cured epoxies with higher glass transition temperatures (Tg) and improved thermal stability.[1]
The table below provides representative data from a study comparing different amine hardeners for a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.[2] This illustrates the type of data used to evaluate the performance of curing agents.
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |
| Triethylenetetramine (TETA) | Aliphatic | ~110 | ~70 |
| Diaminodiphenyl sulfone (DDS) | Aromatic | ~200 | ~80 |
Experimental Protocol: General Procedure for Epoxy Curing and Characterization
Materials:
-
Epoxy Resin (e.g., DGEBA)
-
This compound
-
Molds for sample preparation
Procedure:
-
Preheat the epoxy resin to reduce its viscosity.
-
Calculate the stoichiometric amount of this compound required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Thoroughly mix the epoxy resin and the curing agent.
-
Pour the mixture into molds and cure according to a defined schedule (e.g., at room temperature followed by a post-cure at an elevated temperature).
Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of cure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured resin.
-
Mechanical Testing: To measure properties such as tensile strength, flexural modulus, and impact strength according to ASTM standards.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental procedures.
Caption: Reaction pathways for the acylation of this compound.
Caption: General experimental workflow for the synthesis and characterization of acylated products.
References
Purity Analysis of N-(2-Hydroxyethyl)-1,3-propanediamine: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and safety of the final product. N-(2-Hydroxyethyl)-1,3-propanediamine, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, is no exception.[1] This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, offering detailed experimental protocols and data-driven comparisons to assist in selecting the most appropriate analytical method.
Introduction to Purity Analysis
This compound possesses a primary amine, a secondary amine, and a primary hydroxyl group, making it a reactive and valuable intermediate.[1] Its synthesis, typically through the reaction of 1,3-propanediamine with ethylene oxide, can result in various impurities, including unreacted starting materials and byproducts from side reactions.[2] Accurate and robust analytical methods are therefore essential to quantify the purity and identify any potential contaminants.
GC-MS Analysis: A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4]
Experimental Protocol: GC-MS with Derivatization
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for derivatizing active hydrogens in amines and hydroxyl groups.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 500 µL of an appropriate solvent (e.g., pyridine or acetonitrile).
-
Add 250 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/splitless injector, operated in split mode (e.g., 50:1) at 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 300°C, and hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 230°C |
| Quadrupole | 150°C |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Full Scan |
Data Presentation: Expected Performance of GC-MS
The following table summarizes the anticipated performance characteristics of a validated GC-MS method for the analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and method optimization.
| Parameter | Expected Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
HPLC Analysis: A Versatile Alternative
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For the analysis of this compound, HPLC offers the advantage of not requiring a derivatization step.
Experimental Protocol: HPLC-UV
1. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 210 nm |
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Expected Performance of HPLC
The following table outlines the expected performance characteristics of a validated HPLC method for the purity analysis of this compound.
| Parameter | Expected Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Comparative Analysis: GC-MS vs. HPLC
| Feature | GC-MS with Derivatization | HPLC-UV |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with UV absorbance detection. |
| Sample Volatility | Requires derivatization to increase volatility. | Suitable for non-volatile and thermally labile compounds without derivatization. |
| Sensitivity | Generally higher due to the sensitivity of the mass spectrometer. | Good sensitivity, but typically lower than GC-MS. |
| Selectivity | Very high, as mass spectra provide structural information for peak identification. | Good, but may be limited by co-eluting impurities with similar UV spectra. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Higher throughput as derivatization is not required. |
| Cost & Complexity | Higher initial instrument cost and complexity. Derivatization adds an extra step. | Lower initial instrument cost and generally simpler operation. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.
References
Comparative 1H NMR Spectral Analysis of N-(2-Hydroxyethyl)-1,3-propanediamine and Alternative Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(2-Hydroxyethyl)-1,3-propanediamine alongside other structurally related diamines. Understanding the spectral characteristics of these molecules is crucial for their identification, purity assessment, and the study of their interactions in various chemical and biological systems. This document presents a predicted 1H NMR data for this compound and collates available experimental data for similar compounds to offer a valuable reference for researchers in organic synthesis, medicinal chemistry, and materials science.
At a Glance: 1H NMR Data Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and experimental data for selected alternative diamines. The predicted values for the target compound are based on established principles of chemical shift theory and analysis of the spectra of structurally analogous molecules.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | -CH2- (adjacent to OH) | ~3.6 - 3.8 | t | 2H |
| -CH2- (adjacent to NH) | ~2.7 - 2.9 | t | 2H | |
| -CH2- (propyl chain, C2) | ~1.6 - 1.8 | p | 2H | |
| -CH2- (propyl chain, C1, adjacent to NH) | ~2.8 - 3.0 | t | 2H | |
| -CH2- (propyl chain, C3, adjacent to NH2) | ~2.9 - 3.1 | t | 2H | |
| -NH, -NH2, -OH | Variable | br s | 4H | |
| 1,3-Diaminopropane | -CH2- (adjacent to NH2) | ~2.76 | t | 4H |
| -CH2- (central) | ~1.59 | p | 2H | |
| -NH2 | ~1.15 | s | 4H | |
| N-Methyl-1,3-propanediamine | -CH3 | ~2.35 | s | 3H |
| -CH2- (adjacent to NHCH3) | ~2.55 | t | 2H | |
| -CH2- (adjacent to NH2) | ~2.70 | t | 2H | |
| -CH2- (central) | ~1.60 | p | 2H | |
| -NH, -NH2 | Variable | br s | 3H | |
| N-Ethylethylenediamine | -CH3 | ~1.05 | t | 3H |
| -CH2- (ethyl group) | ~2.60 | q | 2H | |
| -CH2- (ethylenediamine chain) | ~2.70 | m | 4H | |
| -NH, -NH2 | Variable | br s | 3H |
Structural Representation and Proton Environments
The chemical structure of this compound and the assignment of its distinct proton environments are illustrated in the diagram below. The proximity of protons to electronegative atoms such as oxygen and nitrogen results in a downfield shift (higher ppm values) in the 1H NMR spectrum.
Caption: Molecular structure and predicted 1H NMR signal assignments for this compound.
Experimental Protocol: 1H NMR Spectroscopy of Amine Compounds
This section outlines a general procedure for the acquisition of 1H NMR spectra for diamine compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amine sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D2O), Chloroform-d (CDCl3), or Methanol-d4 (CD3OD)). The choice of solvent will depend on the solubility of the analyte and the desired exchange characteristics of labile protons (-NH, -OH). For observing N-H and O-H protons, a non-exchanging solvent like CDCl3 or DMSO-d6 is preferred. For simplifying the spectrum by exchanging these protons, D2O can be used.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, to a final concentration of approximately 0.05% (v/v).
-
Cap the NMR tube securely and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A typical experiment for a small molecule involves:
-
A 90° pulse angle.
-
A spectral width of approximately 12-16 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
A sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the peak of the internal standard to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.
The logical workflow for this experimental protocol is depicted below.
Caption: Experimental workflow for 1H NMR spectral analysis of amine compounds.
A Comparative Analysis of Diamine Curing Agent Efficiency for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various diamine curing agents for epoxy resins, supported by experimental data. The selection of an appropriate curing agent is critical in determining the final properties of the cured epoxy system, influencing its thermal, mechanical, and chemical resistance characteristics. This document aims to assist researchers and professionals in selecting the optimal diamine curing agent for their specific applications.
Introduction to Diamine Curing Agents
Diamine curing agents are a cornerstone in the formulation of high-performance epoxy systems.[1] They are characterized by the presence of two amine functional groups, which react with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network.[2] The chemical structure of the diamine—whether it is aliphatic, cycloaliphatic, or aromatic—significantly impacts the curing process and the ultimate performance of the cured material.[3][4] Aromatic amines, for instance, are known to impart higher thermal and chemical resistance due to the rigidity of the aromatic rings in their structure.[4]
This guide will focus on a comparative study of commonly used diamine curing agents, evaluating their efficiency based on key performance indicators such as curing kinetics, thermal stability, and mechanical properties.
Experimental Methodologies
To ensure a standardized and objective comparison, the following experimental protocols are outlined for the key analyses cited in this guide.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the curing process of epoxy resins.[5] It measures the heat flow associated with the curing reaction, providing data on the heat of cure and the glass transition temperature (Tg).[5][6]
Experimental Protocol:
-
Sample Preparation: An uncured mixture of the epoxy resin and the diamine curing agent is prepared in the stoichiometric ratio. A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[5]
-
DSC Analysis: The analysis is performed using a differential scanning calorimeter.
-
Dynamic Scan: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250°C).[7] This scan determines the peak exothermic temperature and the total heat of cure (ΔH).
-
Glass Transition Temperature (Tg) Determination: After the initial heating scan and subsequent cooling, a second heating scan is performed at the same heating rate to determine the glass transition temperature of the fully cured sample.[6] The Tg is identified as a step change in the heat flow curve.[5]
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the cured epoxy resins by measuring the weight loss of a material as a function of temperature in a controlled atmosphere.[8]
Experimental Protocol (based on ASTM E1131): [9][10]
-
Sample Preparation: A small sample (typically 10-20 mg) of the fully cured epoxy resin is used.[9]
-
TGA Analysis: The analysis is conducted using a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).[8]
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[11]
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as the decomposition temperature (Td).
-
Tensile Testing for Mechanical Properties
The mechanical performance of the cured epoxy resins is evaluated through tensile testing, which measures the material's response to a pulling force.
Experimental Protocol (based on ASTM D638): [12][13]
-
Specimen Preparation: Dog-bone shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in ASTM D638.[12][13]
-
Tensile Testing: The test is performed using a universal testing machine.
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.[7]
-
The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Comparative Performance Data
The following tables summarize the quantitative data for various diamine curing agents when used with a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
Table 1: Curing Characteristics and Thermal Properties
| Curing Agent Type | Curing Agent | Peak Exotherm Temp. (°C) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) |
| Aliphatic | Diethylenetriamine (DETA)[14] | ~100-120 | ~100-120 | ~300-320 |
| Triethylenetetramine (TETA)[15][16] | ~115-130[17] | ~110-130 | ~320-340 | |
| Cycloaliphatic | Isophorone Diamine (IPDA)[18] | ~120-140 | ~150-170 | ~340-360 |
| Aromatic | m-Phenylenediamine (MPD)[1][19] | ~140-160 | ~150-180 | ~350-370 |
| 4,4'-Diaminodiphenylmethane (DDM)[20][21] | ~140-160[17] | ~160-190 | ~360-380 | |
| 4,4'-Diaminodiphenyl Sulfone (DDS)[22][23] | ~180-220 | ~190-220 | ~380-400 |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent Type | Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Aliphatic | Diethylenetriamine (DETA) | 60 - 80 | 2.5 - 3.0 | 3 - 5 |
| Triethylenetetramine (TETA) | 65 - 85 | 2.8 - 3.2 | 3 - 6 | |
| Cycloaliphatic | Isophorone Diamine (IPDA) | 70 - 90 | 3.0 - 3.5 | 4 - 7 |
| Aromatic | m-Phenylenediamine (MPD) | 75 - 95 | 3.2 - 3.8 | 2 - 4 |
| 4,4'-Diaminodiphenylmethane (DDM) | 80 - 100 | 3.5 - 4.0 | 2 - 4 | |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | 85 - 110 | 3.8 - 4.5 | 1 - 3 |
Visualization of Processes
Epoxy-Diamine Curing Reaction
The fundamental chemical reaction involves the opening of the epoxy ring by the amine group, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, creating a cross-linked network.
Experimental Workflow for Curing Agent Evaluation
The systematic evaluation of diamine curing agent efficiency follows a structured experimental workflow, from sample preparation to data analysis.
Discussion and Conclusion
The experimental data clearly demonstrates a structure-property relationship among the different classes of diamine curing agents.
-
Aliphatic diamines , such as DETA and TETA, exhibit faster curing at lower temperatures but generally yield cured epoxies with lower thermal stability and mechanical properties compared to their aromatic counterparts.[4][14][16]
-
Cycloaliphatic diamines , like IPDA, offer a balance of properties, providing good mechanical strength and a higher glass transition temperature than aliphatic amines.[18][24]
-
Aromatic diamines , including MPD, DDM, and DDS, require higher curing temperatures but result in epoxy systems with superior thermal stability and mechanical performance.[1][4][20] The increased rigidity of the aromatic backbone contributes to a higher cross-link density and, consequently, a higher Tg and tensile strength.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. alphachem.biz [alphachem.biz]
- 3. zwickroell.com [zwickroell.com]
- 4. ijert.org [ijert.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. tainstruments.com [tainstruments.com]
- 7. victortestingmachine.com [victortestingmachine.com]
- 8. infinitalab.com [infinitalab.com]
- 9. labsinus.com [labsinus.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. randb.co.kr [randb.co.kr]
- 14. dahuanm.com [dahuanm.com]
- 15. nbinno.com [nbinno.com]
- 16. dahuanm.com [dahuanm.com]
- 17. researchgate.net [researchgate.net]
- 18. atamankimya.com [atamankimya.com]
- 19. baoranchemical.com [baoranchemical.com]
- 20. myuchem.com [myuchem.com]
- 21. allhdi.com [allhdi.com]
- 22. atul.co.in [atul.co.in]
- 23. 4,4-Diaminodiphenyl sulfone [lianbentech.com]
- 24. aneeva.co.in [aneeva.co.in]
Safety Operating Guide
Proper Disposal of N-(2-Hydroxyethyl)-1,3-propanediamine: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance, this document outlines the proper disposal procedures for N-(2-Hydroxyethyl)-1,3-propanediamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a corrosive organic compound that requires careful handling and disposal.[1] Improper disposal can lead to severe skin burns, eye damage, and environmental contamination. This guide provides detailed, step-by-step procedures for the safe management of this chemical waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
Disposal Decision Workflow
The primary and recommended method for the disposal of this compound is through an accredited Environmental Health and Safety (EHS) service. However, in some jurisdictions and for very small quantities, neutralization may be a permissible pre-treatment step. The following workflow outlines the decision-making process for proper disposal.
Figure 1. Decision workflow for the proper disposal of this compound.
Hazardous Waste Collection Protocol
This is the standard and most recommended procedure for the disposal of this compound.
Step 1: Container Selection Select a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or other corrosive-resistant plastic containers are suitable. Avoid metal containers. Ensure the container is clean and dry before adding the waste.
Step 2: Waste Collection Carefully transfer the this compound waste into the designated container. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents or acids.[4] Leave at least 10% headspace in the container to allow for expansion.
Step 3: Labeling Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
Step 5: EHS Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for pickup requests.
Experimental Protocol: Neutralization of Small Quantities
This protocol is for the neutralization of small, uncontaminated quantities of this compound and should only be performed if permitted by your local regulations.
Materials:
-
This compound waste (small quantity)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1M solution)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH meter or pH strips
-
Ice bath
-
Appropriate PPE (chemical resistant gloves, safety glasses, face shield, lab coat)
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood. Place a large beaker containing a stir bar on a stir plate within an ice bath to manage any exothermic reaction.
-
Dilution: Add a significant amount of cold water to the beaker.
-
Slow Addition: While stirring, slowly and carefully add the this compound waste to the water.
-
Neutralization: Slowly add the dilute acid solution dropwise to the stirring amine solution. Monitor the pH of the solution continuously using a pH meter or pH strips.[5]
-
pH Adjustment: Continue adding the acid until the pH of the solution is within the acceptable range for drain disposal, typically between 6.5 and 9.0.[6] Be cautious not to overshoot the target pH.
-
Final Verification: Once the target pH is reached and stable, turn off the stirrer and remove the beaker from the ice bath.
-
Disposal: If the neutralized solution meets all local wastewater discharge regulations, it can be poured down the drain, followed by a large volume of running water.[5]
Quantitative Data Summary
| Parameter | Value/Range | Regulation/Guideline |
| EPA Corrosive Waste (Base) | pH ≥ 12.5 | 40 CFR 261.22[7][8][9] |
| Acceptable pH for Sewer Discharge | 6.5 - 9.0 (typical) | Local wastewater regulations[6] |
| Neutralizing Agent | Dilute Hydrochloric Acid or Sulfuric Acid | Standard laboratory practice[5] |
Chemical Compatibility for Storage Containers
| Container Material | Compatibility with Corrosive Amines |
| High-Density Polyethylene (HDPE) | Excellent |
| Polypropylene (PP) | Good |
| Glass | Good (ensure no scratches or defects) |
| Stainless Steel | Not Recommended |
| Aluminum | Not Recommended |
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for professional advice from your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols before disposing of any chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

